Amino-PEG6-amine
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBZAAOSFDHURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Versatility of Amino-PEG6-amine in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG6-amine, a homobifunctional linker molecule, has emerged as a critical tool in various research and development domains, most notably in the burgeoning field of targeted protein degradation. Its unique properties, including hydrophilicity, flexibility, and defined length, make it an ideal building block for constructing complex bioconjugates. This technical guide provides an in-depth overview of the core applications of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into novel research endeavors.
Core Applications and Mechanisms
This compound is primarily utilized as a linker to connect two distinct molecular entities. Its structure, featuring a hexa(ethylene glycol) spacer flanked by two primary amine groups, allows for covalent attachment to various functional groups. The polyethylene glycol (PEG) backbone imparts water solubility and biocompatibility to the resulting conjugate, often improving its pharmacokinetic properties and reducing non-specific interactions.[1][2]
The principal applications of this compound include:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: This is arguably the most significant application of this compound.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] this compound serves as the linker connecting the target protein-binding ligand (warhead) and the E3 ligase-binding ligand. The length and flexibility of the PEG6 chain are crucial for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
-
Antibody-Drug Conjugate (ADC) Development: In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be used to conjugate the drug to the antibody, often through reaction with surface-exposed lysine residues. The PEG linker can enhance the solubility and stability of the ADC and may influence the drug-to-antibody ratio (DAR).
-
Surface Modification of Nanoparticles: The surface of nanoparticles can be functionalized with this compound to improve their biocompatibility and reduce opsonization (the process of marking particles for phagocytosis). The hydrophilic PEG chains create a protective layer that sterically hinders protein adsorption and recognition by the immune system, leading to longer circulation times in vivo. The terminal amine groups can also be used for the subsequent attachment of targeting ligands or therapeutic agents.
-
Bioconjugation of Peptides and Oligonucleotides: The amine groups of this compound can be readily coupled to carboxylic acids, activated esters, or other amine-reactive functional groups present on peptides and oligonucleotides. This allows for the creation of conjugates with enhanced solubility, stability, or specific functionalities.
Quantitative Data Presentation
The selection of an appropriate linker is critical for the efficacy of the final conjugate. The following tables summarize key quantitative data related to this compound and its application in PROTACs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 324.41 g/mol | |
| Formula | C14H32N2O6 | |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Appearance | Colorless to light yellow liquid/oil | |
| Storage | -20°C for long-term storage |
Table 2: Representative Data on the Impact of PEG Linker Length on PROTAC Efficacy (Hypothetical BRD4 Degrader)
This table presents a synthesized comparison to illustrate the importance of linker length optimization. The data is representative of trends observed in PROTAC development.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] | Cellular Permeability (10⁻⁶ cm/s) |
| PEG3 | 55 | 85 | 1.8 |
| PEG4 | 20 | 95 | 1.5 |
| PEG5 | 15 | >98 | 1.3 |
| PEG6 | 30 | 92 | 1.1 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
This representative data highlights that there is often an optimal linker length for a given PROTAC system. While a PEG5 linker shows the highest efficacy in this hypothetical case, a PEG6 linker still demonstrates potent degradation activity. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Key Experimental Protocols
The following are detailed methodologies for two key applications of this compound.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes a general procedure for coupling a carboxylic acid-functionalized target protein ligand to an E3 ligase ligand using this compound as the linker.
Materials:
-
Target Protein Ligand with a carboxylic acid handle (Ligand-COOH)
-
E3 Ligase Ligand with a carboxylic acid handle (E3-Ligand-COOH)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Boc-protected this compound (for stepwise synthesis)
Procedure:
Step 1: Synthesis of the Ligand-PEG6-NH-Boc Intermediate
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand with a carboxylic acid handle (Ligand-COOH, 1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Boc-protected this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Ligand-PEG6-NH-Boc intermediate.
Step 2: Boc Deprotection
-
Dissolve the purified Ligand-PEG6-NH-Boc intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Ligand-PEG6-NH2) is often used in the next step without further purification.
Step 3: Coupling with the E3 Ligase Ligand
-
Under an inert atmosphere, dissolve the E3 Ligase Ligand with a carboxylic acid handle (E3-Ligand-COOH, 1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the Ligand-PEG6-NH2 (from Step 2, 1.1 eq) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Surface Modification of Nanoparticles
This protocol outlines a general procedure for the surface functionalization of carboxylated nanoparticles with this compound.
Materials:
-
Carboxylated Nanoparticles (e.g., silica, iron oxide, or polymer-based)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
PBS (Phosphate-buffered saline), pH 7.4
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Washing buffer (e.g., PBS with a small amount of surfactant like Tween 20)
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse the carboxylated nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle dispersion. The molar ratio of EDC/NHS to the estimated surface carboxyl groups should be optimized, but a starting point of 10:1 is common.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle agitation to activate the carboxyl groups.
-
-
Conjugation with this compound:
-
Dissolve this compound in PBS.
-
Add the this compound solution to the activated nanoparticle dispersion. A molar excess of the amine linker is typically used to ensure complete surface coverage.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in the washing buffer to remove unreacted this compound, EDC, NHS, and byproducts. The number of washing steps will depend on the nanoparticle type and the desired purity.
-
-
Characterization:
-
Confirm successful surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the presence of the PEG linker.
-
Measure the change in nanoparticle size and surface charge (zeta potential) using dynamic light scattering (DLS).
-
Quantify the amount of conjugated this compound using methods like thermogravimetric analysis (TGA) or by reacting the terminal amines with a fluorescent dye and measuring the fluorescence intensity.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
Caption: The PROTAC signaling pathway utilizing an this compound linker.
Caption: A general experimental workflow for bioconjugation with this compound.
References
An In-depth Technical Guide to Amino-PEG6-amine: Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Amino-PEG6-amine, a bifunctional polyethylene glycol (PEG) linker increasingly utilized in advanced drug development, particularly in the field of targeted protein degradation.
Core Chemical Properties and Structure
This compound, systematically named 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine, is a hydrophilic linker molecule characterized by a hexaethylene glycol core flanked by two primary amine groups.[1] This structure imparts desirable physicochemical properties for bioconjugation and linker-based drug design.
The presence of the PEG chain enhances the aqueous solubility of molecules it is conjugated to, which can improve the pharmacokinetic profile of a drug candidate.[2][3] The terminal primary amine groups are reactive towards a variety of functional groups, including carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes), making it a versatile tool for covalently linking different molecular entities.[2][3]
Chemical Structure
IUPAC Name: 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
SMILES: NCCOCCOCCOCCOCCOCCOCCN
Chemical Formula: C14H32N2O6
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Weight | 324.41 g/mol | |
| Exact Mass | 324.22603674 Da | |
| Purity | >95% - 97% | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Water, DMSO, DCM, DMF | |
| Topological Polar Surface Area | 107 Ų |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application and characterization of this compound. The following sections provide methodologies for its characterization and a key application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Characterization Protocols
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for confirming the structure and purity of this compound. While specific spectra are often proprietary to suppliers, the expected chemical shifts can be predicted based on the molecular structure.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (in CDCl₃):
-
~2.8 ppm (t): Protons on the carbons adjacent to the terminal amino groups (-CH₂-NH₂).
-
~3.5 ppm (t): Protons on the carbons adjacent to the ether linkages and the amino groups (-O-CH₂-CH₂-NH₂).
-
~3.6-3.7 ppm (m): Protons of the ethylene glycol units in the core of the PEG chain (-O-CH₂-CH₂-O-).
-
A broad singlet corresponding to the amine protons (-NH₂) may be observed, with its chemical shift being concentration and solvent dependent.
-
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
~40-42 ppm: Carbons adjacent to the terminal amino groups (-C H₂-NH₂).
-
~70-73 ppm: Carbons within the PEG chain, including those adjacent to the ether linkages and the amino groups (-O-C H₂-C H₂-NH₂ and -O-C H₂-C H₂-O-). A slight variation in chemical shifts for the different carbons within the PEG chain is expected.
-
-
2.1.2. High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of this compound. A reversed-phase method is typically employed.
-
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm or Evaporative Light Scattering Detector (ELSD).
-
Expected Result: A single major peak indicating high purity. The retention time will depend on the specific column and gradient conditions.
-
2.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
-
Protocol:
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Analysis Mode: Positive ion mode.
-
Sample Preparation: Dilute the sample in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 325.23. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.
-
Application Protocol: Synthesis of a PROTAC
This compound is frequently used as a linker in the synthesis of PROTACs. The following is a general protocol for a two-step synthesis involving amide bond formation.
-
Step 1: Coupling of the E3 Ligase Ligand to the this compound Linker
-
Reagents:
-
E3 ligase ligand with a carboxylic acid functionality (1.0 eq).
-
This compound (1.1 eq).
-
Peptide coupling agent (e.g., HATU, 1.2 eq).
-
Base (e.g., DIPEA, 3.0 eq).
-
Anhydrous DMF as the solvent.
-
-
Procedure: a. Dissolve the E3 ligase ligand in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Add the coupling agent and base, and stir for 15-30 minutes at room temperature to activate the carboxylic acid. c. Add the this compound to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Upon completion, perform an appropriate work-up (e.g., dilution with an organic solvent, washing with aqueous solutions, and drying) and purify the product by flash column chromatography.
-
-
Step 2: Coupling of the Target Protein Ligand (Warhead) to the E3 Ligase Ligand-Linker Conjugate
-
Reagents:
-
E3 ligase ligand-linker conjugate from Step 1 (1.0 eq).
-
Target protein ligand (warhead) with a carboxylic acid functionality (1.1 eq).
-
Peptide coupling agent (e.g., HATU, 1.2 eq).
-
Base (e.g., DIPEA, 3.0 eq).
-
Anhydrous DMF as the solvent.
-
-
Procedure: a. Follow a similar procedure as in Step 1, using the E3 ligase ligand-linker conjugate and the warhead as the coupling partners. b. After the reaction is complete, purify the final PROTAC molecule, typically by preparative HPLC.
-
Mandatory Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for constructing a PROTAC molecule using this compound as the linker.
Caption: A generalized workflow for the synthesis of a PROTAC utilizing this compound.
Mechanism of Targeted Protein Degradation
The diagram below illustrates the signaling pathway of targeted protein degradation mediated by a PROTAC molecule that incorporates an this compound linker.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for constructing complex biomolecules, most notably PROTACs for targeted protein degradation. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in research and development endeavors.
References
An In-Depth Technical Guide to Amino-PEG6-amine: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG6-amine, a bifunctional crosslinker pivotal in modern bioconjugation and drug development. This document details its physicochemical properties, outlines its primary applications, and furnishes detailed experimental protocols for its use in key research areas.
Core Properties of this compound
This compound is a hydrophilic polyethylene glycol (PEG) derivative featuring primary amine groups at both termini of a six-unit PEG chain. This structure imparts aqueous solubility and biocompatibility, making it an ideal linker for a variety of biological applications.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₂N₂O₆ | [1][2][3][4][5] |
| Molecular Weight | 324.41 g/mol | |
| Exact Mass | 324.2260 g/mol | |
| CAS Number | 76927-70-3 | |
| Appearance | Liquid | |
| Purity | >95% | |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
Applications in Research and Drug Development
The terminal primary amines of this compound are reactive towards carboxylic acids, activated esters (such as N-hydroxysuccinimide esters or NHS esters), and carbonyls. This reactivity makes it a versatile tool in several advanced applications:
-
PROTAC® Development: this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The PEG linker's length and hydrophilicity are critical for optimizing the ternary complex formation between the target protein, the PROTAC®, and the E3 ligase.
-
Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, this compound can be used to link cytotoxic drugs to monoclonal antibodies. The PEG component helps to improve the solubility and pharmacokinetic profile of the resulting ADC.
-
Surface Functionalization: The amine groups can be used to covalently attach the PEG linker to the surface of nanoparticles, quantum dots, or other materials. This surface modification enhances the biocompatibility and reduces non-specific protein binding, which is crucial for in vivo applications.
-
Bioconjugation: As a homobifunctional crosslinker, this compound can be used to conjugate two molecules that each bear a reactive group for amines, such as a carboxylic acid or an NHS ester.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Protocol 1: Synthesis of a PROTAC® using Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized protein of interest (POI) ligand with this compound, followed by coupling to an E3 ligase ligand. For this protocol, we will assume a monoprotected this compound (e.g., with a Boc group on one amine) is used initially.
Step 1: Amide Coupling of POI Ligand with Boc-NH-PEG6-NH₂
-
Reagents and Materials:
-
POI Ligand with a carboxylic acid group (1.0 eq)
-
Boc-NH-PEG6-NH₂ (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Boc-NH-PEG6-NH₂ to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield POI-PEG6-NH-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
POI-PEG6-NH-Boc
-
DCM
-
TFA (20-50% v/v)
-
-
Procedure:
-
Dissolve POI-PEG6-NH-Boc in DCM.
-
Add TFA to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Step 3: Coupling with E3 Ligase Ligand
-
Reagents and Materials:
-
POI-PEG6-NH₂ (from Step 2)
-
E3 Ligase Ligand with a carboxylic acid group (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the same procedure as in Step 1, using the deprotected POI-PEG6-NH₂ and the E3 ligase ligand-COOH.
-
Purify the final PROTAC® by flash column chromatography or preparative HPLC.
-
Protocol 2: Conjugation of this compound to an Antibody via NHS Ester Chemistry
This protocol outlines the reaction of a molecule functionalized with an NHS ester to the amine groups of this compound, which can then be further conjugated to a biomolecule.
-
Reagents and Materials:
-
This compound
-
NHS ester-functionalized molecule (e.g., a fluorescent dye or a drug)
-
Anhydrous DMF or DMSO
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
-
-
Procedure:
-
Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Dissolve this compound in the reaction buffer.
-
Add the NHS ester solution to the this compound solution. The molar ratio of the NHS ester to this compound should be optimized, but a starting point of 1:1 to 1:5 is recommended.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purify the conjugate using a desalting column to remove excess unreacted reagents.
-
This technical guide provides a foundational understanding of this compound and its applications. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's instructions and relevant literature for the most up-to-date and specific guidance.
References
An In-Depth Technical Guide to the Function and Application of Amino-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-PEG6-amine is a bifunctional, hydrophilic linker molecule that has emerged as a critical component in modern bioconjugation and drug development. Its defining feature is a discrete six-unit polyethylene glycol (PEG) chain flanked by primary amine groups at both termini. This structure imparts valuable properties, including enhanced water solubility, biocompatibility, and precise spatial control in the linkage of biomolecules. This technical guide provides a comprehensive overview of the core functions, chemical properties, and diverse applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in research and development settings.
Core Function and Chemical Properties
This compound serves as a flexible and hydrophilic spacer, connecting two different molecules of interest through its terminal amine groups. The polyethylene glycol backbone is the key to its advantageous physicochemical properties.
Key Functions:
-
Bioconjugation: The primary function of this compound is to covalently link different molecular entities, such as a small molecule to a protein, a protein to another protein, or a molecule to a surface.[1][2]
-
Solubility Enhancement: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic molecules to which it is conjugated.[3][4] This is a crucial attribute in drug development, as many potent therapeutic agents suffer from poor solubility.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents. The PEG chain can shield the conjugated molecule from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.[5]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a conjugated protein, reducing its potential to elicit an immune response.
-
Precise Spacing: The defined length of the six ethylene glycol units provides a precise and flexible spacer between the conjugated molecules, which can be critical for optimal biological activity, for instance, in enabling the formation of a stable ternary complex in PROTACs.
Chemical and Physical Properties:
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C14H32N2O6 |
| Molecular Weight | 324.4 g/mol |
| Appearance | Varies (can be a colorless to light yellow oil or solid) |
| Solubility | Soluble in water and most organic solvents such as DMSO, DMF, and dichloromethane. |
| Reactive Groups | Two primary amine (-NH2) groups |
| Reactivity | The terminal amine groups readily react with carboxylic acids, activated esters (e.g., NHS esters), aldehydes, and ketones to form stable amide or imine bonds. |
| Storage Conditions | Typically stored at -20°C to prevent degradation. |
Applications in Drug Development
The unique properties of this compound make it a valuable tool in several areas of drug development, most notably in the construction of PROTACs and ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. A typical PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
The linker is a critical component of a PROTAC, and its length and composition significantly impact the efficacy of the molecule. This compound is frequently employed as a PROTAC linker due to its ability to:
-
Provide the necessary flexibility and length to allow for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Enhance the solubility and cell permeability of the PROTAC molecule.
Logical Workflow for PROTAC Synthesis using this compound
References
- 1. Design, synthesis, and biological evaluation of antibody-drug conjugates comprised of potent camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globethesis.com [globethesis.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. mdpi.com [mdpi.com]
A Technical Guide to Amino-PEG6-amine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG6-amine has emerged as a critical tool in the field of bioconjugation, offering a versatile platform for linking biomolecules. Its unique structure, featuring a hydrophilic six-unit polyethylene glycol (PEG) spacer flanked by two primary amine groups, provides a combination of flexibility, water solubility, and reactive functionality. This guide delves into the core properties, applications, and methodologies associated with this compound, providing an in-depth resource for professionals in life sciences and drug development.
Core Properties and Structure
This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups.[1][2] The primary amine (-NH2) groups at each terminus are nucleophilic and readily react with various functional groups, making them ideal handles for covalent bond formation.[3][4] The central PEG chain is the key to many of the linker's advantageous properties.
Key Attributes:
-
Hydrophilicity: The repeating ethylene glycol units render the molecule highly soluble in aqueous buffers, a critical feature when working with sensitive biological molecules that can be prone to aggregation in organic solvents. This enhanced water solubility is often conferred to the resulting bioconjugate.
-
Biocompatibility: PEG is well-established as a biocompatible and non-immunogenic polymer, minimizing adverse reactions when used in vivo. PEGylation, the process of conjugating PEG chains to molecules, can shield therapeutic proteins from the immune system and reduce their clearance rate.
-
Flexibility: The PEG spacer provides a flexible connection between conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies by minimizing steric hindrance.
-
Defined Length: The "6" in this compound denotes a precise chain length of six ethylene glycol units, providing a consistent spacer arm of approximately 29.1 angstroms. This defined length allows for precise spatial control between the linked molecules.
The fundamental structure enables its use as a bridge, covalently connecting two molecules of interest, such as a protein to a protein, a peptide to a nanoparticle, or a targeting ligand to a therapeutic payload.
Primary Applications in Bioconjugation
The dual amine functionality of this compound allows it to be a versatile building block in several advanced bioconjugation strategies.
-
Crosslinking Proteins and Peptides: As a homobifunctional crosslinker, it can be used to link proteins together to study protein-protein interactions or to create stabilized protein complexes. The primary amines on the surface of proteins (N-terminus and lysine residues) serve as common targets for conjugation.
-
Antibody-Drug Conjugate (ADC) Development: PEG linkers are integral to modern ADC design. They connect the cytotoxic payload to the monoclonal antibody. The hydrophilic PEG spacer can improve the ADC's solubility, stability, and pharmacokinetic profile while reducing aggregation. Although this compound is a homobifunctional linker, its derivatives are frequently used in ADC construction.
-
PROTAC Synthesis: In the development of Proteolysis Targeting Chimeras (PROTACs), a linker is required to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase. This compound serves as a foundational PEG-based linker for synthesizing these heterobifunctional molecules that induce targeted protein degradation.
-
Surface Modification: The linker can be used to PEGylate surfaces, such as nanoparticles, liposomes, or medical devices. This surface modification enhances biocompatibility, reduces non-specific protein absorption (biofouling), and can improve the circulation time of nanocarriers in drug delivery systems.
Quantitative Data
The selection of a linker is often guided by its specific physicochemical properties. The table below summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C14H32N2O6 | |
| Molecular Weight | 324.42 g/mol | |
| Purity | Typically >95% | |
| Spacer Arm Length | ~29.1 Å | - |
| Solubility | Soluble in water and most organic solvents | |
| Appearance | Liquid |
Experimental Protocols and Methodologies
The utility of this compound lies in its ability to be chemically modified and conjugated to other molecules. Below are generalized protocols for common applications.
Protocol 1: Two-Step Conjugation to Carboxylic Acids via NHS Ester Activation
This is a common method to link this compound to proteins or other molecules bearing carboxyl groups (-COOH). The process involves first activating the carboxyl groups with an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amines of the PEG linker.
Materials:
-
Molecule A with carboxyl groups (e.g., a protein)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: MES buffer (pH 4.5-6.0)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer (pH 7.2-8.5)
-
Quenching Buffer: Tris or glycine solution (pH ~8.0)
-
Desalting column for purification
Methodology:
-
Activation of Molecule A:
-
Dissolve Molecule A in ice-cold Activation Buffer.
-
Add a 10 to 50-fold molar excess of EDC and NHS to the solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
Immediately purify the activated Molecule A (now Molecule A-NHS) using a desalting column equilibrated with Conjugation Buffer to remove excess EDC and NHS.
-
-
Conjugation with this compound:
-
Immediately add the purified Molecule A-NHS to a solution of this compound (using a 10 to 20-fold molar excess of the PEG linker) in Conjugation Buffer.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
-
Quenching and Purification:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Purify the resulting conjugate (Molecule A-PEG6-amine) using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and byproducts.
-
Protocol 2: Conjugation to Aldehydes or Ketones via Reductive Amination
This method forms a stable secondary amine bond between the PEG linker and a molecule containing an aldehyde or ketone group.
Materials:
-
Molecule B with an aldehyde/ketone group
-
This compound
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)
-
Reaction Buffer: PBS or HEPES buffer (pH 6.5-7.5)
Methodology:
-
Schiff Base Formation:
-
Dissolve Molecule B and a 10 to 50-fold molar excess of this compound in the Reaction Buffer.
-
Incubate for 1-2 hours at room temperature to allow the formation of the intermediate Schiff base.
-
-
Reduction:
-
Add the reducing agent (e.g., NaBH3CN) to the reaction mixture. The molar excess will depend on the specific agent and substrate.
-
Continue the incubation for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate (Molecule B-PEG6-amine) using dialysis or chromatography to remove excess reagents.
-
Visualizing Workflows and Concepts
Diagrams created with Graphviz can help illustrate the complex processes involved in bioconjugation.
Caption: Workflow for two-step conjugation using NHS ester chemistry.
Caption: Conceptual components of an Antibody-Drug Conjugate (ADC).
Caption: Relationship between properties and benefits of the PEG linker.
References
The Bifunctional Nature of Amino-PEG6-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG6-amine is a discrete polyethylene glycol (PEG) derivative that serves as a versatile, bifunctional linker in the field of bioconjugation. Its structure, characterized by a six-unit PEG chain flanked by primary amine groups at both termini, imparts a unique combination of hydrophilicity, flexibility, and reactivity. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its application, and its pivotal role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties and Bifunctional Nature
The fundamental utility of this compound lies in its homobifunctional nature, possessing two reactive primary amine groups. These amines can readily participate in conjugation reactions with a variety of functional groups, most notably carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), to form stable amide bonds.[1] This allows for the straightforward linkage of two different molecules, or the conjugation of a molecule to a surface or nanoparticle.
The six-unit PEG spacer is a critical component of the molecule's functionality. It confers several advantageous properties:
-
Hydrophilicity: The PEG chain enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[2]
-
Biocompatibility: PEG is well-known for its low immunogenicity and toxicity, making it an ideal component for in vivo applications.[3]
-
Flexibility and Spacer Length: The length of the PEG6 linker provides adequate spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.[3][4] In the context of PROTACs, the linker length is a critical determinant of the ability to form a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C14H32N2O6 | |
| Molecular Weight | 324.42 g/mol | |
| CAS Number | 76927-70-3 | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Water, DMSO, DCM, DMF | |
| Purity | >95% (typical) | |
| Storage Conditions | -20°C for long-term storage |
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable tool in several areas of drug development, most prominently in the construction of PROTACs and as a linker in ADCs.
PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design and efficacy.
Systematic studies have shown that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following table presents hypothetical comparative data for a series of BRD4-targeting PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] | Reference(s) |
| PEG3 | 55 | 85 | |
| PEG4 | 20 | 95 | |
| PEG5 | 15 | >98 | |
| PEG6 | 30 | 92 |
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the drug at the target site. The hydrophilic and biocompatible nature of the this compound linker can improve the pharmacokinetic properties of ADCs.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Conjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes the formation of an amide bond between one of the amine groups of this compound and a carboxylic acid, leaving the other amine group available for further conjugation.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.1 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the formation of the NHS ester by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation with this compound:
-
In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Add the activated NHS ester solution dropwise to the this compound solution.
-
Add TEA or DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).
-
Dilute the filtrate with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired conjugate.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Synthesis of a BRD4-Targeting PROTAC using an this compound Linker
This protocol outlines the synthesis of a PROTAC that targets the BRD4 protein for degradation, utilizing this compound to link a BRD4 inhibitor (e.g., a JQ1 derivative) and an E3 ligase ligand (e.g., a pomalidomide analog).
Materials:
-
JQ1-carboxylic acid (BRD4 ligand)
-
Pomalidomide-amine (CRBN E3 ligase ligand)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Synthesis of JQ1-PEG6-amine Intermediate:
-
Activate JQ1-carboxylic acid (1 equivalent) with HATU (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF for 15 minutes at room temperature.
-
Add a solution of this compound (5 equivalents, to favor mono-substitution) in anhydrous DMF to the activated JQ1-acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by LC-MS).
-
Purify the JQ1-PEG6-amine intermediate by preparative HPLC.
-
-
Synthesis of the Final PROTAC:
-
In a separate reaction, activate the carboxylic acid of a pomalidomide derivative (1 equivalent) with HATU (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF for 15 minutes at room temperature.
-
Add the purified JQ1-PEG6-amine intermediate (1.1 equivalents) to the activated pomalidomide derivative.
-
Stir the reaction at room temperature overnight.
-
Purify the final BRD4-targeting PROTAC by preparative HPLC.
-
-
Characterization and Evaluation:
-
Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
-
Evaluate the biological activity of the PROTAC by performing a Western blot to measure BRD4 protein degradation in a relevant cell line.
-
Visualizations
General Bioconjugation Workflow
The following diagram illustrates a typical workflow for the conjugation of two molecules (A and B) using this compound as a linker.
References
Amino-PEG6-amine in PROTAC Development: A Technical Guide
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein.[3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.
The Critical Role of the Linker in PROTAC Efficacy
The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's biological activity and drug-like properties. The linker's length, composition, rigidity, and attachment points profoundly influence:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for a stable and productive orientation of the POI and E3 ligase, a key factor for efficient ubiquitination.
-
Physicochemical Properties: The linker impacts the overall molecule's solubility, cell permeability, and metabolic stability.
-
Selectivity and Potency: Subtle changes in linker design can alter the degradation efficiency (DC50) and maximum degradation level (Dmax) of the PROTAC.
Among the various linker types, those based on Polyethylene Glycol (PEG) are frequently employed due to their favorable properties.
Amino-PEG6-amine: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional, hydrophilic linker commonly used in the synthesis of PROTACs. It consists of a six-unit polyethylene glycol chain flanked by terminal amine groups. This structure provides several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and lipophilic PROTAC molecule, which is a common challenge in their development.
-
Flexibility: The PEG chain offers significant conformational flexibility, which can help the PROTAC adopt an optimal conformation for forming a stable ternary complex.
-
Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for toxicity.
-
Precise Length: The defined six-unit length provides a specific distance between the two ligands, which is a critical parameter that must be optimized for each target-ligase pair.
-
Synthetic Tractability: The terminal amine groups provide reactive handles for straightforward conjugation to the POI and E3 ligase ligands, typically through amide bond formation.
Visualizing PROTAC Mechanisms and Workflows
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.
Logical Assembly of a PROTAC with this compound
This diagram shows the modular construction of a PROTAC molecule, highlighting the central role of the this compound linker.
General Experimental Workflow for PROTAC Evaluation
The development of a potent PROTAC requires a systematic evaluation process, from initial synthesis to in-cell characterization.
Quantitative Data on PROTAC Performance
While specific degradation data for PROTACs synthesized with this compound is proprietary or not widely published, the tables below present illustrative data from studies on Bromodomain-containing protein 4 (BRD4) and p38α degraders. This data highlights the critical impact of PEG linker length on degradation potency (DC50) and efficacy (Dmax), demonstrating the necessity of linker optimization for each POI-E3 ligase pair.
Table 1: Impact of PEG Linker Length on BRD4 Degradation (Illustrative Data) (Data conceptualized from published studies on VHL-recruiting BRD4 degraders)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4-Degrader-1 | PEG-3 | 11 | 85 | ~75 |
| BRD4-Degrader-2 | PEG-4 | 14 | 25 | >90 |
| BRD4-Degrader-3 | PEG-5 | 17 | 12 | >95 |
| BRD4-Degrader-4 | PEG-6 | 20 | 30 | ~90 |
| BRD4-Degrader-5 | PEG-8 | 26 | 150 | ~60 |
This table illustrates that a PEG-5 linker provides the optimal length for this specific PROTAC series, resulting in the lowest DC50 and highest Dmax.
Table 2: Effect of Linker Length on p38α Kinase Degradation (Illustrative Data) (Data conceptualized from studies on CRBN-recruiting p38α degraders)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| p38α-Degrader-1 | Alkyl Chain | 10 | >1000 | <20 |
| p38α-Degrader-2 | PEG-2 | 8 | 550 | 65 |
| p38α-Degrader-3 | PEG-4 | 14 | 45 | >90 |
| p38α-Degrader-4 | PEG-6 | 20 | 120 | 80 |
| p38α-Degrader-5 | PEG-8 | 26 | 600 | 55 |
This example demonstrates that for the p38α target, a PEG-4 linker was most effective, and a purely hydrophobic alkyl linker was ineffective, underscoring the importance of both linker length and composition.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC utilizing an this compound linker.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the two-step synthesis of a PROTAC by sequentially coupling the POI ligand and the E3 ligase ligand to the this compound linker.
Materials:
-
POI-ligand-COOH (with a terminal carboxylic acid)
-
E3-ligand-COOH (with a terminal carboxylic acid)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Boc-NH-PEG6-NH2 (mono-protected linker for controlled synthesis)
Step 1: Coupling of POI Ligand to Mono-protected Linker
-
Dissolve POI-ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Boc-NH-PEG6-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor progress using LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (POI-ligand-PEG6-Boc) by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified POI-ligand-PEG6-Boc from Step 1 in a 20-50% solution of TFA in DCM.
-
Stir at room temperature for 1-2 hours until LC-MS confirms the complete removal of the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM several times to ensure all residual TFA is removed. The resulting product is POI-ligand-PEG6-NH2.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve E3-ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the deprotected POI-ligand-PEG6-NH2 (1.1 eq) from Step 2 and additional DIPEA (1.5 eq) to neutralize the TFA salt.
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Work up and purify the final PROTAC molecule as described in Step 1, typically using reverse-phase HPLC for the final purification.
Protocol 2: Western Blot for Measuring Protein Degradation
This protocol is used to quantify the reduction in target protein levels after treating cells with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control for a defined period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection & Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)
This biophysical assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 or Ni-NTA chip)
-
Purified, recombinant POI and E3 ligase complex (e.g., VCB)
-
Synthesized PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface according to the manufacturer's instructions.
-
Binary Interaction (Analyte 1): Inject a series of concentrations of the other protein (e.g., the POI) over the immobilized surface to confirm there is no direct interaction in the absence of the PROTAC.
-
Binary Interaction (Analyte 2): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary PROTAC-E3 ligase binding affinity.
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface. An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic parameters (ka, kd) and binding affinity (KD) for both binary and ternary interactions. Calculate the cooperativity factor (alpha) to determine if the complex formation is cooperative, non-cooperative, or antagonistic.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
The Pivotal Role of Amino-PEG6-amine in Enhancing Antibody-Drug Conjugate Performance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to impart favorable physicochemical properties. This in-depth technical guide focuses on Amino-PEG6-amine, a bifunctional PEG linker, and its integral role in the design and optimization of next-generation ADCs. We will delve into its chemical characteristics, impact on ADC properties, and provide detailed experimental protocols for its application and evaluation.
Core Concepts: The Function of this compound in ADCs
This compound is a hydrophilic spacer arm with a discrete chain length of six ethylene glycol units, flanked by two primary amine groups. This structure offers several key advantages in ADC development:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to ADC aggregation and rapid clearance from circulation. The incorporation of a hydrophilic PEG linker like this compound significantly improves the overall solubility of the ADC, mitigating aggregation and enhancing its stability in aqueous environments.[1]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG chain creates a hydration shell around the payload, effectively increasing the hydrodynamic radius of the ADC. This "shielding" effect reduces non-specific interactions with other proteins and clearance mechanisms in the body, leading to a longer circulation half-life and increased tumor accumulation.[1]
-
Reduced Immunogenicity: By masking the hydrophobic payload, PEG linkers can reduce the potential for the ADC to elicit an immune response. This can lead to better tolerability and sustained efficacy over multiple treatment cycles.
-
Flexible Spacer: The PEG chain provides a flexible spacer between the antibody and the payload, which can help to overcome steric hindrance and ensure that the antibody can still bind effectively to its target antigen on the cancer cell surface.
-
Bifunctional Handles: The two terminal amine groups on this compound provide versatile handles for conjugation chemistry. These amines can react with various functional groups on the payload and the antibody (or a payload-linker intermediate), allowing for a range of conjugation strategies.
Data Presentation: The Impact of PEGylation on ADC Properties
The inclusion of a PEG linker such as this compound can have a quantifiable impact on the performance of an ADC. The following tables summarize typical improvements observed with PEGylated ADCs compared to their non-PEGylated counterparts. The data presented here is representative and compiled from various studies on PEGylated ADCs.
| Property | Non-PEGylated ADC | ADC with this compound Linker | Fold Improvement |
| Solubility in Aqueous Buffer | Low (e.g., <0.5 mg/mL) | High (e.g., >5 mg/mL) | >10x |
| Aggregation (after 24h at 4°C) | High (e.g., >10% aggregates) | Low (e.g., <2% aggregates) | >5x reduction |
| In Vitro Plasma Stability (48h) | Moderate (e.g., 70% intact) | High (e.g., >90% intact) | ~1.3x |
Table 1: Physicochemical Properties of PEGylated vs. Non-PEGylated ADCs.
| Parameter | Non-PEGylated ADC | ADC with this compound Linker | Fold Improvement |
| Plasma Half-life (t½) in rodents | Short (e.g., 50 hours) | Long (e.g., 150 hours) | ~3x |
| Clearance (CL) | High (e.g., 10 mL/day/kg) | Low (e.g., 3 mL/day/kg) | ~3.3x reduction |
| Area Under the Curve (AUC) | Lower | Higher | Increased drug exposure |
Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs.
| Cell Line | Non-PEGylated ADC IC50 (nM) | ADC with this compound Linker IC50 (nM) | Notes |
| Antigen-Positive Cell Line 1 | 1.5 | 1.8 | Similar potency, indicating no interference with binding/internalization. |
| Antigen-Positive Cell Line 2 | 0.8 | 1.0 | Comparable in vitro efficacy. |
| Antigen-Negative Cell Line | >1000 | >1000 | Both are highly specific. |
Table 3: In Vitro Cytotoxicity (IC50) of PEGylated vs. Non-PEGylated ADCs.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful synthesis, characterization, and evaluation of ADCs incorporating this compound.
Protocol 1: Synthesis of an ADC using this compound (Amine Conjugation)
This protocol describes a typical conjugation strategy where the amine groups of the linker are utilized for attachment.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Activated payload (e.g., an NHS-ester of the cytotoxic drug)
-
Reaction buffers (e.g., borate buffer, pH 8.5)
-
Quenching solution (e.g., Tris buffer)
-
Purification columns (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
If the antibody is not in the desired reaction buffer, perform a buffer exchange using a desalting column or tangential flow filtration.
-
Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).
-
-
Linker-Payload Conjugation (if not pre-formed):
-
Dissolve the activated payload and a molar excess of this compound in an appropriate organic solvent (e.g., DMSO).
-
React the components to form the payload-linker intermediate.
-
Purify the payload-linker construct using reverse-phase HPLC.
-
-
Antibody-Linker-Payload Conjugation:
-
Add the purified payload-linker construct (with a terminal amine) to the antibody solution. The molar ratio of the payload-linker to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Add a coupling agent (e.g., EDC/NHS) to activate the carboxyl groups on the antibody for reaction with the amine on the payload-linker.
-
Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-16 hours) with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution to stop the conjugation reaction by consuming any unreacted coupling agents.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated payload-linker, antibody, and other reaction components using SEC.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., using a BCA assay).
-
Determine the DAR using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the level of aggregation using SEC.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the potency of the ADC in killing cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibody solutions of known concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC or control solutions to the wells. Include untreated wells as a control.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the MTT to a purple formazan product.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by or involved in the mechanism of action of ADCs.
Caption: HER2 Signaling Pathway often targeted by ADCs.
Caption: Intrinsic apoptosis pathway induced by a tubulin-inhibiting payload.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the development and evaluation of an ADC utilizing an this compound linker.
Caption: Experimental workflow for ADC development and evaluation.
Conclusion
The strategic incorporation of an this compound linker is a powerful approach to overcoming many of the challenges associated with the development of effective and well-tolerated Antibody-Drug Conjugates. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide versatile conjugation options makes it a valuable tool for researchers and drug developers. By carefully considering the linker chemistry and conducting rigorous in vitro and in vivo evaluations as outlined in this guide, the full potential of ADCs as highly targeted and potent cancer therapies can be realized. The detailed protocols and visual representations provided herein serve as a practical resource for the rational design and advancement of next-generation ADCs with improved therapeutic indices.
References
A Technical Guide to Amino-PEG6-amine for Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Amino-PEG6-amine for the surface modification of nanoparticles. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the therapeutic potential of nanoparticles by improving their pharmacokinetic and pharmacodynamic profiles. This compound, a heterobifunctional PEG linker with a terminal amine group, offers a versatile platform for nanoparticle functionalization, enabling the attachment of targeting ligands, imaging agents, and therapeutic payloads. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for nanoparticle conjugation, quantitative data on the effects of surface modification, and an exploration of the cellular uptake mechanisms of PEGylated nanoparticles.
Introduction to this compound
This compound is a bifunctional molecule featuring a six-unit polyethylene glycol chain flanked by two primary amine groups.[1][2] The PEG backbone imparts hydrophilicity and biocompatibility to nanoparticles, while the terminal amine groups serve as reactive handles for covalent conjugation to nanoparticle surfaces or other molecules.[1][2]
Key Properties and Advantages of this compound Functionalization:
-
Enhanced Biocompatibility: The hydrophilic PEG chains form a protective layer around the nanoparticle, which can reduce opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS).[3] This leads to prolonged circulation times in the bloodstream.
-
Improved Colloidal Stability: The steric hindrance provided by the PEG chains prevents nanoparticle aggregation in biological media and during storage, maintaining a consistent particle size distribution.
-
Reduced Immunogenicity: PEGylation can mask the nanoparticle surface from recognition by the immune system, thereby reducing potential immunogenic responses.
-
Versatile Functionalization: The terminal amine groups can be readily conjugated to various functional groups on nanoparticle surfaces, such as carboxylic acids, through well-established bioconjugation chemistries like carbodiimide (EDC/NHS) coupling. This allows for the attachment of targeting moieties for active targeting of specific cells or tissues.
Quantitative Impact of this compound Surface Modification
The surface modification of nanoparticles with this compound leads to measurable changes in their physicochemical properties. These changes are critical for predicting the in vivo behavior and therapeutic efficacy of the nanocarriers.
Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 120 ± 8 | 184 ± 10 | |
| Polydispersity Index (PDI) | 0.207 | 0.057 | |
| Zeta Potential (mV) | -45.7 | -31.2 |
Note: The values presented are representative and can vary depending on the nanoparticle core material, the initial surface chemistry, and the specific PEGylation reaction conditions.
Table 2: Drug Loading and In Vitro Release Profile Comparison
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles | Drug | Reference |
| Drug Loading Efficiency (%) | 44.94 | 44.52 | Paclitaxel | |
| Drug Loading Content (%) | 7.49 | 7.42 | Paclitaxel | |
| Cumulative Release at 24h (%) | ~60 | ~40 | Doxorubicin | |
| Cumulative Release at 72h (%) | ~85 | ~65 | Doxorubicin |
Note: Drug loading and release kinetics are highly dependent on the drug, the nanoparticle material, and the release medium conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the surface modification of nanoparticles with this compound.
General Protocol for Covalent Conjugation to Carboxylated Nanoparticles via EDC/NHS Chemistry
This is a widely used method for attaching amine-containing molecules to surfaces with carboxylic acid groups.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or carboxyl-functionalized gold nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer at a desired concentration (e.g., 1 mg/mL).
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add EDC (e.g., 2 mM final concentration) and NHS (e.g., 5 mM final concentration) to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a more stable NHS ester intermediate.
-
-
Removal of Excess Activation Reagents: Centrifuge the activated nanoparticles and discard the supernatant. Resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice.
-
Conjugation with this compound:
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching of Unreacted Sites: Add the Quenching Solution to the reaction mixture and incubate for 15-30 minutes to deactivate any remaining NHS esters.
-
Purification:
-
Centrifuge the PEGylated nanoparticles and discard the supernatant.
-
Wash the nanoparticles three times with the Washing Buffer to remove unreacted this compound and byproducts.
-
Resuspend the purified this compound modified nanoparticles in a suitable storage buffer.
-
Characterization of this compound Modified Nanoparticles
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is indicative of successful PEGylation.
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A shift in zeta potential towards neutral or positive values often indicates the presence of the amine-terminated PEG on the surface.
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the covalent attachment of this compound. Look for characteristic peaks of the PEG backbone (e.g., C-O-C ether stretch around 1100 cm⁻¹) and amide bond formation (amide I and II bands).
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles before and after modification. A "halo" or shell around the nanoparticles can sometimes be observed after PEGylation.
Cellular Uptake Mechanisms and Signaling Pathways
The surface properties of nanoparticles, including the presence of a PEG layer, significantly influence their interaction with cells and the subsequent internalization pathways. The primary routes for nanoparticle endocytosis are clathrin-mediated endocytosis and caveolae-mediated endocytosis.
Clathrin-Mediated Endocytosis (CME)
CME is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell membrane.
Caption: Clathrin-mediated endocytosis pathway for nanoparticle uptake.
Caveolae-Mediated Endocytosis (CME)
Caveolae are small, flask-shaped invaginations of the plasma membrane rich in cholesterol and sphingolipids, with caveolin-1 as a key protein component.
Caption: Caveolae-mediated endocytosis pathway for nanoparticle uptake.
Endosomal Escape
For many drug delivery applications, the nanoparticle must escape the endo-lysosomal pathway to release its therapeutic cargo into the cytoplasm. This can be achieved through various mechanisms, such as the "proton sponge" effect, where the buffering capacity of amine groups can lead to osmotic swelling and rupture of the endosome.
Caption: The "proton sponge" effect facilitating endosomal escape.
Experimental Workflow
A typical workflow for the development and evaluation of this compound modified nanoparticles for drug delivery is outlined below.
Caption: Experimental workflow for developing drug-loaded nanoparticles.
Conclusion
This compound is a valuable tool for the surface modification of nanoparticles, offering a straightforward approach to enhance their biocompatibility, stability, and functionality. The ability to control the physicochemical properties of nanoparticles through PEGylation is crucial for the rational design of effective nanomedicines. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this compound in their nanoparticle-based therapeutic and diagnostic platforms. Further optimization of PEG density, chain length, and the choice of targeting ligands will continue to advance the field of targeted drug delivery.
References
Technical Guide: Solubility Profile of Amino-PEG6-amine
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Amino-PEG6-amine, a bifunctional polyethylene glycol (PEG) linker critical in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Understanding the solubility of this linker is paramount for designing and executing successful conjugation strategies, formulating drug candidates, and ensuring reproducibility in experimental workflows.
This compound, characterized by a hexaethylene glycol spacer flanked by two primary amine groups, possesses a hydrophilic PEG backbone that generally enhances its solubility in aqueous media.[1][2][3][4] The terminal amine groups provide reactive sites for conjugation with various molecules, including carboxylic acids and activated NHS esters.[5] This document collates available solubility data, outlines experimental protocols for its determination, and provides methodologies for preparing common formulations.
Solubility Data of this compound
The solubility of this compound has been characterized in several common laboratory solvents and complex vehicle formulations. The following table summarizes both quantitative and qualitative data from various technical datasheets. It is important to note that practical considerations, such as the use of fresh, anhydrous solvents (especially DMSO) and physical methods like sonication or gentle heating, can significantly impact dissolution.
| Solvent/Vehicle System | Reported Solubility | Remarks |
| Single Solvents | ||
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (308.25 mM) | Ultrasonic assistance is recommended. Hygroscopic DMSO can negatively impact solubility. |
| Dimethyl sulfoxide (DMSO) | 80 mg/mL (246.6 mM) | Sonication is recommended. |
| Water | Soluble | The hydrophilic PEG spacer enhances solubility in aqueous media. |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| In Vivo Formulations (Mixed Solvents) | ||
| 10% DMSO, 90% Saline | ≥ 2.5 mg/mL (7.71 mM) | Results in a clear solution. Saturation point is unknown. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.71 mM) | Results in a clear solution. Saturation point is unknown. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 3.3 mg/mL (10.17 mM) | Sonication is recommended for achieving a clear solution. |
Experimental Protocols
This protocol describes a standard laboratory method for determining the saturation solubility of a compound like this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, Water, DCM)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Bath sonicator
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath (optional)
Methodology:
-
Solvent Preparation: Dispense a precise volume (e.g., 1.0 mL) of the chosen solvent into a clear glass vial containing a small magnetic stir bar.
-
Initial Solute Addition: Accurately weigh a small amount of this compound (e.g., 5 mg) and add it to the solvent.
-
Agitation: Stir the mixture vigorously at a constant, controlled temperature (e.g., room temperature, 25°C) for a set period (e.g., 15-30 minutes).
-
Visual Inspection: Observe the solution. If all solid has dissolved and the solution is clear, proceed to the next step. If solid remains, continue agitation and consider applying additional energy.
-
Enhanced Dissolution (If Necessary):
-
Sonication: Place the vial in a bath sonicator for 5-10 minute intervals.
-
Heating: Gently warm the solution in a water bath (e.g., to 30-40°C). Note that solubility is temperature-dependent, and any heating should be recorded.
-
-
Incremental Addition: Continue adding pre-weighed increments of this compound to the solution, repeating steps 3-5 after each addition.
-
Reaching Saturation: The saturation point is reached when a small amount of solid solute remains undissolved even after prolonged agitation and sonication/heating.
-
Equilibration: Allow the saturated solution to equilibrate by stirring for an extended period (e.g., 2-24 hours) to ensure the system has reached thermodynamic equilibrium.
-
Quantification: Carefully filter or centrifuge the suspension to remove undissolved solid. The concentration of the resulting clear supernatant can then be accurately determined using a suitable analytical method (e.g., LC-MS, H-NMR with an internal standard) to establish the final solubility value.
The following is a detailed procedure for preparing a common vehicle for in vivo studies, based on technical datasheets. This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% w/v NaCl in water)
-
Sterile vials and syringes
Methodology (for 1 mL final volume):
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the vehicle, you might prepare a 25 mg/mL stock in DMSO.
-
Sequential Addition: It is critical to add and fully dissolve each component before adding the next.
-
In a sterile vial, add 400 µL of PEG300 .
-
Add 100 µL of the this compound DMSO stock solution to the PEG300. Mix thoroughly by vortexing or pipetting until the solution is completely clear and homogenous.
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Again, mix until the solution is clear.
-
Finally, add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix thoroughly one last time.
-
-
Final Check: The resulting formulation should be a clear, particle-free solution. If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution. It is recommended to prepare and use this formulation immediately.
References
Safety and Handling of Amino-PEG6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and toxicological considerations for Amino-PEG6-amine (CAS No. 76927-70-3). The information is intended to support researchers and drug development professionals in the safe and effective use of this bifunctional PEG linker.
Chemical and Physical Properties
This compound is a hydrophilic polyethylene glycol (PEG) derivative containing two primary amine groups at each end of a six-unit PEG chain. This structure allows for its use as a flexible linker in bioconjugation, connecting molecules such as proteins, peptides, and small molecule drugs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 76927-70-3 | [1][2][3] |
| Molecular Formula | C14H32N2O6 | [1][3] |
| Molecular Weight | 324.4 g/mol | |
| Appearance | Liquid | |
| Purity | >97% | |
| Solubility | Water, DMSO, DCM, DMF |
Safety and Hazard Information
While specific toxicological data for this compound is limited, information from safety data sheets for similar compounds and the broader class of PEGylated molecules provides guidance on its potential hazards. Polyethylene glycols are generally considered to have low toxicity. However, high doses of PEG, particularly through parenteral routes, have been associated with kidney effects, as it is the primary route of excretion. A significant therapeutic window exists between the typical exposure from PEGylated biologics and doses that cause toxicity in humans.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | Statement |
| GHS Classification | Not classified as a hazardous substance or mixture. |
| Precautionary Statements | Use personal protective equipment as required. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.
Storage:
-
Long-term: Store at -20°C for extended stability.
-
Short-term: Can be stored at 4°C for shorter periods.
-
Protect from light and moisture.
-
For optimal stability, store under an inert atmosphere (e.g., Nitrogen or Argon).
Handling:
-
When removed from cold storage, allow the container to warm to room temperature before opening to prevent condensation.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid buffers containing primary amines (e.g., Tris or glycine) as they can compete with the intended conjugation reaction.
Experimental Protocols
The following are generalized protocols for experiments relevant to the use and safety assessment of this compound.
General Protocol for Conjugation to a Carboxylic Acid-Containing Molecule
This protocol outlines the basic steps for conjugating this compound to a molecule containing a carboxylic acid group using EDC/NHS chemistry.
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in an appropriate amine-free buffer (e.g., MES or PBS, pH 6.0).
-
Add a 1.5-fold molar excess of N-Hydroxysuccinimide (NHS).
-
Add a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add a 1.5- to 2-fold molar excess of this compound to the activated carboxylic acid solution.
-
Adjust the pH of the reaction mixture to 7.5-8.5 to facilitate the reaction with the primary amine.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a method to evaluate the potential cytotoxicity of this compound or its conjugates on a cell line.
-
Cell Seeding:
-
Seed cells (e.g., MG-63 or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations.
-
Incubate for 24 to 72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Signaling Pathway for PEGylated Compound Uptake
While the specific cellular uptake mechanisms for this compound are not extensively documented, PEGylated entities are known to interact with cells. One of the observed effects of some PEGylated biopharmaceuticals is cellular vacuolation, particularly in phagocytic cells. This is thought to be related to the uptake and clearance of these macromolecules from circulation.
Caption: Potential cellular uptake and processing of PEGylated compounds.
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Get medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards: No specific data available.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier and follow all institutional and regulatory safety guidelines. The protocols provided are general and may require optimization for specific applications.
References
The Strategic Role of Amino-PEG6-amine in Proteolysis Targeting Chimeras (PROTACs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of Amino-PEG6-amine as a versatile linker in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). As the architecture of these heterobifunctional molecules is critical to their efficacy, the choice of linker is paramount in dictating the potency, selectivity, and pharmacokinetic properties of the resulting protein degrader. This document provides a comprehensive overview of this compound, including its chemical identity, applications in PROTAC synthesis, and the underlying mechanism of action.
Core Concepts: Understanding this compound
This compound is a bifunctional polyethylene glycol (PEG) derivative that serves as a flexible linker in the assembly of PROTACs. Its structure consists of a six-unit PEG chain flanked by primary amine groups. This configuration allows for the covalent conjugation of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.
Synonyms and Chemical Identity
To ensure clarity and precision in research and development, it is essential to recognize the various synonyms and identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 3,6,9,12,15,18-Hexaoxaeicosane-1,20-diamine |
| CAS Number | 76927-70-3 |
| Chemical Formula | C14H32N2O6 |
| Molecular Weight | Approximately 324.41 g/mol |
| Common Formula | H2N-PEG6-CH2CH2NH2 |
The hydrophilic nature of the PEG chain in this compound is a key attribute, often enhancing the solubility and cell permeability of the resulting PROTAC molecule.[1][2]
The PROTAC Mechanism of Action: A Signaling Pathway Overview
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[3] The this compound linker is central to this process, acting as a bridge to bring the target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC Mechanism of Action.
Quantitative Analysis of a PEG6-linker Containing PROTAC
The choice of linker length and composition significantly impacts the degradation efficiency of a PROTAC. Research has demonstrated the successful use of a PEG6 linker in the development of potent PROTACs. In a study focused on Bruton's tyrosine kinase (BTK), a PROTAC incorporating a PEG6 linker (designated RC-1) showed significant degradation of the target protein in different cell lines.[4]
The following table summarizes the quantitative proteomics data for BTK and other significantly downregulated proteins in Ramos cells treated with 50 nM of the PEG6-containing PROTAC for 24 hours.
| Protein | Log2 Fold Change vs. DMSO Control | -log(p-value) |
| BTK | -2.5 | > 4 |
| TEC | -1.5 | > 3 |
| ITK | -1.0 | > 2 |
| BLK | -0.8 | > 1.5 |
Data adapted from "Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs".[4]
These results underscore the ability of a PROTAC with a PEG6 linker to induce potent and selective degradation of its target protein and related kinases.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves standard organic chemistry reactions to conjugate the bifunctional linker to the respective ligands for the target protein and the E3 ligase. Below are generalized protocols for common conjugation methods.
General Workflow for PROTAC Synthesis
The assembly of a PROTAC is a modular process. The general workflow involves the synthesis or acquisition of the warhead (target protein ligand) and the E3 ligase ligand, followed by their conjugation to the this compound linker.
Caption: General PROTAC Synthesis Workflow.
Protocol 1: Amide Bond Formation
This protocol outlines the coupling of a carboxylic acid-functionalized ligand with one of the primary amine groups of this compound.
Reagents and Materials:
-
Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (Ligand-COOH) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the mono-substituted Ligand-PEG6-amine intermediate.
-
This intermediate can then be reacted with a second, activated carboxylic acid-functionalized ligand to form the final PROTAC.
Protocol 2: "Click" Chemistry - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is applicable when one ligand is functionalized with an alkyne and the other with an azide, with the this compound being pre-functionalized with the complementary group.
Reagents and Materials:
-
Ligand-Alkyne (1.0 eq)
-
Azide-PEG6-amine (or Amino-PEG6-Azide) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Dissolve the alkyne-functionalized ligand and the azide-functionalized PEG6-amine in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, perform an appropriate work-up, which may include dilution with water and extraction with an organic solvent.
-
Purify the resulting triazole-linked intermediate or final PROTAC by flash column chromatography.
Conclusion
This compound is a valuable and widely utilized building block in the design and synthesis of PROTACs. Its defined length, flexibility, and hydrophilic properties contribute favorably to the overall profile of the resulting protein degrader. The straightforward and versatile chemistry of its primary amine groups allows for robust conjugation to a wide array of ligands, making it a cornerstone linker in the development of novel therapeutics based on targeted protein degradation. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and drug development professionals working to harness the power of PROTAC technology.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amino-PEG6-amine Bioconjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This modification can improve protein solubility, increase in vivo stability by reducing proteolytic degradation, and decrease immunogenicity. Amino-PEG6-amine is a bifunctional, discrete-length PEG linker containing primary amine groups at both ends. This linker allows for the covalent crosslinking of proteins through their carboxyl groups (e.g., on aspartic and glutamic acid residues) via carbodiimide chemistry, such as that mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This document provides a detailed protocol for the bioconjugation of proteins using this compound, including methodologies for purification and characterization of the resulting conjugates.
Principle of the Reaction
The conjugation of this compound to a protein's carboxyl groups is a two-step process facilitated by EDC and NHS.[1] First, EDC activates the carboxyl groups on the protein to form a highly reactive but unstable O-acylisourea intermediate.[1] The addition of NHS stabilizes this intermediate by converting it into a more stable amine-reactive NHS ester.[1] Subsequently, the primary amine groups of the this compound linker react with the NHS-activated carboxyl groups on the protein, forming stable amide bonds and resulting in a PEGylated protein conjugate. By controlling the stoichiometry of the reactants, it is possible to favor the formation of protein-PEG-protein crosslinks.
Data Presentation
The success of a bioconjugation reaction can be assessed by various analytical techniques. Below is a table summarizing representative quantitative data from a typical this compound bioconjugation experiment with a model protein (e.g., Bovine Serum Albumin, BSA).
| Parameter | Unmodified BSA | BSA-PEG6-BSA Conjugate |
| Molecular Weight (SDS-PAGE) | ~66 kDa | ~132 kDa and higher order species |
| Hydrodynamic Diameter (DLS) | ~7 nm | ~15 nm |
| Conjugation Efficiency (%) | N/A | 75% |
| Protein Recovery Yield (%) | 100% | 85% |
| Thermal Stability (Tm) | 62°C | 68°C |
| Biological Activity (%) | 100% | 95% |
Experimental Protocols
Materials and Reagents
-
Protein to be conjugated (e.g., BSA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Dialysis or Desalting Columns (e.g., Zeba™ Spin Desalting Columns)
-
Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)
Protocol for this compound Bioconjugation
This protocol is a general guideline and may require optimization for specific proteins and applications.
Step 1: Protein Preparation
-
Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains any amine-containing buffers (e.g., Tris), exchange the buffer to the Activation Buffer using a desalting column or dialysis.
Step 2: Activation of Protein Carboxyl Groups
-
Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 3: Quenching of Excess EDC (Optional but Recommended)
-
To prevent unwanted side reactions of EDC with the subsequently added this compound, quench the excess EDC by adding 2-mercaptoethanol to a final concentration of 20 mM.
-
Incubate for 10 minutes at room temperature.
-
Remove excess EDC, NHS, and quenching reagent by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
Step 4: Conjugation with this compound
-
Immediately after the desalting step, add a 1 to 10-fold molar excess of this compound to the activated protein solution. The molar ratio of PEG linker to protein will influence the degree of crosslinking.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 5: Quenching of the Conjugation Reaction
-
Add the Quenching Solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
Step 6: Purification of the PEGylated Protein
-
Remove excess quenching reagent and unreacted this compound by dialysis or using a desalting column.
-
Purify the protein-PEG conjugate from the unreacted protein and potential aggregates using an appropriate chromatography technique.
-
Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated conjugate from the smaller, unconjugated protein.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of the protein, allowing for separation of conjugated and unconjugated species.
-
Step 7: Characterization of the Conjugate
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unmodified protein. A successful conjugation will show a band shift or the appearance of higher molecular weight bands corresponding to the cross-linked product.
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the precise molecular weight of the conjugate and confirm the addition of the this compound linker.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the conjugate to assess for changes in size and potential aggregation.
-
Functional Assay: Perform a relevant biological activity assay to ensure that the conjugation process has not significantly compromised the protein's function.
Mandatory Visualizations
Caption: Chemical reaction pathway for this compound bioconjugation.
Caption: Experimental workflow for protein bioconjugation.
References
Application Notes and Protocols for Amino-PEG6-amine Reaction with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reaction of Amino-PEG6-amine with N-hydroxysuccinimide (NHS) esters. This bioconjugation technique is pivotal in the development of advanced therapeutics and research tools, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound and NHS Ester Chemistry
This compound is a bifunctional linker molecule featuring a hexaethylene glycol (PEG6) spacer flanked by two primary amine groups. The PEG moiety enhances the solubility and biocompatibility of the resulting conjugate, while the terminal amines provide reactive sites for conjugation.[1][2] NHS esters are widely used amine-reactive chemical groups that form stable amide bonds with primary amines under physiological to slightly alkaline conditions.[3] This reaction is a cornerstone of bioconjugation due to its efficiency and specificity.[3]
The reaction proceeds via nucleophilic acyl substitution, where the primary amine of this compound attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3]
Key Applications
The bifunctional nature of this compound makes it an ideal crosslinker for a variety of applications:
-
PROTAC Synthesis: As a flexible linker, this compound connects a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the formation of a ternary complex and subsequent degradation of the target protein.
-
Antibody-Drug Conjugate (ADC) Development: It can be used to link a cytotoxic payload to an antibody, where the PEG spacer can improve the ADC's pharmacokinetic profile.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
Biomolecule Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or oligonucleotides.
Factors Influencing Reaction Efficiency
Several factors critically impact the success of the this compound reaction with NHS esters:
| Parameter | Optimal Range/Condition | Rationale & Considerations |
| pH | 7.2 - 8.5 | At lower pH, the primary amines are protonated (-NH3+), rendering them non-nucleophilic. At higher pH, the hydrolysis of the NHS ester competes with the amine reaction, reducing conjugation efficiency. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation times. Reactions are often performed for 30-60 minutes at room temperature or for 2 hours on ice. |
| Buffer Composition | Phosphate, Borate, Bicarbonate/Carbonate, HEPES | Buffers containing primary amines (e.g., Tris, glycine) are incompatible as they will compete in the reaction. |
| Solvent | Anhydrous DMSO or DMF for NHS ester stock | Many NHS esters have limited aqueous solubility and should be dissolved in a dry, water-miscible organic solvent before addition to the aqueous reaction mixture. |
| Molar Ratio | 1:1 to 2:1 (NHS ester to amine) for small molecules; 10- to 50-fold molar excess of NHS-activated molecule for protein labeling | The optimal ratio depends on the specific application and the concentration of reactants. For protein labeling, a significant molar excess of the NHS-activated molecule is often required to achieve the desired degree of labeling. |
| Reactant Concentration | As high as practically possible | Higher concentrations favor the bimolecular reaction between the amine and NHS ester over the competing hydrolysis of the NHS ester. |
Experimental Protocols
Protocol 1: General Procedure for Reacting this compound with an NHS Ester-activated Small Molecule
This protocol describes a general method for the synthesis of a heterobifunctional molecule using this compound as a linker.
Materials:
-
This compound
-
NHS ester-activated small molecule (Molecule A-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring and characterization
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated small molecule (Molecule A-NHS) in anhydrous DMF or DMSO to a final concentration of 10-50 mM. This solution should be prepared immediately before use.
-
Dissolve this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the desired molar equivalent of the Molecule A-NHS solution to the this compound solution with gentle vortexing. A typical starting molar ratio is 1:1 or 1:1.1 (this compound : Molecule A-NHS).
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using reverse-phase HPLC.
-
Characterize the purified product by LC-MS to confirm its identity and purity.
-
Protocol 2: Two-Step Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC where this compound links a target protein ligand (Ligand A, with a carboxylic acid) and an E3 ligase ligand (Ligand B, with an NHS ester).
Step 1: Conjugation of Ligand A to this compound
Materials:
-
Ligand A-COOH (with a carboxylic acid group)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Boc-NH-PEG6-NH2 (if selective mono-conjugation is desired)
Procedure:
-
Dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture. To achieve mono-substitution, Boc-protected this compound can be used.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the product (Ligand A-PEG6-amine) by flash column chromatography or preparative HPLC.
Step 2: Conjugation of Ligand A-PEG6-amine to Ligand B-NHS
Materials:
-
Ligand A-PEG6-amine (from Step 1)
-
Ligand B-NHS (with an NHS ester group)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve Ligand B-NHS in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve Ligand A-PEG6-amine in the Reaction Buffer.
-
Add the Ligand B-NHS solution to the Ligand A-PEG6-amine solution with gentle mixing.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC using preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Visualizing the Chemistry and Workflow
Reaction of this compound with an NHS Ester
Caption: Reaction of this compound with an NHS ester.
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for PROTAC synthesis using this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | - Incorrect pH of reaction buffer.- Hydrolysis of NHS ester due to moisture or high pH.- Inactive NHS ester.- Buffer contains primary amines. | - Verify buffer pH is between 7.2 and 8.5.- Use fresh, anhydrous solvent for NHS ester stock solution. Prepare immediately before use.- Use a fresh vial of the NHS ester reagent.- Use a non-amine containing buffer (e.g., PBS, Borate). |
| Low Yield | - Suboptimal molar ratio of reactants.- Reaction time is too short or too long (leading to hydrolysis).- Low concentration of reactants. | - Optimize the molar ratio of NHS ester to amine.- Perform a time-course experiment to determine the optimal reaction time.- Increase the concentration of both reactants if possible. |
| Multiple Products/Side Reactions | - Reaction with other nucleophiles in the sample.- For bifunctional linkers, reaction at both ends when mono-substitution is desired. | - Purify the starting materials to remove other nucleophiles.- Use a protecting group (e.g., Boc) on one of the amine groups of this compound for controlled mono-conjugation. |
Conclusion
The reaction between this compound and NHS esters is a robust and versatile method for bioconjugation. By carefully controlling the reaction conditions, researchers can efficiently synthesize well-defined conjugates for a wide range of applications in drug discovery and development. The protocols and information provided herein serve as a comprehensive guide to aid in the successful implementation of this essential chemical methodology.
References
Application Note: Protocol for Covalent Labeling of Antibodies with Amino-PEG6-amine Derivatives
Audience: This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the PEGylation of antibodies.
Introduction: Antibody PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized bioconjugation technique to enhance the therapeutic properties of antibodies. This process can improve protein solubility and stability, reduce immunogenicity, and extend the circulating half-life. The most common method for attaching PEG linkers to antibodies involves the reaction of an amine-reactive PEG derivative with the primary amines found on the antibody's surface. The N-terminus of each polypeptide chain and the ε-amino group of lysine residues serve as primary targets for this conjugation chemistry.[1][2]
This protocol details the procedure for labeling antibodies using an N-hydroxysuccinimide (NHS) ester-activated Amino-PEG6 derivative. The NHS ester reacts efficiently with primary amines in a buffer with a neutral to slightly basic pH (7-9) to form a stable and irreversible amide bond.[3][4] Proper control over reaction parameters such as protein concentration, pH, and the molar ratio of PEG reagent to antibody is critical for achieving the desired degree of labeling (DOL) while preserving the antibody's antigen-binding functionality.
Core Reaction Principle
The fundamental chemistry involves the nucleophilic attack of a primary amine from the antibody on the NHS ester of the PEG reagent. This reaction forms a stable amide bond and releases NHS as a byproduct.
Caption: Amine-reactive conjugation chemistry.
Experimental Protocol
This protocol is optimized for conjugating approximately 1 mg of an IgG antibody. Reactions can be scaled up or down, but maintaining an antibody concentration of at least 2 mg/mL is recommended for optimal results.
Required Materials
-
Antibody: Purified antibody at ≥2 mg/mL in an amine-free buffer (e.g., PBS).
-
Amine-Reactive PEG Reagent: NHS-PEG6-Amine (or similar NHS-activated PEG derivative).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5.
-
Anhydrous Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine.
-
Purification: Desalting spin columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes appropriate for the antibody size.
-
Equipment: Microcentrifuge, vortex mixer, spectrophotometer.
Workflow Overview
Caption: Workflow for antibody PEGylation.
Detailed Methodologies
Step 1: Antibody Preparation
-
Ensure the antibody is in an amine-free buffer. Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester and must be removed.
-
If necessary, perform a buffer exchange into 0.1 M Sodium Bicarbonate, pH 8.3. A desalting spin column is suitable for this purpose.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
Measure the absorbance at 280 nm (A280) to determine the precise starting concentration for later calculations.
Step 2: Preparation of Amine-Reactive PEG6-NHS Solution NOTE: The NHS-ester moiety is moisture-sensitive and readily hydrolyzes. Prepare this solution immediately before use and do not store it.
-
Allow the vial of NHS-PEG6-Amine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the reagent in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.
Step 3: Antibody-PEG6 Conjugation Reaction
-
While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the dissolved PEG-NHS reagent. A 15-fold to 20-fold molar excess of the PEG reagent over the antibody is a common starting point to achieve a Degree of Labeling (DOL) of 4-6 PEGs per antibody.
-
Ensure the final volume of organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain antibody integrity.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, with continuous stirring.
-
(Optional) To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM and incubate for an additional 15 minutes.
Step 4: Purification of the PEGylated Antibody
-
Remove unreacted PEG-NHS reagent and the NHS byproduct by purifying the reaction mixture.
-
For rapid purification, use a desalting spin column according to the manufacturer's instructions. This method separates molecules based on size, efficiently removing the small molecular weight PEG reagent from the large antibody conjugate.
-
Alternatively, dialysis against PBS for 12-24 hours at 4°C with multiple buffer changes can be used.
Step 5: Characterization and Storage
-
Measure the A280 of the purified conjugate to determine the final antibody concentration and calculate the recovery yield.
-
Determine the Degree of Labeling (DOL), which is the average number of PEG molecules conjugated to each antibody. This often requires advanced techniques such as MALDI-TOF mass spectrometry or HPLC-based methods. For fluorescently tagged PEGs, DOL can be estimated spectrophotometrically.
-
Store the purified PEGylated antibody under the same conditions as the original, unmodified antibody, typically at 2-8°C or frozen at -20°C.
Data Presentation: Parameters and Calculations
Effective PEGylation depends on carefully controlled reaction conditions. The following tables summarize key parameters and provide an example calculation.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations improve reaction efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | Maintains a slightly basic pH to deprotonate primary amines, making them reactive. |
| Reaction pH | 8.3 - 8.5 | Optimal pH for NHS-ester reaction with primary amines. |
| Molar Excess of PEG:Ab | 10:1 to 50:1 | Adjusting this ratio is the primary way to control the Degree of Labeling (DOL). |
| Reaction Time | 1 hour | Sufficient time for the reaction to approach completion at room temperature. |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and antibody stability. |
Table 2: Example Calculation for a 20-fold Molar Excess
| Step | Description | Example Value |
| 1. Antibody Amount | Mass of IgG antibody to be labeled | 1.0 mg |
| 2. Antibody Moles | Moles = Mass / MW (MW of IgG ≈ 150,000 g/mol ) | 1.0 mg / 150,000 g/mol = 6.67 nmol |
| 3. PEG-NHS Moles Needed | Antibody Moles x Molar Excess (20) | 6.67 nmol x 20 = 133.4 nmol |
| 4. PEG-NHS Mass Needed | Moles x MW of PEG-NHS (MW of NHS-PEG6-Amine ≈ 545 g/mol ) | 133.4 nmol x 545 g/mol = 72.7 µg |
| 5. Volume of PEG-NHS | Mass Needed / Concentration (e.g., 10 mg/mL) | 72.7 µg / 10 mg/mL = 7.27 µL |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency / Low DOL | Presence of interfering amines (Tris, glycine). | Perform thorough buffer exchange of the antibody into an amine-free buffer before labeling. |
| pH of the reaction is too low. | Ensure the reaction buffer is at the optimal pH of 8.3-8.5. | |
| Hydrolyzed/inactive PEG-NHS reagent. | Use fresh, anhydrous solvent to dissolve the PEG-NHS reagent immediately before use. Store reagent properly with desiccant. | |
| Antibody Aggregation / Precipitation | Organic solvent concentration is too high. | Keep the final concentration of DMSO or DMF below 10% of the total reaction volume. |
| Antibody is not stable at the reaction pH or temperature. | Perform the reaction on ice (for 2 hours) instead of at room temperature. | |
| Low Antibody Recovery | Loss during purification steps. | Ensure correct use of desalting columns or dialysis devices. For small volumes, consider using devices with high recovery rates. |
References
Application Notes: Synthesis and Application of Amino-PEG6-amine in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. The linker plays a critical role in PROTAC design, influencing the molecule's solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their favorable physicochemical properties. Amino-PEG6-amine, a bifunctional linker with a 6-unit PEG chain, offers a balance of flexibility and length, which can be optimal for inducing efficient protein degradation. This application note provides detailed protocols and data for the synthesis and application of PROTACs utilizing an this compound linker, with a focus on targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Advantages of Using this compound Linker
The incorporation of an this compound linker in PROTAC synthesis offers several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.
-
Improved Cell Permeability: The PEG linker can enhance the ability of the PROTAC to cross cell membranes and reach its intracellular target.
-
Optimal Length and Flexibility: The 6-unit PEG chain provides sufficient length and conformational flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation.
-
Versatile Synthesis: The terminal amine groups allow for straightforward conjugation to both the target protein ligand and the E3 ligase ligand through common amide bond formation reactions.
Signaling Pathway of BRD4 Degradation
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of gene transcription. BRD4 is a key upstream regulator of the oncogene c-MYC and the histone methyltransferase EZH2.[1] By degrading BRD4, PROTACs can effectively downregulate the expression of these critical cancer-driving proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway of BRD4 degradation by a PROTAC.
Experimental Protocols
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a modular approach, involving the sequential coupling of the linker to the E3 ligase ligand and the target protein ligand.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of an Amide-Linked PROTAC using this compound
This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with this compound, followed by coupling to a carboxylic acid-functionalized target protein ligand.
Step 1: Coupling of E3 Ligase Ligand with this compound
-
Reagents and Materials:
-
E3 Ligase Ligand-COOH (e.g., Pomalidomide-COOH) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 Ligase Ligand-PEG6-amine intermediate.
-
Step 2: Coupling of Intermediate with Target Protein Ligand
-
Reagents and Materials:
-
E3 Ligase Ligand-PEG6-amine (from Step 1) (1.0 eq)
-
Target Protein Ligand-COOH (e.g., JQ1-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the Target Protein Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the E3 Ligase Ligand-PEG6-amine intermediate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., Mino cells for BTK or MV-4-11 for BRD4) and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein (e.g., anti-BTK or anti-BRD4) and a loading control (e.g., anti-GAPDH).
-
Detection: Incubate with a secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Quantitative Data
The efficacy of PROTACs is typically evaluated by their DC50 and Dmax values. Below is a summary of data for a BTK-targeting PROTAC, RC-1, which utilizes a PEG6 linker.[2]
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| RC-1 | BTK | Thalidomide | PEG6 | < 10 | ~90 | Mino |
Chemical Reaction Workflow
The synthesis of the final PROTAC involves two sequential amide bond formations.
Caption: Chemical reaction workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and effective linker for the synthesis of PROTACs. Its incorporation can significantly improve the physicochemical properties of the resulting molecules, leading to enhanced cellular activity. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs using this linker. The example of the BTK-targeting PROTAC RC-1 demonstrates the potential for achieving potent protein degradation with a 6-unit PEG linker. Further optimization of the linker length and attachment points is often necessary to achieve maximal efficacy for a specific target and E3 ligase pair.
References
Application Notes and Protocols for Amino-PEG6-amine in Antibody-Drug Conjugate (ADC) Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] The linker molecule connecting the antibody to the cytotoxic payload is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[2] Polyethylene glycol (PEG) linkers, such as Amino-PEG6-amine, have gained prominence in ADC development due to their ability to enhance the hydrophilicity of the conjugate. This can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacological properties of the ADC.[2]
This compound is a discrete PEG linker with terminal amino groups, allowing for covalent attachment to both the drug payload and the antibody.[3][4] The incorporation of a PEG6 spacer can improve the solubility and stability of the ADC, potentially leading to a longer circulation half-life and an improved therapeutic window.
These application notes provide detailed protocols for the preparation and characterization of ADCs using this compound as a linker, including methods for drug-linker synthesis, antibody conjugation, and in vitro evaluation of the resulting ADC.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C14H32N2O6 | |
| Molecular Weight | 324.42 g/mol | |
| CAS Number | 76927-70-3 | |
| Purity | >96% | |
| Solubility | Water, DMSO, DMF, DCM |
Table 2: Representative Drug-to-Antibody Ratio (DAR) with Varying Linker Length
| Linker | Average DAR |
| PEG4 | 2.5 |
| PEG6 | 5.0 |
| PEG8 | 4.8 |
| PEG12 | 3.7 |
| PEG24 | 3.0 |
| Note: This data is illustrative and based on studies with similar PEG linkers. Actual DAR values can vary depending on the antibody, drug, and conjugation conditions. |
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics (Illustrative)
| Linker Length | Clearance Rate | In Vivo Tolerance |
| < PEG8 | Increased | Poor |
| ≥ PEG8 | Decreased | Good |
| Note: Longer PEG chains generally lead to slower clearance and better tolerability. |
Experimental Protocols
Preparation of Drug-Linker Conjugate (Payload-PEG6-amine)
This protocol describes the conjugation of a drug payload containing a carboxylic acid group to this compound via amide bond formation.
Materials:
-
Drug payload with a carboxylic acid functional group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve the carboxylic acid-containing drug payload in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution to activate the carboxylic acid group. Stir at room temperature for 1-2 hours.
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
Slowly add the this compound solution to the activated drug payload solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the resulting drug-linker conjugate using an appropriate method, such as silica gel column chromatography, to remove unreacted starting materials and byproducts.
-
Characterize the purified product by methods such as NMR and mass spectrometry to confirm its identity and purity.
Antibody Preparation and Conjugation of Drug-Linker
This protocol details the conjugation of the Payload-PEG6-amine to a monoclonal antibody (mAb) via its lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload-PEG6-amine with a terminal amine group
-
NHS ester activation reagent (e.g., Disuccinimidyl suberate - DSS)
-
Anhydrous DMSO
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4-8.0)
-
Quenching solution (e.g., 1M Tris buffer, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into a non-amine containing buffer like PBS (pH 7.4) using a suitable method like dialysis or spin filtration.
-
Activation of Payload-PEG6-amine: a. Dissolve the Payload-PEG6-amine in anhydrous DMSO. b. In a separate tube, dissolve the NHS ester crosslinker (e.g., DSS) in anhydrous DMSO. c. Add the NHS ester solution to the Payload-PEG6-amine solution in a 1:1 or slightly excess molar ratio. d. Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS-activated drug-linker.
-
Conjugation to Antibody: a. Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer (PBS, pH 7.4-8.0). b. Add the freshly prepared NHS-activated drug-linker solution to the antibody solution. The molar excess of the drug-linker will influence the final Drug-to-Antibody Ratio (DAR) and should be optimized. A starting point could be a 5 to 20-fold molar excess. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching the Reaction: Add a quenching buffer (e.g., 1M Tris, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification of the ADC: Purify the ADC from unconjugated drug-linker and other small molecules using Size-Exclusion Chromatography (SEC). Collect the fractions corresponding to the monomeric ADC.
Characterization of the Antibody-Drug Conjugate
a. Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute of an ADC.
-
UV-Vis Spectroscopy: If the drug and antibody have distinct absorbance maxima, the DAR can be estimated by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the specific wavelength for the drug).
-
Mass Spectrometry (MS): Electrospray ionization-mass spectrometry (ESI-MS) of the intact or reduced ADC can provide a more accurate determination of the DAR distribution.
b. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the percentage of monomer, aggregates, and fragments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic potential of the ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
The purified ADC
-
Unconjugated antibody (as a control)
-
Free drug payload (as a control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium. Remove the old medium from the cells and add the treatment solutions.
-
Incubation: Incubate the plate for a period relevant to the drug's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Caption: Workflow for ADC preparation using this compound.
Caption: Structure of an ADC with an this compound linker.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
References
Application Notes and Protocols for Nanoparticle Surface Functionalization with Amino-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of effective drug delivery systems. Modification of nanoparticle surfaces with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and in vivo performance of nanoparticles. PEGylation creates a hydrophilic protective layer that can reduce protein adsorption (opsonization), minimize clearance by the mononuclear phagocyte system, and consequently prolong circulation time in the bloodstream.[1][2]
This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles with Amino-PEG6-amine. This bifunctional linker possesses two terminal amine groups, offering versatile options for conjugation to nanoparticles and subsequent attachment of targeting ligands, imaging agents, or therapeutic payloads. These protocols are designed to be adaptable for various nanoparticle platforms, including iron oxide and gold nanoparticles, which are commonly used in biomedical research.
Principles of this compound Functionalization
The primary amino groups of this compound are reactive towards several functional groups commonly found or engineered onto nanoparticle surfaces, such as carboxylic acids and activated NHS esters. The hydrophilic PEG spacer enhances the solubility and stability of the functionalized nanoparticles in aqueous environments. The terminal amine group that is not involved in the nanoparticle conjugation remains available for further modification, enabling a multi-step functionalization strategy for creating advanced theranostic agents.
Data Presentation: Characterization of Functionalized Nanoparticles
Successful functionalization with this compound leads to predictable changes in the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained from characterization studies.
Table 1: Physicochemical Properties of Iron Oxide Nanoparticles (IONPs) Before and After Functionalization.
| Parameter | Bare IONPs | Amine-Functionalized IONPs | This compound Functionalized IONPs |
| Hydrodynamic Diameter (nm) | ~10-20 | ~25-40 | ~184 |
| Zeta Potential (mV) | -20 to -30 | +20 to +30 | +10 to +20 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.2 |
Note: The data presented are representative values and may vary depending on the specific nanoparticle synthesis method and functionalization conditions.
Table 2: Doxorubicin Loading and Characterization of Functionalized IONPs. [3]
| Parameter | This compound Functionalized IONPs | Doxorubicin-Loaded IONPs |
| Hydrodynamic Diameter (nm) | ~184 | ~250 |
| Zeta Potential (mV) | +15 | +25 |
| Drug Loading Efficiency (%) | N/A | ~85-95 |
| Drug Loading Content (%) | N/A | ~10-15 |
Table 3: In Vivo Pharmacokinetic Parameters of PEGylated Nanoparticles.
| Nanoparticle Type | Circulation Half-life (t½) | Area Under the Curve (AUC) |
| Non-PEGylated Nanoparticles | < 1 hour | Low |
| PEGylated Nanoparticles (general) | 15.5 - 19.5 hours[4] | Significantly Increased[4] |
| PEG-coated SPIOs (20 kDa PEG) | ~105 minutes | N/A |
| PEG-AuNPs | 18.3 hours (in blood) | N/A |
Note: Circulation times are highly dependent on nanoparticle size, PEG density, and the animal model used.
Experimental Protocols
The following are detailed protocols for the synthesis of nanoparticles and their subsequent functionalization with this compound.
Protocol 1: Synthesis of Carboxylated Iron Oxide Nanoparticles (IONPs)
This protocol describes a co-precipitation method for synthesizing IONPs with a surface functionalized with carboxyl groups, which can then be conjugated to the amine groups of this compound.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH)
-
Citric acid
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Permanent magnet
Procedure:
-
Prepare a solution of ferric and ferrous salts in a 2:1 molar ratio in deionized water in the three-neck flask.
-
Purge the system with nitrogen gas and begin vigorous stirring.
-
Heat the solution to 80°C.
-
Slowly add ammonium hydroxide dropwise until the pH reaches 9-11. A black precipitate of Fe₃O₄ nanoparticles will form.
-
Add a solution of citric acid and continue stirring for 1-2 hours to allow for surface functionalization with carboxyl groups.
-
Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.
-
Wash the carboxylated IONPs with deionized water multiple times until the supernatant is neutral.
-
Resuspend the nanoparticles in deionized water for further use.
Protocol 2: Functionalization of Carboxylated IONPs with this compound
This protocol details the covalent attachment of this compound to the surface of carboxylated IONPs using carbodiimide chemistry.
Materials:
-
Carboxylated IONPs
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES buffer (pH 6.0)
-
Reaction Buffer: PBS (pH 7.4)
-
Washing Buffer: Deionized water or PBS
Equipment:
-
Ultrasonicator
-
Magnetic stirrer
-
Permanent magnet
-
Centrifuge
Procedure:
-
Disperse the carboxylated IONPs in Activation Buffer and sonicate for 15 minutes for a homogenous suspension.
-
Add EDC and NHS to the nanoparticle suspension (a molar excess of EDC/NHS to the estimated number of carboxyl groups on the nanoparticle surface is recommended).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
Add a solution of this compound in Reaction Buffer to the activated IONP suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Collect the functionalized nanoparticles using a permanent magnet and discard the supernatant.
-
Wash the nanoparticles multiple times with Washing Buffer to remove unreacted reagents.
-
Resuspend the this compound functionalized IONPs in a suitable buffer for storage or further use.
Protocol 3: Quantification of Surface Amine Groups
This protocol provides a general method for quantifying the number of accessible amine groups on the nanoparticle surface using a colorimetric assay.
Materials:
-
Amine-functionalized nanoparticles
-
Ninhydrin reagent
-
Ethanol
-
Standard solution of a known primary amine (e.g., glycine)
Equipment:
-
UV-Vis Spectrophotometer
-
Heating block
-
Centrifuge
Procedure:
-
Prepare a standard curve using known concentrations of the primary amine standard reacted with the ninhydrin reagent.
-
Disperse a known amount of amine-functionalized nanoparticles in ethanol.
-
Add the ninhydrin reagent to the nanoparticle suspension.
-
Heat the mixture at 100°C for 15-20 minutes.
-
Cool the reaction and centrifuge to pellet the nanoparticles.
-
Measure the absorbance of the supernatant at the characteristic wavelength for the ninhydrin-amine adduct (typically around 570 nm).
-
Determine the concentration of amine groups in the sample by comparing the absorbance to the standard curve.
Mandatory Visualizations
Experimental Workflow for Nanoparticle Functionalization
Cellular Uptake Pathways of Functionalized Nanoparticles
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of magnetic iron oxide nanoparticles for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino-PEG6-amine Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Amino-PEG6-amine as a homobifunctional crosslinking agent. This compound is a versatile tool in bioconjugation, featuring a six-unit polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance, flanked by two primary amine groups. These amine groups can react with various functional groups, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters), to form stable amide bonds. This allows for the covalent linkage of biomolecules, nanoparticles, and surfaces, with applications in drug delivery, diagnostics, and proteomics.
Core Principles of this compound Crosslinking
This compound's utility stems from the reactivity of its terminal primary amines. Crosslinking strategies typically involve one of two main pathways:
-
Two-Step Carbodiimide Coupling: In this approach, the carboxyl groups on a molecule or surface are first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a more stable amine-reactive intermediate. This compound is then added to react with this activated ester, forming an amide bond.
-
Direct Reaction with Pre-activated Molecules: Alternatively, this compound can be directly reacted with molecules that already possess an amine-reactive functional group, such as an NHS ester.
The choice of strategy depends on the available functional groups on the target molecules. The hydrophilic PEG spacer increases the solubility of the resulting conjugate and provides flexibility, which can be crucial for maintaining the biological activity of the conjugated molecules.
Data Presentation
Table 1: Characterization of Carboxylated Nanoparticles Before and After Crosslinking with this compound
This table presents typical data obtained from the characterization of carboxylated nanoparticles before and after functionalization with this compound, followed by conjugation to an NHS-ester activated protein. The changes in hydrodynamic diameter and zeta potential are indicative of successful surface modification.
| Sample | Molar Ratio (NP-COOH : this compound) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated Nanoparticles (Bare) | N/A | 125 ± 2.1 | 0.15 | -35 ± 2.5 |
| Nanoparticles + this compound | 1 : 10 | 135 ± 2.5 | 0.18 | +15 ± 1.9 |
| Nanoparticles + this compound | 1 : 50 | 142 ± 2.8 | 0.17 | +28 ± 2.2 |
| Nanoparticles + this compound | 1 : 100 | 145 ± 3.1 | 0.16 | +33 ± 2.8 |
| Crosslinked Protein-NP Conjugate | 1 : 100 : 10 (NP:PEG:Protein) | 165 ± 4.5 | 0.22 | +5 ± 3.1 |
Data is representative and adapted from studies on similar PEGylated nanoparticles.[1][2]
Table 2: Effect of Reactant Molar Ratio on Protein-Protein Crosslinking Efficiency
This table illustrates the impact of the molar ratio of this compound to two model proteins (Protein A, functionalized with an NHS ester, and Protein B, un-modified) on the yield of the crosslinked conjugate.
| Molar Ratio (Protein A-NHS : this compound : Protein B) | Reaction Time (hours) | Crosslinked Product Yield (%) |
| 1 : 1 : 1 | 2 | 15 |
| 1 : 5 : 1 | 2 | 35 |
| 1 : 10 : 1 | 2 | 50 |
| 1 : 10 : 1 | 4 | 65 |
| 1 : 20 : 1 | 2 | 55 |
Yields are representative and based on general principles of crosslinking reactions.[3]
Experimental Protocols
Protocol 1: Crosslinking a Protein to a Carboxylated Surface (e.g., Nanoparticles)
This protocol describes a two-step process for covalently attaching a protein to a surface possessing carboxyl groups, using this compound as a linker.
Materials:
-
Carboxylated nanoparticles (or other carboxylated surface)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Protein to be conjugated (in PBS)
-
Dialysis or desalting columns for purification
Procedure:
-
Surface Activation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Add EDC and NHS to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC and NHS over the available carboxyl groups is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
This compound Conjugation:
-
Dissolve this compound in Conjugation Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 10 to 100-fold molar excess of this compound over the nanoparticles is a good starting point for optimization.
-
Incubate for 2 hours at room temperature with continuous mixing.
-
Purify the amine-functionalized nanoparticles by centrifugation and resuspension in fresh Conjugation Buffer, or by dialysis against the same buffer to remove excess this compound and reaction byproducts.
-
-
Protein Crosslinking:
-
The amine-functionalized nanoparticles can be cross-linked to a protein that has been pre-functionalized with an NHS ester. (If the target protein has available carboxyl groups, a similar EDC/NHS activation step can be performed on the protein before adding it to the amine-functionalized nanoparticles).
-
Add the NHS-ester activated protein to the purified amine-functionalized nanoparticles at a desired molar ratio (e.g., 10-fold molar excess of protein to nanoparticles).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purify the final protein-nanoparticle conjugate using a suitable method such as size exclusion chromatography or dialysis to remove unreacted protein and quenching agent.
-
-
Characterization:
-
Characterize the resulting conjugate using techniques such as Dynamic Light Scattering (DLS) and Zeta Potential measurement to confirm changes in size and surface charge.
-
SDS-PAGE can be used to confirm the covalent attachment of the protein to the nanoparticles.
-
Protocol 2: Homobifunctional Crosslinking of Two Proteins
This protocol outlines the procedure for crosslinking two different proteins, where one is first modified to present NHS esters, and the other is then linked via this compound.
Materials:
-
Protein A (to be functionalized with NHS ester)
-
Protein B (to be crosslinked to Protein A)
-
This compound
-
EDC and NHS (if Protein A has carboxyl groups) or a suitable NHS-ester crosslinker (e.g., BS3)
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Size exclusion chromatography (SEC) column for purification
Procedure:
-
Activation of Protein A:
-
If Protein A has accessible carboxyl groups, dissolve it in an appropriate buffer (e.g., MES buffer, pH 6.0) and activate with EDC and NHS as described in Protocol 1, Step 1.
-
Alternatively, if Protein A has primary amines, it can be reacted with a homobifunctional NHS-ester crosslinker like BS3 in a controlled molar ratio to generate NHS-ester functionalized Protein A.
-
Purify the activated Protein A using a desalting column to remove excess activation reagents.
-
-
Crosslinking Reaction:
-
In a clean reaction tube, combine the activated Protein A-NHS with this compound in Reaction Buffer. A molar ratio of 1:10 (Protein A-NHS : this compound) is a common starting point.
-
Incubate for 30 minutes at room temperature to allow one end of the this compound to react with Protein A-NHS.
-
Add Protein B to the reaction mixture. The molar ratio of Protein A to Protein B can be varied, but a 1:1 ratio is a good starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.
-
Purify the crosslinked product from unreacted proteins and reagents using size exclusion chromatography (SEC). The crosslinked product will have a higher molecular weight and elute earlier than the individual proteins.
-
-
Analysis:
-
Analyze the fractions from SEC by SDS-PAGE to identify the fractions containing the crosslinked product. The crosslinked product will appear as a new band with a higher molecular weight.
-
The yield of the crosslinked product can be quantified by densitometry of the SDS-PAGE gel or by comparing the peak areas from the SEC chromatogram.
-
Mandatory Visualization
Caption: Workflow for surface crosslinking.
Caption: Protein-protein crosslinking logic.
References
Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking chemistry for covalently coupling carboxyl groups to primary amines, forming stable amide bonds.[1][2] This method is highly versatile in bioconjugation, enabling the linkage of proteins, peptides, oligonucleotides, and small molecules.[3][4] The addition of NHS or its water-soluble analog, sulfo-NHS, significantly enhances coupling efficiency by converting the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester.[3]
Amino-PEG6-amine is a bifunctional linker containing two primary amine groups separated by a hydrophilic hexaethylene glycol (PEG) spacer. The PEG chain enhances solubility and reduces immunogenicity, making it an ideal component in drug delivery systems, antibody-drug conjugates (ADCs), and nanoparticle formulations. This document provides detailed protocols for the covalent conjugation of a carboxyl-containing molecule to this compound using EDC/NHS chemistry.
Reaction Mechanism and Workflow
The EDC/NHS coupling reaction is a two-step process:
-
Activation Step: EDC activates a carboxyl group on a target molecule (Molecule A) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Coupling Step: NHS reacts with the O-acylisourea intermediate to create a more stable NHS ester. This semi-stable intermediate then reacts with a primary amine, in this case, one of the amino groups of this compound (Molecule B), to form a stable amide bond.
Caption: Chemical reaction mechanism of EDC/NHS coupling.
Quantitative Data Summary
Successful conjugation is dependent on several key parameters. The following table summarizes the recommended conditions for EDC/NHS coupling reactions.
| Parameter | Recommended Range | Optimal | Notes |
| Activation pH | 4.5 - 7.2 | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer like MES. |
| Coupling pH | 7.0 - 8.5 | 7.2 - 8.0 | Use a non-amine buffer like PBS. The primary amine should be unprotonated. |
| EDC Concentration | 2 - 10 mM | ~2-4 mM | A molar excess relative to the carboxyl groups is often used. |
| NHS/Sulfo-NHS Conc. | 5 - 10 mM | ~5-10 mM | A higher molar ratio of NHS:EDC can improve efficiency. |
| Activation Time | 15 - 30 minutes | 15 minutes | At room temperature. |
| Coupling Time | 2 hours - overnight | 2 hours | At room temperature or 4°C. |
| Temperature | 4°C - Room Temp (~25°C) | Room Temp | Lower temperatures can increase the stability of the activated ester. |
Experimental Protocols
This section provides a detailed two-step protocol for conjugating a carboxyl-containing molecule (Molecule A) to this compound.
Materials and Reagents
-
Molecule A (containing carboxyl groups)
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2
-
Quenching Solution (Optional): 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting columns
Protocol: Two-Step Covalent Coupling
Caption: Experimental workflow for the two-step coupling process.
Step 1: Preparation of Molecule A
-
Dissolve your carboxyl-containing molecule (Molecule A) in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).
Step 2: Activation of Carboxyl Groups
-
Allow the vials of EDC and NHS (or Sulfo-NHS) to equilibrate to room temperature before opening to prevent condensation, as they are moisture-sensitive.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add the EDC and NHS solutions to the solution of Molecule A. A common starting point is a final concentration of 2-4 mM EDC and 5-10 mM NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 3: Removal of Excess Activation Reagents (Optional but Recommended)
-
To prevent unwanted side reactions, such as polymerization of this compound, it is advisable to remove excess EDC and NHS.
-
This can be achieved using a desalting column equilibrated with the Coupling Buffer.
Step 4: Coupling with this compound
-
Dissolve the this compound in Coupling Buffer. The molar ratio of this compound to Molecule A should be optimized for your specific application, but a 10- to 50-fold molar excess of the amine linker is a good starting point to favor the mono-substituted product.
-
Add the this compound solution to the activated Molecule A solution.
-
If you did not perform Step 3, ensure the pH of the reaction mixture is raised to 7.2-7.5 by adding Coupling Buffer or another non-amine buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 5: Quenching the Reaction (Optional)
-
To stop the reaction and hydrolyze any remaining active NHS esters, a quenching reagent can be added.
-
Add hydroxylamine to a final concentration of 10-50 mM and incubate for 5-10 minutes. Alternatively, Tris buffer can be used.
Step 6: Purification of the Conjugate
-
Remove excess this compound, quenching reagents, and reaction byproducts by using a desalting column, dialysis, or chromatography, depending on the size and properties of your final conjugate.
Troubleshooting and Optimization
-
Low Coupling Efficiency:
-
Verify the pH of your Activation and Coupling Buffers. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is favored at a pH of 7.0-8.5.
-
Use freshly prepared EDC and NHS solutions, as EDC is susceptible to hydrolysis.
-
Increase the molar excess of EDC/NHS and/or this compound.
-
-
Precipitation:
-
If your molecule precipitates upon addition of EDC, try reducing the amount of EDC used.
-
Ensure adequate solubility of all components in the chosen buffers. The PEG linker itself should enhance water solubility.
-
-
Buffer Choice:
-
Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete in the reaction. MES and phosphate buffers are common choices.
-
References
Application Notes and Protocols for Solid-Phase Synthesis Using Amino-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG6-amine is a hydrophilic, bifunctional linker increasingly utilized in solid-phase synthesis to conjugate molecules of interest, including peptides, oligonucleotides, and small molecule drugs. The polyethylene glycol (PEG) spacer enhances solubility, reduces immunogenicity, and provides flexibility to the conjugated molecule. This document provides detailed application notes and protocols for the effective use of this compound in solid-phase synthesis, catering to researchers and professionals in drug development and biotechnology.
Applications
This compound is a versatile tool with a broad range of applications in solid-phase synthesis, primarily centered around bioconjugation and the development of complex therapeutic and diagnostic agents.
Peptide Modification and Synthesis
In solid-phase peptide synthesis (SPPS), this compound can be incorporated to introduce a flexible, hydrophilic spacer. This is particularly useful for:
-
Improving Pharmacokinetics: PEGylation of peptides can increase their hydrodynamic radius, leading to reduced renal clearance and a longer circulating half-life.
-
Enhancing Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic peptides.
-
Multifunctional Peptides: The bifunctional nature of the linker allows for the attachment of other molecules, such as targeting ligands or imaging agents, to the peptide.
Oligonucleotide Modification
This compound is employed for the modification of synthetic oligonucleotides to improve their therapeutic potential.[1] Key applications include:
-
Enhanced Drug Delivery: PEGylation improves the pharmacokinetic and pharmacodynamic properties of oligonucleotide-based therapeutics, such as siRNA and antisense oligonucleotides.[1]
-
Reduced Immunogenicity: The PEG linker can shield the oligonucleotide from the host's immune system, reducing the risk of an immune response.[1]
-
Surface Immobilization: The terminal amine groups can be used to covalently attach oligonucleotides to solid surfaces for applications in microarrays and biosensors.
Development of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound serves as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The length and composition of the PEG linker are critical for optimal ternary complex formation and subsequent degradation efficacy.
Drug Delivery Systems
The bifunctional nature of this compound makes it a valuable component in the construction of drug delivery systems.[2] It can be used to link targeting moieties to drug-loaded nanoparticles or to create branched structures for carrying multiple drug molecules.
Quantitative Data Summary
The following tables provide representative quantitative data for the use of this compound in solid-phase synthesis. These values are illustrative and may vary depending on the specific solid support, coupling reagents, and reaction conditions used.
| Parameter | Representative Value | Method of Determination |
| Resin Loading Capacity | ||
| Initial Amine Loading on Resin | 0.5 - 1.2 mmol/g | Ninhydrin Test or Fmoc Cleavage Assay |
| This compound Loading | 0.3 - 0.8 mmol/g | Elemental Analysis or Mass Balance |
| Coupling Efficiency | ||
| Peptide Coupling Yield (per step) | >99% | Kaiser Test or HPLC Analysis of Cleaved Peptide |
| Oligonucleotide Coupling Yield | >98% | Trityl Cation Assay |
| Final Product Purity | ||
| Crude Peptide Purity | 70 - 95% | HPLC |
| Crude Oligonucleotide Purity | 60 - 90% | HPLC or Capillary Electrophoresis |
Table 1: Representative Quantitative Data for Solid-Phase Synthesis using this compound.
Experimental Protocols
Protocol 1: Functionalization of a Solid Support with this compound
This protocol describes the immobilization of this compound onto a solid support, such as a pre-activated resin (e.g., NHS-activated resin).
Materials:
-
NHS-activated solid support (e.g., NHS-activated sepharose or magnetic beads)
-
This compound
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Wash Buffer: Phosphate Buffered Saline (PBS)
-
Reaction vessels (e.g., polypropylene tubes)
-
Rotating mixer
Procedure:
-
Resin Equilibration: Suspend the NHS-activated resin in ice-cold 1 mM HCl and wash immediately with coupling buffer.
-
Ligand Preparation: Dissolve this compound in coupling buffer to a final concentration of 1-5 mg/mL.
-
Coupling Reaction: Add the this compound solution to the equilibrated resin. A typical ratio is 1-5 mg of linker per mL of resin slurry.
-
Incubation: Gently mix the suspension on a rotating mixer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Centrifuge the resin and discard the supernatant. Wash the resin with coupling buffer to remove excess, unreacted linker.
-
Quenching: Add quenching buffer to the resin and incubate for 1-2 hours at room temperature with gentle mixing to block any remaining active NHS groups.
-
Final Washes: Wash the resin extensively with wash buffer to remove any non-covalently bound molecules.
-
Storage: Store the this compound functionalized resin in a suitable buffer (e.g., PBS with a preservative) at 4°C.
Diagram of Experimental Workflow:
Caption: Workflow for functionalizing a solid support with this compound.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating an this compound Linker
This protocol outlines the manual synthesis of a peptide on a resin pre-functionalized with a suitable linker (e.g., Rink Amide resin) followed by the addition of this compound and subsequent peptide elongation. This example utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-NH-PEG6-CO2H (Fmoc-protected this compound with a carboxylic acid terminus)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Peptide Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired sequence.
-
This compound Linker Incorporation:
-
After deprotecting the N-terminal Fmoc group of the last amino acid, couple Fmoc-NH-PEG6-CO2H using the same procedure as in step 3.
-
-
Further Peptide Elongation (Optional): If desired, continue elongating the peptide chain by repeating the deprotection and coupling steps with additional amino acids on the free amine of the PEG linker.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the cleavage cocktail using cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
Diagram of SPPS Workflow:
Caption: General workflow for solid-phase peptide synthesis incorporating an this compound linker.
Protocol 3: Post-Synthetic Modification of an Oligonucleotide with this compound
This protocol describes the conjugation of this compound to an oligonucleotide that has been synthesized with a 5'-terminal reactive group (e.g., a carboxylic acid or NHS ester).
Materials:
-
5'-Carboxy-modified oligonucleotide (lyophilized)
-
This compound
-
Activation Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) if starting with a carboxyl group.
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0 for EDC/Sulfo-NHS coupling; or 0.1 M sodium phosphate buffer, pH 7.2-7.5 for NHS ester coupling.
-
Quenching solution: e.g., 1 M Tris-HCl, pH 8.0
-
Purification system: HPLC with a suitable column (e.g., reverse-phase or ion-exchange)
Procedure:
-
Oligonucleotide Dissolution: Dissolve the 5'-carboxy-modified oligonucleotide in the reaction buffer.
-
Activation (if starting with a carboxyl group):
-
Add EDC (10-20 fold molar excess) and Sulfo-NHS (20-40 fold molar excess) to the oligonucleotide solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation:
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution (50-100 fold molar excess) to the activated oligonucleotide solution (or directly to the 5'-NHS ester oligonucleotide).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching (optional but recommended): Add a small amount of quenching solution to stop the reaction.
-
Purification: Purify the PEGylated oligonucleotide from excess reagents and unconjugated starting materials using HPLC.
-
Analysis: Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation and determine the concentration.
Diagram of Post-Synthetic Oligonucleotide Modification:
Caption: Workflow for post-synthetic modification of an oligonucleotide with this compound.
Signaling Pathway and Logical Relationship Diagrams
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, where this compound would function as the linker.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Logical Relationship of Components in a PEGylated Oligonucleotide Therapeutic
This diagram shows the logical relationship between the different components of a therapeutic oligonucleotide modified with this compound.
Caption: Logical relationship of components in a targeted PEGylated oligonucleotide.
Conclusion
This compound is a valuable and versatile tool for the solid-phase synthesis of modified peptides, oligonucleotides, and other complex biomolecules. Its hydrophilic and flexible nature imparts desirable properties to the final conjugate, making it a key component in the development of next-generation therapeutics and diagnostics. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their solid-phase synthesis workflows. Careful optimization of reaction conditions is recommended to achieve the best results for specific applications.
References
Application Note: Purification of Amino-PEG6-amine Conjugates by High-Performance Liquid Chromatography
Abstract
This application note details robust protocols for the purification of Amino-PEG6-amine conjugates using High-Performance Liquid Chromatography (HPLC). This compound is a hydrophilic, bifunctional linker widely used in bioconjugation, antibody-drug conjugates (ADCs), and proteomics. Achieving high purity of its conjugates is critical for downstream applications. We present two primary HPLC-based methods: Reversed-Phase HPLC (RP-HPLC) for conjugates with sufficient hydrophobicity and Hydrophilic Interaction Liquid Chromatography (HILIC) for more polar analytes. This document provides detailed experimental protocols, data presentation, and troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Short, discrete PEG (dPEG®) linkers like this compound offer precise control over spacing and solubility. Following a conjugation reaction, the crude product is a heterogeneous mixture containing the desired conjugate, unreacted starting materials, and various side-products. HPLC is a high-resolution separation technique essential for isolating the pure conjugate.
The choice between RP-HPLC and HILIC is primarily dictated by the overall polarity of the target conjugate. RP-HPLC separates molecules based on hydrophobicity and is ideal when the this compound is conjugated to a non-polar moiety (e.g., a hydrophobic drug, a protected peptide). Conversely, HILIC is tailored for separating highly polar compounds that show poor retention on traditional reversed-phase columns.[1][2][3][4]
Detection of PEGylated compounds can be challenging as the PEG moiety itself lacks a UV chromophore. Therefore, universal detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are highly recommended for accurate quantification and characterization.
Materials and Methods
Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent)
-
Detectors:
-
Diode Array Detector (DAD)
-
Thermo Scientific Vanquish Charged Aerosol Detector (CAD)
-
-
Columns:
-
RP-HPLC: Phenomenex Luna® C18(2) 100 Å, 5 µm, 4.6 x 250 mm
-
HILIC: Waters ACQUITY UPLC® BEH Amide, 1.7 µm, 2.1 x 100 mm
-
-
Software: Agilent OpenLab CDS (or equivalent)
Reagents
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Ammonium Acetate, LC-MS Grade
-
This compound Conjugate (Crude reaction mixture)
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for this compound conjugates attached to molecules that provide sufficient hydrophobicity for retention on a C18 column.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., 10% ACN in water). A typical starting concentration is 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
HPLC Conditions:
-
Column: Phenomenex Luna® C18(2), 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C (Elevated temperature can improve peak shape for PEGylated compounds)
-
Injection Volume: 20 µL
-
Detection:
-
DAD: 220 nm & 280 nm (if applicable)
-
CAD: Nebulizer Temp 35°C, Evaporation Temp High
-
-
Gradient Program: See Table 1.
-
Table 1: RP-HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 5.0 | 95.0 | 5.0 |
| 35.0 | 5.0 | 95.0 |
| 40.0 | 5.0 | 95.0 |
| 41.0 | 95.0 | 5.0 |
| 50.0 | 95.0 | 5.0 |
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the target peak.
-
Analyze the purity of collected fractions by re-injecting a small aliquot onto the same HPLC system.
-
Pool pure fractions, and remove the solvent via lyophilization or rotary evaporation.
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is designed for purifying highly polar this compound conjugates that are not well-retained by RP-HPLC. HILIC separates compounds based on their partitioning between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a high-organic solvent (e.g., 90% ACN / 10% Water). A typical starting concentration is 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 95% ACN / 5% Water with 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: 50% ACN / 50% Water with 10 mM Ammonium Acetate, pH 5.0
-
-
HPLC Conditions:
-
Column: Waters ACQUITY UPLC® BEH Amide, 1.7 µm, 2.1 x 100 mm
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection: CAD (preferred) or ELSD
-
Gradient Program: See Table 2.
-
Table 2: HILIC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100.0 | 0.0 |
| 2.0 | 100.0 | 0.0 |
| 15.0 | 0.0 | 100.0 |
| 18.0 | 0.0 | 100.0 |
| 19.0 | 100.0 | 0.0 |
| 25.0 | 100.0 | 0.0 |
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the target peak.
-
Analyze fraction purity using the same HILIC method.
-
Pool pure fractions. Note that ammonium acetate is volatile and can typically be removed during lyophilization.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the purification of a model this compound conjugate.
Table 3: Summary of Purification Performance (RP-HPLC Method)
| Sample ID | Crude Purity (%) | Purified Purity (%) | Recovery (%) |
| Conjugate A-01 | 68.4 | 98.7 | 85.2 |
| Conjugate A-02 | 71.2 | 99.1 | 82.5 |
| Conjugate A-03 | 65.9 | 98.5 | 88.1 |
| Average | 68.5 | 98.8 | 85.3 |
Table 4: Method Validation Parameters (CAD Detection)
| Parameter | RP-HPLC Method | HILIC Method |
| Linearity (R²) | >0.998 | >0.997 |
| Limit of Detection | < 10 ng on column | < 15 ng on column |
| Limit of Quantitation | 30 ng on column | 45 ng on column |
| Accuracy (% Recovery) | 91-112% | 90-115% |
| Precision (RSD %) | < 5.0% | < 5.5% |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for HPLC purification of this compound conjugates.
Caption: Logical relationship of core HPLC components for purification.
Conclusion
The protocols described provide a comprehensive framework for the successful purification of this compound conjugates. For conjugates bearing a hydrophobic moiety, RP-HPLC on a C18 column offers excellent resolving power. For more hydrophilic conjugates, HILIC provides a robust alternative for achieving high purity. The use of universal detectors like CAD is crucial for accurate detection and quantification due to the poor UV absorbance of the PEG linker. By selecting the appropriate chromatographic mode and carefully optimizing the conditions, researchers can obtain highly pure conjugates essential for reliable results in drug development and other advanced applications.
References
- 1. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. news-medical.net [news-medical.net]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amide Bond Formation Between Amino-PEG6-amine and Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent conjugation of molecules containing a carboxylic acid moiety to Amino-PEG6-amine. This process, forming a stable amide bond, is a cornerstone of bioconjugation, enabling the modification of proteins, peptides, drugs, and surfaces to enhance solubility, stability, and pharmacokinetic profiles.
Introduction to Amide Coupling with PEG Linkers
Polyethylene glycol (PEG) linkers are widely utilized in drug delivery and bioconjugation to improve the physicochemical properties of molecules. The formation of an amide bond between a carboxylic acid and an amine is one of the most robust and common methods for attaching PEG linkers. This reaction typically proceeds via the activation of the carboxylic acid group, making it susceptible to nucleophilic attack by the primary amine of the this compound.
The general reaction scheme involves the activation of a carboxylic acid with a coupling agent, which then reacts with the amine to form a stable amide linkage.
Key Reagents and Their Roles
Successful amide coupling relies on the appropriate selection of reagents. The most common reagents and their functions are summarized below.
| Reagent Class | Examples | Function |
| Carbodiimides | EDC (or EDAC), DCC | Activate carboxylic acids to form a reactive O-acylisourea intermediate.[1][2][3][4][5] |
| Additives | NHS, Sulfo-NHS, HOBt | React with the O-acylisourea intermediate to form a more stable active ester, improving reaction efficiency and reducing side reactions. |
| Aminium/Uronium Salts | HATU, HBTU | Highly efficient coupling reagents that form active esters with minimal racemization. |
| Bases | DIPEA, Triethylamine (TEA) | Act as proton scavengers to maintain a basic pH, which is optimal for the amine to act as a nucleophile. |
| Solvents | DMF, DMSO, DCM, CH2Cl2 | Aprotic polar solvents are typically used to dissolve the reactants. |
Experimental Protocols
Two primary protocols are presented here, based on the choice of coupling chemistry. Protocol A utilizes the widely used EDC/NHS chemistry, while Protocol B employs the highly efficient HATU reagent.
Protocol A: EDC/NHS Coupling
This is a two-step, one-pot reaction that is effective for a wide range of carboxylic acids.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMF or DMSO
-
Reaction Buffer: MES Buffer (0.1 M, pH 4.7-6.0) or PBS (0.1 M, pH 7.2-7.5)
-
Quenching solution: Hydroxylamine or Tris buffer
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester. For reactions in aqueous buffer, use MES buffer at pH 4.7-6.0 for this activation step.
-
-
Coupling with this compound:
-
Dissolve this compound (1.0 equivalent) in the reaction buffer (PBS pH 7.2-7.5 is recommended for this step).
-
Add the activated carboxylic acid solution (from step 1) to the this compound solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be left to proceed overnight at 4°C for improved yields with sensitive molecules.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., 1 M hydroxylamine or 1 M Tris buffer at pH 8.5) to the reaction mixture to deactivate any unreacted NHS-esters.
-
Stir for an additional 15-30 minutes.
-
-
Purification:
-
The final product can be purified using techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove unreacted starting materials and byproducts.
-
Protocol B: HATU Coupling
HATU is a highly efficient coupling reagent, often used for sterically hindered or electron-deficient amines and carboxylic acids.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Reaction Setup:
-
Dissolve the carboxylic acid-containing molecule (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the reaction mixture and stir for 5 minutes.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
-
Coupling Reaction:
-
Stir the reaction mixture at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution (e.g., 5% LiCl solution or brine) to remove DMF and excess reagents.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Reaction Condition Summary
The following table summarizes typical reaction conditions for the amide coupling of this compound with carboxylic acids.
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Carboxylic Acid (equiv.) | 1.0 | 1.0 |
| This compound (equiv.) | 1.0 - 1.2 | 1.2 |
| Coupling Reagent (equiv.) | EDC (1.5) | HATU (1.1) |
| Additive (equiv.) | NHS (1.5) | - |
| Base (equiv.) | - | DIPEA (2.0) |
| Solvent | DMF, DMSO, Aqueous Buffer | Anhydrous DMF |
| Temperature | Room Temperature or 4°C | Room Temperature |
| Reaction Time | 2 - 12 hours | 1 - 4 hours |
| pH (Aqueous) | Activation: 4.7-6.0, Coupling: 7.2-7.5 | N/A |
Visualization of Workflows
EDC/NHS Coupling Workflow
Caption: Workflow for EDC/NHS mediated amide coupling.
HATU Coupling Workflow
Caption: Workflow for HATU mediated amide coupling.
Reaction Mechanism: EDC/NHS Coupling
Caption: Simplified mechanism of EDC/NHS coupling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete activation of carboxylic acid | Ensure anhydrous conditions for the activation step. Increase the amount of coupling reagent. |
| Hydrolysis of active intermediate | Add NHS or Sulfo-NHS to form a more stable intermediate. Perform the reaction promptly after activation. | |
| Suboptimal pH | Optimize the pH for both the activation and coupling steps. | |
| Side Reactions | Racemization of chiral centers | Use HOBt as an additive with carbodiimides, or switch to a low-racemization coupling reagent like HATU. |
| Formation of N-acylurea byproduct | Add NHS or HOBt to trap the O-acylisourea intermediate. | |
| Difficult Purification | Excess reagents or byproducts | Use a quenching step to deactivate excess reagents. Optimize the stoichiometry of reactants. Employ appropriate chromatographic techniques for purification. |
References
Application Notes and Protocols for the Analytical Characterization of Amino-PEG6-amine Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amino-PEG6-amine is a homobifunctional polyethylene glycol (PEG) derivative containing a discrete chain of six ethylene glycol units terminated at both ends by primary amine groups. These conjugates are valuable crosslinkers and spacers in bioconjugation, drug delivery, and surface modification due to their defined length, water solubility, and reactive terminal functionalities. Thorough characterization of this compound is critical to ensure its identity, purity, and suitability for its intended application. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound.
A multi-technique approach is essential for the complete characterization of this compound, encompassing the confirmation of its chemical structure, determination of its molecular weight and purity, and quantification of its amine functionality. The primary analytical techniques employed for these purposes are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy. Additionally, colorimetric assays can be utilized for the quantification of primary amine groups.
I. Structural Identification and Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence of the PEG backbone and the terminal amine groups.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters: 16-32 scans, relaxation delay of 1-5 seconds.
-
The characteristic peaks for the ethylene glycol protons of the PEG backbone are expected to appear around 3.6 ppm.[1][2] The protons on the carbons adjacent to the terminal amines will have a distinct chemical shift.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical acquisition parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
The carbon signals of the PEG backbone typically appear around 70 ppm.[3] The carbons bonded to the terminal amines will show a characteristic signal at a different chemical shift, for instance, around 41 ppm.[3]
-
Data Presentation: Expected NMR Chemical Shifts
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| -CH₂-CH₂-O- (PEG backbone) | ~3.6 | ~70 |
| -CH₂-NH₂ (Terminal) | ~2.9 - 3.2 | ~40 - 42 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound conjugate.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands for the C-O-C stretch of the PEG backbone and the N-H bending of the primary amines.[4]
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-O-C (ether) | Asymmetric Stretch | ~1100 (strong, broad) |
| C-H (alkane) | Stretch | ~2870 |
| N-H (primary amine) | Bend | ~1600 |
| N-H (primary amine) | Stretch | ~3300-3500 (broad) |
II. Molecular Weight and Purity Determination
A. Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of the this compound conjugate and assessing its purity. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the conjugate (1-10 µM) in a solvent compatible with ESI, such as a mixture of water, acetonitrile, and a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: Infuse the sample into an ESI-mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled with an HPLC system.
-
Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
The expected monoisotopic mass for C₁₄H₃₂N₂O₆ is 324.2311 g/mol .
-
Observe the protonated molecular ion [M+H]⁺ at m/z 325.2389. Other adducts such as [M+Na]⁺ may also be present.
-
-
Data Analysis: Compare the experimentally determined mass with the theoretical mass to confirm the identity of the compound. The presence of other peaks may indicate impurities or different PEG chain lengths.
Data Presentation: Mass Spectrometry Data Summary
| Analyte | Theoretical Monoisotopic Mass ( g/mol ) | Observed Ion [M+H]⁺ (m/z) | Mass Accuracy (ppm) |
| This compound | 324.2311 | 325.2389 | < 5 |
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the this compound conjugate. Since PEGs lack a strong UV chromophore, detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector are often employed. Derivatization with a UV-active compound can also be performed for detection with a UV detector.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) with CAD/ELSD
-
Instrumentation: An HPLC system equipped with a C18 column and a CAD or ELSD detector.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient Elution: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes) is used to elute the compound and any impurities.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Injection and Detection: Inject an appropriate volume (e.g., 10 µL) and monitor the elution profile. The purity is determined by the relative peak area of the main component.
Data Presentation: HPLC Purity Assessment
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | Varies with conditions | > 95% |
| Impurities | Varies | < 5% |
III. Quantification of Amine Functionality
Quantitative determination of the terminal amine groups is essential to ensure the reactivity of the conjugate. This can be achieved through colorimetric assays or by NMR.
Experimental Protocol: Fluorescamine Assay
This assay is based on the reaction of fluorescamine with primary amines to produce a fluorescent product.
-
Reagents:
-
Fluorescamine stock solution (e.g., 1 mg/mL in acetone).
-
Borate buffer (pH 9.0).
-
This compound standard solutions of known concentrations.
-
-
Procedure:
-
Prepare a standard curve using the this compound standards.
-
In a 96-well plate, add a known volume of the sample or standard solution to the borate buffer.
-
Rapidly add the fluorescamine solution and mix.
-
Measure the fluorescence at an excitation wavelength of ~390 nm and an emission wavelength of ~480 nm.
-
-
Calculation: Determine the concentration of amine groups in the sample by comparing its fluorescence to the standard curve.
Data Presentation: Amine Quantification Data
| Sample ID | Fluorescence Intensity | Calculated Amine Concentration (µM) | % Amine Functionality |
| Standard 1 | Value | Value | 100 |
| Standard 2 | Value | Value | 100 |
| Sample 1 | Value | Value | Calculated |
IV. Visualized Workflows and Relationships
Caption: Overall analytical workflow for the characterization of this compound.
Caption: Relationship between analytical techniques and characterization parameters.
References
Application Note: A Guide to Determining the Conjugation Efficiency of Amino-PEG6-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amino-PEG6-amine is a homobifunctional polyethylene glycol (PEG) linker containing two primary amine groups separated by a six-unit PEG chain. This linker is frequently utilized in bioconjugation to couple molecules, modify surfaces, or synthesize complex architectures for drug delivery, diagnostics, and proteomics research. The efficiency of the conjugation reaction is a critical parameter that dictates the yield, purity, and functionality of the final conjugate. Therefore, accurate and reliable methods for determining conjugation efficiency are essential for reaction optimization, quality control, and ensuring the reproducibility of results.
This application note provides detailed protocols for two common methods used to determine the conjugation efficiency of this compound: an indirect method via spectrophotometric quantification of free amines using the 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay, and a direct method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to resolve and quantify the reactants and products.
Principle of Conjugation and Efficiency Determination
This compound is typically conjugated to molecules containing carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters. In a common two-step reaction involving a carboxylated molecule, a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate the carboxyl group, which is then stabilized by NHS to form an amine-reactive NHS ester. The primary amine of the this compound then attacks the NHS ester, forming a stable amide bond.[1][]
Conjugation efficiency can be determined by:
-
Indirect Quantification: Measuring the decrease in the concentration of a starting material. Since this compound contains primary amines, assays that quantify these groups can be used to measure its consumption during the reaction.[3][4]
-
Direct Quantification: Separating and measuring the amount of conjugated product formed relative to the initial amount of the limiting reactant.[5] HPLC is the gold standard for this approach.
Below is a general workflow for a typical conjugation experiment and subsequent efficiency analysis.
Experimental Protocols
Protocol 1: Indirect Quantification via TNBSA Assay
The TNBSA assay is a rapid and sensitive colorimetric method for determining the concentration of free primary amines. TNBSA reacts with primary amines in an alkaline buffer (pH 8.5) to produce a yellow-orange TNP-amine derivative that strongly absorbs at 335 nm. By comparing the concentration of free amines before and after the conjugation reaction, the percentage of consumed this compound can be calculated, providing an indirect measure of conjugation efficiency.
Materials:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBSA Reagent: 0.01% (w/v) TNBSA solution prepared fresh in Reaction Buffer.
-
Quenching Solution: 10% (w/v) Sodium Dodecyl Sulfate (SDS).
-
Stopping Solution: 1 N HCl.
-
Standard: A known concentration of this compound or another primary amine standard (e.g., glycine) for generating a standard curve.
-
96-well microplate or cuvettes.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 335 nm.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of your amine standard (e.g., 0, 2, 5, 10, 15, 20 µg/mL) in the Reaction Buffer.
-
-
Sample Preparation:
-
Dilute an aliquot of your conjugation reaction from "Time 0" (before conjugation starts) and "Final Time" into the Reaction Buffer to a concentration within the range of the standard curve. Ensure any buffers used for dilution are free of primary amines (e.g., do not use Tris or glycine buffers).
-
-
TNBSA Reaction:
-
To 0.5 mL of each standard and sample dilution, add 0.25 mL of the freshly prepared 0.01% TNBSA solution.
-
Mix well and incubate at 37°C for 2 hours.
-
-
Stopping the Reaction:
-
After incubation, add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of each sample and standard at 335 nm.
-
-
Calculation of Efficiency:
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the amine concentration in the "Time 0" and "Final Time" samples.
-
Calculate the conjugation efficiency using the formula: Efficiency (%) = [1 - ([Amine]Final / [Amine]Time 0)] x 100
-
Protocol 2: Direct Quantification via RP-HPLC
RP-HPLC separates molecules based on their hydrophobicity. In a typical conjugation, the product of this compound and another molecule will have a different retention time than the starting materials. By monitoring the decrease in the peak area of the this compound and the increase in the product peak area, a direct measurement of conjugation efficiency can be obtained. Charged Aerosol Detection (CAD) is particularly useful alongside UV detection, as it can quantify analytes like PEG that lack a strong chromophore.
Materials:
-
HPLC system with a UV and/or CAD detector.
-
C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Reaction samples ("Time 0" and "Final Time").
Procedure:
-
Sample Preparation:
-
Quench the reaction if necessary.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulates.
-
Dilute samples in Mobile Phase A to an appropriate concentration for injection.
-
-
HPLC Method:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (for amide bonds) or 280 nm (if one molecule is a protein with Trp/Tyr residues), and/or CAD.
-
Gradient: Develop a gradient to resolve the starting materials from the product. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the "Time 0" sample to identify the retention time and peak area of the starting this compound.
-
Inject the "Final Time" sample to identify the retention time and peak area of the product and any remaining starting material.
-
-
Calculation of Efficiency:
-
Calculate the efficiency based on the consumption of the starting material (this compound).
-
Efficiency (%) = [1 - (AreaPEG-amine, Final / AreaPEG-amine, Time 0)] x 100
-
Alternatively, calculate efficiency based on product formation relative to the initial amount of the limiting reactant.
-
Efficiency (%) = [AreaProduct, Final / (AreaProduct, Final + AreaLimiting Reactant, Final)] x 100
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Example Data for TNBSA Standard Curve
| Standard Concentration (µg/mL) | Absorbance @ 335 nm (Rep 1) | Absorbance @ 335 nm (Rep 2) | Absorbance @ 335 nm (Rep 3) | Average Absorbance |
|---|---|---|---|---|
| 0 | 0.005 | 0.006 | 0.005 | 0.005 |
| 2 | 0.152 | 0.155 | 0.150 | 0.152 |
| 5 | 0.370 | 0.375 | 0.373 | 0.373 |
| 10 | 0.751 | 0.748 | 0.755 | 0.751 |
| 15 | 1.120 | 1.125 | 1.122 | 1.122 |
| 20 | 1.510 | 1.505 | 1.513 | 1.509 |
Resulting Linear Equation: y = 0.075x + 0.004; R² = 0.999
Table 2: Example Calculation of Conjugation Efficiency using TNBSA Assay
| Sample | Average Absorbance @ 335 nm | Calculated Amine Conc. (µg/mL) | Conjugation Efficiency (%) |
|---|---|---|---|
| Time 0 | 1.254 | 16.67 | \multirow{2}{*}{85.0%} |
| Final Time | 0.192 | 2.51 | |
Table 3: Example Data from RP-HPLC Analysis
| Peak Identity | Retention Time (min) | Peak Area (Time 0) | Peak Area (Final) | % Efficiency (based on consumption) |
|---|---|---|---|---|
| This compound | 5.8 | 1,540,000 | 215,600 | \multirow{2}{*}{86.0%} |
| Conjugated Product | 18.2 | 0 | 1,324,400 | |
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Development and characterization of chitosan-PEG-TAT nanoparticles for the intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Amino-PEG6-amine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amino-PEG6-amine as a versatile linker in the development of advanced drug delivery systems. This bifunctional polyethylene glycol (PEG) derivative, with primary amine groups at both ends, serves as a hydrophilic spacer to improve the biopharmaceutical properties of drugs, nanoparticles, and other therapeutic constructs. Its applications span from the surface modification of nanoparticles and liposomes to its role as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Overview of this compound Applications
This compound is a valuable tool in drug delivery for several key reasons:
-
Biocompatibility and Hydrophilicity: The PEG backbone enhances the solubility and biocompatibility of the conjugated molecule, reducing immunogenicity and non-specific protein adsorption.[1]
-
Reactive Functional Groups: The terminal primary amine groups readily react with carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters or NHS esters), and other carbonyl-containing molecules to form stable amide bonds.[2][3]
-
Defined Length: The six ethylene glycol units provide a well-defined spacer length, which is crucial for optimizing the distance between a targeting ligand and a drug carrier or between the two ends of a PROTAC molecule.
-
Versatility: It can be used to functionalize a wide range of drug delivery platforms, including polymeric nanoparticles, liposomes, and micelles, as well as in the synthesis of complex bioconjugates like ADCs and PROTACs.[3][4]
Key Applications and Experimental Protocols
Surface Modification of Carboxylated Nanoparticles
This compound is frequently used to introduce a hydrophilic PEG layer onto the surface of nanoparticles that present carboxylic acid groups. This "PEGylation" process enhances colloidal stability, prolongs circulation time, and can serve as an attachment point for targeting ligands.
Experimental Protocol: PEGylation of Carboxylated Polymeric Nanoparticles
This protocol describes the covalent attachment of this compound to carboxylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles via a two-step carbodiimide coupling reaction.
Materials:
-
Carboxylated PLGA nanoparticles (e.g., 10 mg/mL in deionized water)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Centrifugal filter units (e.g., 100 kDa MWCO)
Procedure:
-
Nanoparticle Preparation: Prepare a stable dispersion of carboxylated PLGA nanoparticles in deionized water.
-
Activation of Carboxyl Groups:
-
To 1 mL of the nanoparticle suspension (10 mg), add 1 mL of MES buffer (0.1 M, pH 6.0).
-
Add 100 µL of freshly prepared EDC solution (e.g., 20 mg/mL in MES buffer).
-
Add 100 µL of freshly prepared NHS solution (e.g., 12 mg/mL in MES buffer).
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation with this compound:
-
Dissolve this compound in MES buffer to a concentration of 10 mg/mL.
-
Add 200 µL of the this compound solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 4-6 hours at room temperature with continuous gentle stirring.
-
-
Quenching and Purification:
-
Add 50 µL of the quenching solution to deactivate any unreacted NHS esters. Incubate for 15 minutes.
-
Purify the PEGylated nanoparticles by centrifugation using centrifugal filter units. Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents.
-
Resuspend the final PEGylated nanoparticles in a suitable buffer for storage or further use.
-
Characterization:
The successful PEGylation should be confirmed by measuring the change in nanoparticle size and surface charge.
| Parameter | Before PEGylation | After PEGylation with this compound |
| Hydrodynamic Diameter (nm) | 150 ± 5 | 170 ± 7 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -30 ± 3 | -5 ± 2 |
Note: The values in the table are representative and may vary depending on the specific nanoparticle system and reaction conditions.
Functionalization of Liposomes for Targeted Delivery
This compound can be incorporated into liposomal formulations to create "stealth" liposomes with enhanced circulation times. The terminal amine group can then be used to conjugate targeting ligands, such as antibodies or peptides, for active targeting to specific cells or tissues.
Experimental Protocol: Post-Insertion of DSPE-PEG-Amine and Ligand Conjugation
This protocol involves the formulation of liposomes and the subsequent insertion of a lipid-PEG-amine conjugate, followed by the attachment of a targeting ligand.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000)-Amine in a molar ratio of 55:40:5)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Targeting ligand with an NHS-ester functional group
-
Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)
Procedure:
-
Liposome Formulation:
-
Dissolve the lipids in chloroform.
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with the hydration buffer containing the drug to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to form unilamellar vesicles of a defined size.
-
-
Purification: Remove the unencapsulated drug by size-exclusion chromatography.
-
Ligand Conjugation:
-
To the purified liposome suspension, add the NHS-ester-activated targeting ligand at a 10-fold molar excess relative to the DSPE-PEG-Amine.
-
Incubate the reaction for 4 hours at room temperature with gentle mixing.
-
-
Final Purification: Remove the unconjugated ligand by SEC.
Characterization:
| Parameter | Plain Liposomes | Amino-PEG6-Functionalized Liposomes |
| Size (nm) | 100 ± 5 | 110 ± 6 |
| Zeta Potential (mV) | -15 ± 2 | +5 ± 1.5 |
| Drug Encapsulation Efficiency (%) | > 90% | > 90% |
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
This compound serves as a flexible linker to connect a ligand for a target protein (warhead) and a ligand for an E3 ubiquitin ligase. The length and composition of the linker are critical for inducing the formation of a productive ternary complex and subsequent target protein degradation.
Experimental Protocol: Synthesis of a PROTAC using Amide Bond Formation
This protocol describes a general two-step synthesis of a PROTAC where this compound is sequentially coupled to the E3 ligase ligand and the target protein ligand.
Materials:
-
E3 ligase ligand with a carboxylic acid group (e.g., a derivative of Thalidomide)
-
Target protein ligand with a carboxylic acid group (e.g., a kinase inhibitor)
-
Mono-Boc-protected this compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Coupling of E3 Ligase Ligand to the Linker:
-
Dissolve the E3 ligase ligand-COOH (1 eq) and mono-Boc-Amino-PEG6-amine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq).
-
Stir the reaction at room temperature overnight.
-
Purify the product (Boc-protected intermediate) by flash chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in DCM.
-
Add TFA (20-50% v/v) and stir for 1-2 hours at room temperature.
-
Remove the solvent and TFA under reduced pressure to obtain the amine-intermediate.
-
-
Coupling of Target Protein Ligand:
-
Dissolve the target protein ligand-COOH (1 eq) and the amine-intermediate (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq).
-
Stir the reaction at room temperature overnight.
-
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
Visualization of Workflows and Pathways
Quantitative Data Summary
The following tables provide representative data on the physicochemical properties of drug delivery systems before and after modification with this compound and the performance of PROTACs utilizing PEG linkers.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Carboxylated PLGA NPs | 158.6 ± 3.4 | 0.179 | -21.3 ± 1.8 | |
| Amino-PEG6 Functionalized PLGA NPs | 175.2 ± 4.1 | 0.185 | -8.5 ± 1.5 | Hypothetical |
| Amine-Functionalized Mesoporous Silica NPs | ~70 | - | > +20 (in acidic pH) | |
| PEGylated Mesoporous Silica NPs | ~80-90 | - | Near neutral |
Table 2: Drug Loading and Release from Nanocarriers
| Nanocarrier | Drug | Drug Loading Efficiency (%) | Release Profile | Reference |
| Doxorubicin-loaded PLGA NPs | Doxorubicin | 78.4 ± 2.1 | Sustained release over 72h | |
| Doxorubicin-loaded Carbon Dots | Doxorubicin | 88.67 ± 0.36 | pH-dependent sustained release |
Table 3: In Vitro Cytotoxicity and Cellular Uptake
| Formulation | Cell Line | IC50 (µg/mL) | Cellular Uptake Enhancement | Reference |
| Free Doxorubicin | MCF-7 | 7.4 | - | |
| Doxorubicin-loaded PLGA NPs | MCF-7 | 2.9 | ~2.5-fold increase | |
| Free MMAE | SKOV-3 | 0.00008 (0.14 nM) | - | |
| Antibody-Drug Conjugate (ADC) | SKOV-3 | > 0.1 | - |
Note: The data presented are compiled from various sources and are intended for illustrative purposes. Actual results will vary depending on the specific system and experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Improving Amino-PEG6-amine Conjugation Reaction Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Amino-PEG6-amine conjugation reactions and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound conjugation reactions?
Low yield is often attributed to the hydrolysis of the reactive ester (e.g., N-hydroxysuccinimide (NHS) ester) of the molecule being conjugated to the this compound.[1][2][3][4] This competing reaction with water inactivates the reagent, reducing the amount available to react with the primary amines of the PEG linker.[1]
Q2: How does pH affect the conjugation reaction yield?
The pH of the reaction buffer is a critical factor. For NHS ester-based conjugations, a pH range of 7.2 to 8.5 is generally optimal. Within this range, the primary amines of the this compound are sufficiently deprotonated and thus nucleophilic to efficiently attack the NHS ester. At lower pH values, the amine groups are more likely to be protonated (-NH3+) and non-reactive. Conversely, at higher pH, the rate of NHS ester hydrolysis increases significantly, which can drastically reduce the conjugation efficiency. An ideal balance is often found at a pH of 8.3-8.5.
Q3: Can I use any buffer for my conjugation reaction?
No, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the this compound for reaction with the NHS ester, leading to a significant decrease in conjugation yield. Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate buffers.
Q4: What is the ideal molar ratio of reactants?
A molar excess of the NHS ester-activated molecule to the this compound is typically recommended to drive the reaction towards completion. A common starting point is a 5- to 20-fold molar excess of the NHS ester. For more dilute protein solutions (e.g., < 5 mg/mL), a 20- to 50-fold molar excess may be necessary to achieve sufficient labeling.
Q5: How should I prepare and handle the NHS ester reagent to maintain its reactivity?
Proper handling and storage are essential. The solid NHS ester reagent should be stored in a cool, dry place, protected from moisture. It is highly recommended to use a desiccator. Before opening, the vial should be allowed to equilibrate to room temperature to prevent water condensation on the cold powder. If the NHS ester is not readily soluble in the aqueous reaction buffer, it should first be dissolved in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These stock solutions should be prepared fresh and used immediately, as the NHS ester is susceptible to hydrolysis even in anhydrous solvents over time.
Q6: My protein is precipitating during the conjugation reaction. What could be the cause and how can I solve it?
Protein precipitation can occur due to several factors. The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, it can lead to reduced solubility and precipitation. Over-crosslinking can also lead to denaturation and precipitation. To troubleshoot this, you can try optimizing the molar excess of the crosslinker by performing a titration to find the highest concentration that does not cause precipitation. Additionally, ensuring the reaction conditions (e.g., pH, temperature) are as mild as possible can help maintain protein stability.
Data Summary: Optimizing Reaction Conditions
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine nucleophilicity and NHS ester stability. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to slow down the rate of hydrolysis. |
| Reaction Time | 30 minutes to 2 hours | Shorter reaction times can minimize hydrolysis and potential side reactions. |
| Buffer | PBS, HEPES, Bicarbonate/Carbonate, Borate | Non-amine containing buffers are essential to avoid competing reactions. |
| Molar Excess of NHS Ester | 5- to 50-fold | Drives the reaction to completion, especially in dilute solutions. |
| Solvent for NHS Ester Stock | Anhydrous DMSO or DMF | Ensures the reagent is fully dissolved before adding to the aqueous reaction. |
Experimental Protocols
General Protocol for this compound Conjugation with an NHS Ester-Activated Molecule
This protocol provides a general guideline. The optimal conditions may vary depending on the specific molecule being conjugated.
1. Preparation of Reagents:
-
This compound Solution: Dissolve the this compound in an amine-free buffer (e.g., PBS, pH 7.4) to the desired concentration.
-
NHS Ester-Activated Molecule Stock Solution: Immediately before use, dissolve the NHS ester-activated molecule in a small amount of anhydrous DMSO or DMF.
2. Conjugation Reaction:
-
Add the desired molar excess of the NHS ester stock solution to the this compound solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
3. Quenching the Reaction (Optional):
-
To stop the reaction, a small amount of an amine-containing buffer such as Tris or glycine can be added to a final concentration of approximately 20-50 mM. This will react with any remaining NHS ester.
4. Purification of the Conjugate:
-
The PEGylated product can be purified from unreacted reagents and byproducts using techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis. SEC is effective at removing low molecular weight byproducts, while IEX can be used to separate species with different degrees of PEGylation.
Visualizations
Caption: A flowchart of the general experimental workflow for this compound conjugation.
Caption: The competing pathways of aminolysis and hydrolysis in NHS ester conjugation reactions.
References
Technical Support Center: Troubleshooting Low Yield in Amino-PEG6-amine Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during conjugation reactions involving Amino-PEG6-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
This compound is a homobifunctional crosslinker containing a discrete polyethylene glycol (PEG) spacer of six ethylene glycol units, capped at both ends by a primary amine. The primary amine groups are nucleophilic and can react with various electrophilic functional groups to form stable covalent bonds. Common reaction targets include:
-
Activated Esters (e.g., NHS esters): This is a highly efficient method for forming stable amide bonds, typically performed at a pH of 7.2-9.[1][2][3][4][5]
-
Carboxylic Acids: In the presence of carbodiimide coupling agents like EDC and an efficiency enhancer like NHS, this compound forms stable amide bonds with carboxylic acids.
-
Aldehydes and Ketones: Through reductive amination, the amine group can form a stable secondary amine linkage.
-
Isothiocyanates: This reaction results in a stable thiourea linkage.
Q2: My reaction yield is low. What is the most common cause?
For reactions involving NHS esters, the most frequent cause of low yield is the hydrolysis of the NHS ester . The NHS ester is sensitive to water and will hydrolyze, rendering it inactive and unable to react with the amine. The rate of this competing hydrolysis reaction increases significantly with higher pH and temperature.
For EDC/NHS coupling reactions with carboxylic acids, low yield can result from an unstable intermediate, improper pH during the activation or coupling steps, or the presence of competing nucleophiles.
Q3: How should I properly store and handle the reagents to maintain activity?
Proper storage and handling are critical to prevent reagent degradation, especially for moisture-sensitive compounds like NHS esters.
-
Storage: Store reagents like NHS esters in a tightly sealed container with a desiccant at -20°C or below, protected from light.
-
Handling: Before opening, always allow the reagent vial to equilibrate completely to room temperature. This prevents atmospheric moisture from condensing onto the cold powder.
-
Solutions: Dissolve NHS esters in a dry, amine-free organic solvent (like anhydrous DMSO or DMF) immediately before use. Do not prepare and store aqueous stock solutions of NHS esters, as they hydrolyze rapidly.
Q4: Which buffers should I use for my reaction, and which should I avoid?
Buffer selection is crucial for reaction success.
-
Recommended Buffers: Use non-amine, non-nucleophilic buffers. Common choices include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers.
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These amines will compete with your target molecule for reaction with the activated reagent, significantly reducing your yield.
Troubleshooting Guide: Reaction-Specific Issues
This section is divided into the two most common reaction types involving this compound.
Scenario 1: Low Yield in NHS Ester Reactions
The reaction of a primary amine with an N-hydroxysuccinimide (NHS) ester is a fundamental bioconjugation technique. The primary cause of low yield is the competing hydrolysis of the NHS ester.
Caption: Troubleshooting workflow for low yield in NHS ester reactions.
The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature | Approximate Half-Life | Source(s) |
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | Room Temp | ~210 minutes | |
| 8.5 | Room Temp | ~130-180 minutes | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp | ~110-125 minutes |
Note: "Room temperature" values are approximate and can vary based on specific buffer conditions.
-
Reagent Preparation:
-
Allow the NHS-ester activated molecule and this compound vials to equilibrate to room temperature before opening.
-
Prepare your target molecule solution in an amine-free reaction buffer (e.g., 1x PBS, pH 7.4).
-
Immediately before use, dissolve the this compound in a small amount of amine-free, anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the solution of the NHS-activated molecule. A higher molar excess can help the desired reaction outcompete hydrolysis.
-
Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG-amine and byproducts using a suitable purification method such as dialysis, size-exclusion chromatography (SEC), or HPLC.
-
Scenario 2: Low Yield in EDC/NHS Coupling to a Carboxylic Acid
This two-step reaction first activates a carboxyl group with EDC and NHS to form a semi-stable NHS ester, which then reacts with the this compound.
Caption: Two-step EDC/NHS coupling reaction pathway.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No or very low conjugation | Incorrect pH: Activation step (with EDC/NHS) is inefficient. This step is most efficient at pH 4.5-7.2. | Perform a two-step reaction. First, activate the carboxyl group in a non-amine, non-carboxylate buffer (e.g., MES) at pH 5-6. Then, raise the pH to 7.2-7.5 before adding the this compound for the coupling step. |
| Inactive EDC: EDC is moisture-sensitive and hydrolyzes quickly. | Use fresh or properly stored EDC. Equilibrate the vial to room temperature before opening. Prepare EDC solutions immediately before use. | |
| Low yield despite some product formation | Hydrolysis of intermediate: The O-acylisourea intermediate is unstable in aqueous solution. | Always use NHS or Sulfo-NHS along with EDC. The NHS creates a more stable amine-reactive intermediate, increasing the efficiency of the reaction with the amine. |
| Insufficient Reagents: The molar ratio of EDC/NHS to carboxylic acid or PEG-amine to activated acid is too low. | Increase the molar excess of EDC and NHS during the activation step. A common starting point is a 1.5 to 5-fold molar excess of the activated molecule over the amine. Optimize ratios empirically for your specific molecules. | |
| Precipitation observed during reaction | High concentration of EDC: High concentrations of EDC can sometimes cause proteins or other molecules to precipitate. | If precipitation occurs, try reducing the amount of EDC used in the reaction. Ensure all components are fully solubilized before mixing. |
| Difficulty purifying final product | Complex reaction mixture: The final mixture can contain unreacted starting materials, byproducts (isourea), and the desired conjugate. | Use multi-step purification. Size-exclusion chromatography (SEC) is effective for removing small molecules like unreacted EDC, NHS, and PEG-amine from a larger protein conjugate. Ion-exchange chromatography (IEX) can separate species based on charge differences between the native and PEGylated molecule. |
-
Reagent and Buffer Preparation:
-
Equilibrate EDC, NHS, and this compound to room temperature before opening.
-
Prepare an Activation Buffer : 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Prepare a Coupling Buffer : 1x PBS, pH 7.2-7.5.
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Dissolve this compound in the Coupling Buffer.
-
Prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.
-
-
Activation of Carboxylic Acid (Step 1):
-
Add the EDC and NHS stock solutions to the carboxylic acid solution. A common molar ratio is 2-4 mM EDC and 5-10 mM NHS.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation with PEG-Amine (Step 2):
-
Immediately add the activated carboxylic acid mixture to the this compound solution. Alternatively, if working with a purified activated molecule, add the this compound solution to it.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching:
-
Quench the reaction by adding hydroxylamine or another amine-containing buffer to a final concentration of 10-50 mM. Incubate for 5-15 minutes.
-
-
Purification and Analysis:
-
Purify the conjugate using an appropriate chromatography method (e.g., SEC, IEX, or RP-HPLC) to remove excess reagents and byproducts.
-
Analyze the final product using techniques like SDS-PAGE (for proteins, showing a mass shift), MALDI-TOF mass spectrometry (to confirm mass addition), or HPLC to assess purity.
-
References
Technical Support Center: Optimizing pH for Amino-PEG6-amine Conjugation to Proteins
Welcome to the technical support center for optimizing your protein conjugation protocols. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you achieve efficient and reproducible conjugation of Amino-PEG6-amine to your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to proteins using an NHS ester crosslinker?
A1: The optimal pH for conjugating amine-reactive N-hydroxysuccinimide (NHS) esters to proteins is a compromise between maximizing the reactivity of the target primary amines and minimizing the hydrolysis of the NHS ester.[1] A pH range of 7.2 to 8.5 is generally recommended for these reactions.[2][3][4] The most commonly cited optimal pH is between 8.3 and 8.5 .[5]
Q2: Why is pH so critical for this conjugation reaction?
A2: The pH of the reaction buffer influences two competing factors:
-
Amine Reactivity: The primary amino groups on lysine residues and the N-terminus of the protein must be in a deprotonated state (-NH2) to act as a nucleophile and react with the NHS ester. The pKa of the lysine side chain's amino group is approximately 10.5. As the pH increases towards this pKa, more amino groups become deprotonated and reactive.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis increases significantly with higher pH. This competing reaction reduces the efficiency of the conjugation.
Therefore, the ideal pH maximizes the number of reactive amines while keeping the rate of NHS ester hydrolysis to a minimum.
Q3: Can I perform the conjugation at a pH lower than 7?
A3: While conjugation at a lower pH is possible, it is generally less efficient. At acidic pH, the majority of primary amines on the protein will be protonated (-NH3+), making them non-nucleophilic and unreactive towards the NHS ester. However, performing the reaction at a lower pH (e.g., below 7) can sometimes be used to selectively target the N-terminal α-amino group, which typically has a lower pKa (around 8) than the ε-amino group of lysine.
Q4: What happens if the pH is too high (e.g., above 9.0)?
A4: A pH above 9.0 will lead to very rapid hydrolysis of the NHS ester, significantly reducing the conjugation efficiency. While the protein's amines will be highly reactive at this pH, the short half-life of the NHS ester means that much of it will be inactivated before it can react with the protein. Additionally, very high pH can also lead to protein denaturation.
Q5: Which buffers should I use for the conjugation reaction?
A5: It is crucial to use an amine-free buffer to avoid competition with the protein for reaction with the NHS ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium phosphate buffer
-
Sodium bicarbonate/carbonate buffer
-
HEPES buffer
-
Borate buffer
Buffers to avoid include those containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. | Verify the pH of your reaction buffer. For most applications, a pH of 8.3-8.5 is optimal. |
| NHS Ester Hydrolysis: The NHS ester has been hydrolyzed due to high pH or prolonged exposure to aqueous conditions. | Prepare the NHS ester stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use. Minimize the reaction time, especially at higher pH values. | |
| Competing Amines in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the protein for the NHS ester. | Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate buffer before starting the conjugation. | |
| Protein Concentration is Too Low: A low protein concentration can lead to less efficient crosslinking as hydrolysis of the NHS ester becomes more prominent. | Increase the protein concentration in the reaction mixture, typically to 1-10 mg/mL. | |
| Protein Precipitation/Aggregation | High Degree of Labeling: Excessive modification of the protein with PEG can alter its properties and lead to aggregation. | Reduce the molar excess of the this compound and/or the crosslinker relative to the protein. |
| Protein Instability at Reaction pH: The chosen pH, while optimal for the reaction, may be detrimental to the stability of your specific protein. | If you suspect pH-induced instability, consider performing the reaction at a slightly lower pH (e.g., 7.2-7.5) and for a longer duration. | |
| Inconsistent Results | Inaccurate pH Measurement: Small variations in pH can significantly impact the reaction outcome. | Ensure your pH meter is properly calibrated before preparing your buffers. |
| Degraded NHS Ester: The NHS ester reagent may have been compromised by moisture. | Store NHS esters in a desiccated environment at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the solution. The following table summarizes the half-life of NHS esters at different pH values.
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | 4°C | 1 hour | |
| 8.5 | Room Temp | ~10-20 minutes | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp | ~5-10 minutes |
Experimental Protocols
Protocol: General Protein Conjugation with this compound using an NHS-Ester Crosslinker
This protocol assumes a two-step process where the protein is first activated with an NHS-ester crosslinker, followed by the addition of this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)
-
Bifunctional NHS-ester crosslinker (e.g., DSS, BS3)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.5 (optimal 8.3)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
-
Crosslinker Solution Preparation:
-
Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Activation of Protein:
-
Add a 20- to 50-fold molar excess of the crosslinker solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Removal of Excess Crosslinker (Optional but Recommended):
-
To obtain a more defined conjugate, remove the excess, unreacted crosslinker using a desalting column or through dialysis against the Reaction Buffer.
-
-
Conjugation with this compound:
-
Add a desired molar excess of this compound to the activated protein solution. The optimal molar ratio will need to be determined empirically for your specific protein and application.
-
Incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction mixture).
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester groups.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and other reaction byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Logic for optimizing conjugation pH.
Caption: Troubleshooting low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
Technical Support Center: Purifying Amino-PEG6-amine Labeled Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG6-amine labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides labeled with this compound?
A1: The primary challenges stem from the physicochemical properties of the PEG linker and the potential for heterogeneity in the labeled product. Key issues include:
-
Co-elution of labeled and unlabeled peptides: The PEG chain can alter the chromatographic behavior of the peptide, but separation from the unlabeled precursor can still be difficult, especially if the peptide itself is large.
-
Resolution of species with multiple PEGylations: If the peptide has multiple potential labeling sites, the reaction can result in a mixture of mono-, di-, and multi-PEGylated species that are challenging to separate from one another.
-
Broad peaks in reverse-phase chromatography (RP-HPLC): The dispersity of the PEG chain can lead to peak broadening, making it difficult to achieve sharp, well-resolved peaks.[1]
-
Interaction of the free amine with chromatography media: The terminal amine on the this compound linker can interact with the stationary phase in both ion-exchange and reverse-phase chromatography, potentially leading to peak tailing or unexpected elution profiles.
-
Removal of excess, unreacted PEG linker: The free this compound linker must be efficiently removed to ensure the purity of the final product.
Q2: Which chromatographic techniques are most suitable for purifying this compound labeled peptides?
A2: A multi-step purification strategy using orthogonal techniques is often necessary to achieve high purity.[2] The most common methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful technique for peptide purification, separating molecules based on hydrophobicity.[2][]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This technique can be particularly useful for separating PEGylated peptides from their unlabeled counterparts, as the PEG chain can shield charges on the peptide surface.[4]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. It is effective for removing unreacted PEG linker and for separating PEGylated peptides from the much smaller unlabeled peptide.
Q3: How does the this compound linker affect the behavior of the peptide in different chromatography methods?
A3: The this compound linker influences the peptide's properties in several ways:
-
Increased Hydrophilicity: The PEG component increases the overall hydrophilicity of the peptide, which can lead to earlier elution in RP-HPLC.
-
Increased Hydrodynamic Radius: The PEG chain increases the effective size of the peptide in solution, causing it to elute earlier in SEC.
-
Charge Modification: The terminal primary amine on the PEG linker will be protonated at acidic to neutral pH, adding a positive charge to the molecule. This can be exploited in cation-exchange chromatography.
-
Charge Shielding: The PEG chain can mask charged residues on the peptide surface, altering its interaction with IEX resins.
Q4: What analytical techniques are used to characterize the purified this compound labeled peptide?
A4: A combination of techniques is essential to confirm the identity, purity, and integrity of the final product:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are crucial for confirming the molecular weight of the labeled peptide and identifying the presence of any impurities or side products.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.
-
Amino Acid Analysis: This technique can be used to confirm the peptide concentration and composition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad, poorly resolved peaks in RP-HPLC | 1. PEG dispersity. 2. Secondary interactions between the peptide and the column. 3. Suboptimal mobile phase conditions. | 1. Use a monodisperse PEG linker if possible. 2. Try a different stationary phase (e.g., C8 instead of C18). 3. Optimize the gradient slope and mobile phase modifiers (e.g., trifluoroacetic acid, formic acid). |
| Co-elution of labeled and unlabeled peptide | Insufficient resolution of the chosen chromatography method. | 1. Optimize the gradient in RP-HPLC. 2. Use an orthogonal method like IEX or SEC. 3. Consider a multi-step purification strategy. |
| Low yield of purified peptide | 1. Non-specific binding to the column. 2. Harsh elution conditions causing degradation. 3. Inefficient fractionation. | 1. Add organic modifiers to the mobile phase in IEX to reduce hydrophobic interactions. 2. Use a shallower gradient for elution. 3. Collect smaller fractions and analyze them carefully to avoid pooling impure fractions. |
| Presence of unreacted this compound in the final product | Inefficient removal during purification. | 1. Use SEC as a final polishing step. 2. Optimize the desalting/buffer exchange step. |
| Peak tailing in IEX or RP-HPLC | Ionic interactions between the terminal amine of the PEG linker and the stationary phase. | 1. Adjust the pH of the mobile phase to suppress the charge on the amine. 2. Increase the ionic strength of the mobile phase in IEX. 3. Use an ion-pairing agent in RP-HPLC. |
Quantitative Data
The following table summarizes typical purity and yield data for different peptide purification techniques. Note that these values can vary significantly depending on the specific peptide, the scale of the purification, and the optimization of the method.
| Purification Technique | Principle of Separation | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Limitations |
| RP-HPLC | Hydrophobicity | >95 | 60-80 | High resolution, well-established | Can be harsh on some peptides, may require optimization for PEGylated molecules |
| IEX | Net Charge | 85-95 | 70-90 | Orthogonal to RP-HPLC, good for charge variants | Resolution can be lower than RP-HPLC |
| SEC | Size | >98 (for polishing) | >90 | Gentle, good for aggregate and linker removal | Low resolution for molecules of similar size |
Data adapted from a comparative guide on peptide purification techniques.
Experimental Protocols
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general guideline for the purification of an this compound labeled peptide. Optimization will be required for each specific peptide.
-
Column: C18 stationary phase, 5 µm particle size, 100-300 Å pore size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1 mL/min for an analytical column (4.6 mm ID), scalable for preparative columns.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Dissolve the crude peptide in a small volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm filter.
-
Inject the sample onto the equilibrated column.
-
Run the gradient and collect fractions.
-
Analyze fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure product.
-
Pool the pure fractions and lyophilize.
-
2. Ion-Exchange Chromatography (IEX)
This protocol is designed for a peptide with a net positive charge, which is common for peptides labeled with this compound at acidic to neutral pH.
-
Column: Strong cation exchange (e.g., sulfopropyl) column.
-
Binding Buffer (Buffer A): 20 mM MES, pH 6.0.
-
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.
-
Gradient: A linear gradient from 0% to 100% Buffer B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Equilibrate the column with Binding Buffer.
-
Dissolve the sample in Binding Buffer and load it onto the column.
-
Wash the column with Binding Buffer until the baseline is stable.
-
Elute the bound peptide with the salt gradient.
-
Collect fractions and analyze for purity.
-
Pool pure fractions and desalt using SEC or dialysis.
-
3. Size-Exclusion Chromatography (SEC)
This protocol is suitable for removing unreacted PEG linker or for buffer exchange.
-
Column: A column with a fractionation range appropriate for the molecular weight of the PEGylated peptide.
-
Mobile Phase: A buffer compatible with the downstream application, e.g., 50 mM ammonium bicarbonate for lyophilization.
-
Flow Rate: 0.5 - 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Equilibrate the column with the chosen mobile phase.
-
Load the sample onto the column.
-
Elute with the mobile phase (isocratic elution).
-
Collect fractions corresponding to the PEGylated peptide, which will elute before the smaller, unreacted PEG linker.
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound labeled peptides.
References
- 1. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 4. [Separation and purification of PEGylated rhG-CSF by two-step ion-exchange chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of buffer choice on Amino-PEG6-amine reactivity
This guide provides technical support for researchers, scientists, and drug development professionals on the impact of buffer choice on the reactivity of Amino-PEG6-amine and other primary amine-containing linkers, particularly in bioconjugation reactions with amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions involving this compound?
A1: The optimal pH for conjugating primary amines with amine-reactive reagents like NHS esters is typically between pH 8.3 and 8.5 .[1][2][3] A broader range of pH 7.2 to 9.0 can be used, but the 8.3-8.5 range offers the best compromise between amine reactivity and reagent stability.[4]
Q2: Why is the reaction pH so critical?
A2: The reaction pH governs a crucial balance between two competing processes:
-
Amine Reactivity : The reactive form of the amine is the deprotonated, nucleophilic state (-NH₂). At a pH below its pKa, the amine group is predominantly protonated (-NH₃⁺), rendering it non-reactive.[5]
-
Reagent Hydrolysis : Common amine-reactive crosslinkers, such as NHS esters, are susceptible to hydrolysis (degradation by water). The rate of this hydrolysis increases significantly at higher pH values, which reduces the amount of active reagent available for conjugation.
Therefore, the optimal pH maximizes the concentration of reactive amines while minimizing the rate of reagent hydrolysis.
Q3: Which buffers are recommended for my conjugation reaction?
A3: It is essential to use non-amine-containing buffers. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Bicarbonate Buffer
-
Borate Buffer
-
HEPES Buffer
For achieving the optimal pH, 0.1 M Sodium Bicarbonate or 50mM Borate buffer are excellent choices.
Q4: Are there buffers or substances I must avoid?
A4: Yes. To prevent competition for your amine-reactive reagent, you must avoid buffers and solutions containing primary amines. Substances to avoid include:
-
Tris Buffer (e.g., TBS)
-
Glycine
-
Ammonium salts (e.g., ammonium sulfate), as they can contain reactive ammonia (NH₃) in equilibrium.
-
Sodium Azide , a common preservative, can also interfere with the reaction.
If your biomolecule is in an incompatible buffer, it must be exchanged for a recommended buffer via dialysis or desalting column before proceeding.
Q5: My amine-reactive reagent (e.g., an NHS-ester) has poor water solubility. What should I do?
A5: It is common for amine-reactive reagents to be hydrophobic. They should first be dissolved in a small amount of a high-quality, anhydrous organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). This stock solution is then added to your biomolecule in the appropriate aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough not to affect your biomolecule's stability.
Q6: How long should I run the reaction, and at what temperature?
A6: Reaction times can vary, but a common starting point is to incubate the mixture for 4 hours at room temperature or overnight at 4°C . The kinetics are highly dependent on the concentration of the reactants; lower concentrations may require longer incubation times or a greater molar excess of the crosslinker to achieve the desired result.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Incorrect pH | The reaction buffer pH is too low (amines are protonated) or too high (reagent is hydrolyzed). Verify the pH of your buffer is in the optimal 8.3-8.5 range. |
| Inactive Reagent | The amine-reactive reagent (e.g., NHS ester) has hydrolyzed due to moisture or age. Use a fresh vial of the reagent and dissolve it in anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage. |
| Interfering Substances | The biomolecule solution contains primary amines (Tris, glycine) or other nucleophiles (azide). Perform a buffer exchange into a recommended buffer (e.g., PBS or Bicarbonate) before starting the conjugation. |
| Low Reactant Concentration | The reaction is highly concentration-dependent. For optimal results, the protein concentration should be at least 2 mg/mL. Reactions with dilute solutions require a greater molar excess of the crosslinker. |
Problem 2: Biomolecule Aggregation After Conjugation
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification can alter the protein's surface charge and lead to aggregation. Reduce the molar excess of the amine-reactive reagent to achieve a lower degree of labeling. |
| Increased Hydrophobicity | The conjugated molecule may be hydrophobic, reducing the solubility of the final conjugate. Using a hydrophilic PEG linker, such as this compound, is an excellent strategy to increase the solubility and stability of the conjugate. |
| Inappropriate Buffer Conditions | The buffer's ionic strength or pH may be contributing to instability. Screen different buffer conditions or include stabilizing excipients in the reaction mixture. |
Data Presentation
Table 1: Effect of pH on NHS Ester Stability
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Table 2: Recommended Buffers for Amine-Reactive Conjugations
| Buffer | Recommended Concentration | pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 20-100 mM | 7.2 - 7.5 | Common and versatile. pH may need adjustment. |
| Sodium Bicarbonate | 100 mM | 8.3 - 8.5 | Ideal for achieving the optimal reaction pH. |
| Borate | 50 mM | 8.0 - 9.0 | Good buffering capacity in the optimal range. |
| HEPES | 20-100 mM | 7.0 - 8.0 | A non-interfering "Good's" buffer. |
Table 3: Incompatible Buffers and Reagents
| Substance | Reason for Incompatibility |
| Tris (Tris-HCl, TBS) | Contains primary amines that compete in the reaction. |
| Glycine | Contains a primary amine. |
| Ammonium Sulfate | Can contain free ammonia (NH₃), which is a reactive primary amine. |
| Sodium Azide | Is a moderate nucleophile that can interfere with the reaction. |
Experimental Protocols
General Protocol: NHS Ester Conjugation to an Amine-Containing Molecule
This protocol provides a general workflow for conjugating a molecule containing an NHS ester to a biomolecule or linker with a primary amine, such as this compound.
-
Buffer Preparation : Prepare an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Biomolecule Preparation :
-
Dissolve the amine-containing biomolecule in the reaction buffer to a concentration of 2-10 mg/mL.
-
If the biomolecule is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column.
-
-
NHS Ester Preparation :
-
Equilibrate the vial of NHS ester reagent to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL).
-
-
Reaction :
-
Add a calculated molar excess of the dissolved NHS ester solution to the biomolecule solution while gently mixing. A 10-20 fold molar excess is a common starting point.
-
Incubate the reaction for 4 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional but Recommended) :
-
Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes to ensure any unreacted NHS ester is consumed.
-
-
Purification :
-
Remove excess, unreacted reagent and byproducts by purifying the conjugate.
-
Size-exclusion chromatography (gel filtration) is the most common and effective method for purifying protein conjugates.
-
Visualizations
Caption: A flowchart illustrating the key stages of a typical amine-reactive conjugation experiment.
References
Technical Support Center: Controlling Stoichiometry in Amino-PEG6-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when controlling stoichiometry in reactions involving Amino-PEG6-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functional groups?
This compound is a hydrophilic polyethylene glycol (PEG) linker with a defined length of six ethylene glycol units, capped at both ends with primary amine groups (-NH2)[1][2][3]. These primary amines are nucleophilic and can react with various functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds[4][5]. This bifunctionality allows it to act as a crosslinker or for creating specific molecular architectures.
Q2: What is the most common challenge when using this compound in a conjugation reaction?
The primary challenge is controlling the stoichiometry to avoid unwanted cross-linking between multiple molecules of your substrate (e.g., protein, antibody). Because this compound has two reactive amine groups, it can bridge two separate molecules, leading to aggregation and precipitation of the conjugate. Achieving mono-conjugation or a controlled degree of PEGylation requires careful optimization of reaction conditions.
Q3: How does pH affect the reaction between this compound and an NHS ester?
The pH of the reaction buffer is a critical parameter. The primary amine groups of this compound must be in a deprotonated, nucleophilic state to react with the NHS ester. However, the competing hydrolysis of the NHS ester also increases with higher pH.
-
pH 7.0-7.5: Slower reaction rate, but hydrolysis of the NHS ester is also slower, which can allow for more controlled conjugation.
-
pH 8.0-8.5: Faster reaction rate, often leading to higher efficiency. However, the half-life of the NHS ester is significantly reduced due to increased hydrolysis.
-
Below pH 7.0: The amine groups are increasingly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down or preventing the reaction.
-
Above pH 9.0: While the amidation reaction is very fast, the rapid hydrolysis of the NHS ester can lead to low conjugation yields.
Therefore, a pH range of 7.2 to 8.5 is generally recommended as a starting point for balancing amine reactivity and NHS ester stability.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions, particularly with NHS esters.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Incorrect pH: The reaction buffer pH is too low, leading to protonated, non-reactive amines. 2. Hydrolyzed NHS Ester: The NHS ester reagent has degraded due to moisture or was in an aqueous solution for too long before the addition of the amine-containing molecule. 3. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the this compound for the NHS ester. 4. Insufficient Molar Excess: The molar ratio of the NHS ester-containing molecule to this compound is too low. | 1. Verify the pH of the reaction buffer. Adjust to the optimal range (typically 7.2-8.5). 2. Use a fresh vial of the NHS ester reagent. Dissolve it in a dry, aprotic organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer. Do not prepare stock solutions in aqueous buffers for long-term storage. 3. Exchange the substrate into an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer before the reaction. 4. Increase the molar excess of the limiting reagent. For mono-conjugation, a starting point of 2-5 fold molar excess of the substrate over the this compound is recommended. |
| Protein/Substrate Aggregation or Precipitation | 1. Cross-linking: The bifunctional this compound is linking multiple substrate molecules together. 2. High Reagent Concentration: The concentration of reactants is too high, promoting intermolecular reactions. 3. Protein Instability: The reaction conditions (e.g., pH, temperature, presence of organic solvent) are causing the protein to denature and aggregate. | 1. Significantly decrease the molar ratio of this compound to your substrate. Consider a step-wise addition of the PEG linker. 2. Reduce the concentration of both the substrate and the this compound in the reaction mixture. 3. Perform the reaction at a lower temperature (e.g., 4°C). Minimize the amount of organic solvent (e.g., DMSO, DMF) in the final reaction volume (typically <10%). |
| High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) | 1. High Molar Ratio: The molar ratio of this compound to the substrate is too high, leading to multiple PEG linkers attaching to a single substrate molecule (if the substrate has multiple reaction sites). 2. Multiple Reactive Sites: The substrate has multiple sites with similar reactivity towards the PEG linker. | 1. Systematically decrease the molar ratio of the PEG linker to the substrate. 2. Adjust the reaction pH to favor more selective modification. For instance, a slightly lower pH (around 7) can sometimes favor N-terminal amine modification over lysine residues in proteins due to differences in their pKa values. |
| Loss of Biological Activity of the Protein/Antibody | 1. Steric Hindrance: The PEG chain is attached at or near the active site or binding site of the protein. 2. Protein Denaturation: The reaction conditions have irreversibly damaged the protein's structure. | 1. If possible, protect the active site during the conjugation reaction by adding a substrate or a competitive inhibitor. Alternatively, use a different crosslinking chemistry that targets amino acids known to be distant from the active site. 2. Optimize reaction conditions for better protein stability (e.g., lower temperature, shorter reaction time, different buffer). |
Experimental Protocols & Data
General Protocol for Amine-PEG6-amine Reaction with an NHS Ester
This protocol provides a general starting point. Optimal conditions may vary depending on the specific reactants.
-
Buffer Preparation: Prepare a non-amine-containing reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4).
-
Substrate Preparation: Dissolve your amine-containing molecule (e.g., this compound) and your NHS ester-activated molecule in the reaction buffer at the desired concentrations. If the NHS ester is not readily soluble in aqueous buffer, dissolve it in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF immediately before use.
-
Reaction Initiation: Add the NHS ester solution to the solution containing this compound while gently stirring.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). Ion-exchange chromatography (IEX) can be used to separate species with different degrees of PEGylation.
-
Analysis: Characterize the conjugate using SDS-PAGE (will show an increase in molecular weight), SEC (will show a change in hydrodynamic radius), and mass spectrometry (for precise mass determination).
Recommended Starting Molar Ratios for NHS Ester Reactions
| Molar Ratio (NHS Ester : Amine) | Expected Outcome | Application Notes |
| 1:1 to 3:1 | Partial labeling | Useful when aiming for mono-conjugation on a molecule with multiple amine sites. |
| 5:1 to 20:1 | Efficient labeling | A common starting point for achieving a high degree of labeling on proteins or other substrates. |
| >20:1 | High degree of labeling | May be necessary for dilute reaction conditions or less reactive amines, but increases the risk of multiple conjugations and requires more rigorous purification. |
Influence of pH on NHS Ester Half-Life
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | <10 minutes |
Note: These values are approximate and can vary based on the specific NHS ester and buffer composition.
Visualizations
Caption: A typical experimental workflow for protein labeling with NHS esters.
Caption: A decision tree for troubleshooting low yield in conjugation reactions.
Caption: The competition between aminolysis and hydrolysis of NHS esters.
References
Technical Support Center: Minimizing Hydrolysis of Amino-PEG6-Amine Activated Esters
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully utilizing Amino-PEG6-amine activated esters. This guide provides practical troubleshooting advice and answers to frequently asked questions to help you minimize hydrolysis and optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound activated esters in aqueous solutions?
The main challenge is the hydrolysis of the activated ester (e.g., N-hydroxysuccinimide or NHS ester) group. In the presence of water, the ester group can be cleaved, resulting in a non-reactive carboxylic acid. This side reaction competes with the desired reaction with the primary amine on your target molecule, reducing the overall efficiency of the conjugation.[1][2] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.[1][2]
Q2: What is the optimal pH for reacting this compound activated esters?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[3] For many applications, a pH of 8.3-8.5 is considered ideal. Within this range, the primary amine groups on proteins (like the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the activated ester. At a lower pH, the amine groups are protonated and thus less reactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the activated ester increases significantly, which can lead to lower yields.
Q3: Which buffers are compatible with activated ester reactions, and which should be avoided?
Compatible Buffers:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
Incompatible Buffers: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the activated ester, significantly reducing conjugation efficiency. If your sample is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.
Q4: How should I store and handle this compound activated esters to maintain their reactivity?
Proper storage and handling are critical to prevent premature hydrolysis and loss of activity.
-
Storage: Store the reagent desiccated at -20°C or below, under an inert gas like argon or nitrogen.
-
Handling: Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation. For activated esters that are not readily water-soluble, dissolve them in an anhydrous (dry), amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid storing them in solution.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
This is a common problem that can often be resolved by systematically evaluating your experimental setup.
| Potential Cause | Recommended Action |
| Hydrolysis of the Activated Ester | Ensure proper storage and handling of the this compound activated ester to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of your activated ester by measuring the release of the leaving group (e.g., NHS at 260 nm) after intentional hydrolysis with a strong base. |
| Incorrect Buffer pH | Verify that your reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. |
| Presence of Competing Amines | Use amine-free buffers such as PBS, HEPES, or borate buffer. If your sample is in an incompatible buffer (e.g., Tris or glycine), perform a buffer exchange before the reaction. |
| Low Protein/Molecule Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A protein concentration of at least 2 mg/mL is recommended. |
| Inaccessible Amine Groups on the Target Molecule | The primary amines on your protein may be sterically hindered or buried within the protein's tertiary structure. Consider denaturing the protein if its native conformation is not required for your application. Alternatively, you can try a crosslinker with a longer spacer arm. |
Data Presentation
The stability of activated esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters in aqueous solutions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 130-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 110-125 minutes |
Note: These values are approximate and can vary depending on the specific activated ester and buffer conditions.
Experimental Protocols
General Protocol for Protein Labeling with an this compound Activated Ester
This protocol provides a general workflow. Optimization may be required for your specific application.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.1 M carbonate-bicarbonate buffer) at a pH of 8.3-8.5.
-
Protein Preparation: Dissolve your protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.
-
Activated Ester Preparation: Immediately before use, dissolve the this compound activated ester in a high-quality, anhydrous organic solvent such as DMSO or DMF.
-
Reaction: Add the dissolved activated ester to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the activated ester over the protein is a common starting point, but this may need to be optimized.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice. Lower temperatures can help minimize hydrolysis but may require longer incubation times.
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by using a desalting column, gel filtration, or dialysis.
Visualizations
Caption: Competing reaction pathways for activated esters.
Caption: General experimental workflow for bioconjugation.
References
Technical Support Center: Optimization of Amino-PEG6-amine Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction time and efficiency of Amino-PEG6-amine coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound?
The optimal pH is entirely dependent on the reactive group you are coupling to the amine.
-
For N-hydroxysuccinimide (NHS) Esters: A pH range of 7.2 to 8.5 is generally recommended.[1] In this range, the primary amine groups of this compound are sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester, forming a stable amide bond.[1] At a lower pH, the amine groups are more likely to be protonated (-NH₃⁺), rendering them non-reactive.[1][2] Conversely, at a pH higher than optimal, the NHS ester is prone to rapid hydrolysis, which reduces the overall yield.[2]
-
For Carboxylic Acids (using EDC/NHS): The most efficient coupling occurs in acidic conditions, typically at a pH of 4.5. This is because the carbodiimide (EDC) activation of the carboxyl group is most effective at this pH.
Q2: My coupling reaction is very slow or the yield is low. What are the common causes and solutions?
Several factors can contribute to slow or inefficient reactions. Below are the most common issues and how to address them:
-
Incorrect pH: Verify that the pH of your reaction buffer is within the optimal range for your specific coupling chemistry (see Q1).
-
Hydrolyzed Reagents: NHS esters are highly moisture-sensitive. Always use fresh, high-quality reagents and anhydrous solvents like DMF or DMSO for dissolving the NHS ester. Equilibrate reagent vials to room temperature before opening to prevent moisture condensation. Do not prepare stock solutions of NHS esters for long-term storage.
-
Suboptimal Reactant Concentration: For reactions with low protein or molecule concentrations (< 5 mg/mL), a higher molar excess (20- to 50-fold) of the crosslinker may be necessary to drive the reaction forward. For higher concentrations (≥ 5 mg/mL), a 10-fold molar excess is a good starting point.
-
Low Temperature: Reactions performed at 4°C will be significantly slower than those at room temperature. While this can be useful to minimize side reactions, if your primary issue is a slow reaction rate, consider increasing the temperature to room temperature (20-25°C).
-
Steric Hindrance: If the amine group on your target molecule is sterically hindered, the reaction can be slow. To overcome this, you can try increasing the reaction time, raising the temperature, or using a more potent coupling reagent like HATU for carboxylic acid couplings. A "double coupling" step, where a fresh portion of activated reagent is added, can also help drive the reaction to completion.
Q3: Can I use buffers containing primary amines, such as Tris or glycine?
No. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the this compound for the reactive sites on your NHS ester or activated carboxylic acid, significantly reducing your conjugation efficiency.
Q4: How long should the coupling reaction be incubated?
The ideal incubation time depends on temperature, concentration, and the specific reactivity of your substrates.
-
For NHS ester couplings: A common starting point is 30-60 minutes at room temperature or 2 hours on ice. However, reaction times can range from 3 to 24 hours depending on the properties of the substrate.
-
For EDC/NHS couplings: After an initial 15-minute activation of the carboxylic acid, the coupling reaction with the amine is typically run for 2 hours at room temperature, but can be extended up to 12 hours.
It is always recommended to monitor the reaction's progress via LC-MS or TLC if possible.
Q5: How do I stop (quench) the reaction?
To stop the reaction and prevent further modification, add a quenching buffer containing a high concentration of a primary amine. Common quenching reagents include Tris, glycine, or hydroxylamine at a final concentration of 20-50 mM. Allow the quenching reaction to proceed for about 15 minutes at room temperature.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incorrect Buffer pH: Reaction is outside the optimal pH range for the chosen chemistry. | Prepare fresh buffer and verify the pH. Use pH 7.2-8.5 for NHS esters or pH 4.5 for EDC couplings. |
| Reagent Hydrolysis: NHS ester or EDC has been inactivated by moisture. | Use fresh reagents. Dissolve NHS esters in anhydrous DMF or DMSO immediately before use. | |
| Competing Amines in Buffer: Use of amine-containing buffers like Tris or glycine. | Desalt or dialyze the sample into an amine-free buffer such as PBS or HEPES. | |
| Insufficient Molar Excess: The concentration of the coupling partner is too low. | Increase the molar excess of the NHS ester or activated acid to 20-50x for dilute samples. | |
| Reaction is Too Slow | Low Temperature: Reaction is being performed at 4°C or on ice. | Increase the incubation temperature to room temperature (20-25°C). |
| Steric Hindrance: Bulky groups near the reactive sites are impeding the reaction. | Increase the reaction time or temperature. For carboxylic acid couplings, consider a more powerful reagent like HATU. | |
| Product Aggregation/Precipitation | High Crosslinker Concentration: Excessive modification leads to insolubility. | Perform a titration to find the optimal crosslinker concentration and shorten the incubation time. |
| Solvent Incompatibility: The product is not soluble in the final reaction mixture. | Ensure the concentration of organic solvent (e.g., DMF, DMSO) does not exceed 10% of the total reaction volume. |
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Coupling
| Parameter | Coupling to NHS Ester | Coupling to Carboxylic Acid |
| Coupling Reagent | None required | EDC (or DCC, HATU) |
| Optimal pH | 7.2 - 8.5 | 4.5 (for EDC) |
| Typical Temperature | Room Temp or 4°C | Room Temperature |
| Typical Incubation Time | 30 min - 2 hours | 2 - 12 hours |
| Recommended Molar Excess | 10-50 fold | 1:1 or 2:1 (Amine-PEG to activated acid) |
| Quenching Reagent | Tris or Glycine (20-50 mM) | Tris, Glycine, or Hydroxylamine |
Table 2: Buffer Selection Guide for NHS Ester Coupling
| Buffer Type | Compatibility | Rationale |
| Phosphate-Buffered Saline (PBS) | Recommended | Non-interfering and maintains physiological pH. |
| HEPES | Recommended | Good buffering capacity in the optimal pH 7.2-8.0 range. |
| Bicarbonate/Carbonate | Recommended | Effective for maintaining a slightly more alkaline pH (8.0-9.0). |
| Borate | Recommended | Another suitable option for reactions at alkaline pH (8.0-9.0). |
| Tris, Glycine, or other primary amine buffers | Not Recommended | The primary amines in the buffer will compete with the target reaction, lowering the yield. |
Experimental Protocols
Protocol 1: Coupling this compound with an NHS Ester
-
Prepare Sample: Dissolve your molecule containing the primary amine (e.g., protein) in an amine-free buffer (e.g., PBS) at pH 7.2-8.0.
-
Prepare NHS Ester: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Initiate Reaction: Add the desired molar excess of the dissolved NHS ester to your protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing is recommended.
-
Quench: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Purify: Remove excess, unreacted reagents and byproducts by dialysis or gel filtration (desalting column).
Protocol 2: Coupling this compound with a Carboxylic Acid using EDC
-
Prepare Carboxylic Acid: Dissolve the molecule containing the carboxylic acid in an activation buffer (e.g., 0.1 M MES, pH 4.5-5.5).
-
Activate: Add EDC (and optionally NHS to improve efficiency and create a more stable intermediate) to the carboxylic acid solution. Let the activation reaction proceed for 15 minutes at room temperature.
-
Couple: Add the this compound to the activated carboxylic acid mixture.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature. The reaction can be extended for up to 12 hours if coupling is slow.
-
Quench (Optional but Recommended): The reaction can be quenched by adding hydroxylamine or another primary amine-containing buffer.
-
Purify: Purify the final conjugate using an appropriate method such as dialysis, gel filtration, or chromatography to remove unreacted materials and byproducts.
Visualizations
Caption: A typical experimental workflow for conjugating this compound to an NHS ester.
Caption: A logical flowchart to diagnose and resolve issues with slow or low-yield reactions.
References
Technical Support Center: Stability of Amino-PEG6-Amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Amino-PEG6-amine and its conjugates, focusing on the effects of temperature. The following FAQs, troubleshooting guides, and protocols are designed to help you maintain the integrity of your materials and diagnose potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound reagents and their conjugates?
Proper storage is critical for maintaining the stability of both the unconjugated this compound reagent and the final conjugate. For long-term stability, it is recommended to store these materials at or below -15°C under an inert atmosphere like nitrogen or argon, in the dark, and with a desiccant to prevent moisture exposure.[1] For short-term storage, 4-8°C is acceptable.[2] General guidelines for amines suggest keeping storage temperatures below 30°C to minimize volatility and maintain stability.[3] Before use, it is crucial to allow the container to warm to room temperature slowly before opening to prevent condensation, as moisture can lead to hydrolysis.[1][4]
Q2: What is the primary degradation pathway for this compound conjugates?
The primary degradation pathway for conjugates formed from this compound and a carboxylated molecule (often via an NHS-ester reaction) is the hydrolysis of the resulting amide bond. While amide bonds are significantly more stable against hydrolysis than ester bonds, they are still susceptible to cleavage over time, a process that is accelerated by elevated temperatures and non-neutral pH conditions. Another consideration is the potential for degradation of the PEG backbone itself through oxidation.
Q3: How does temperature specifically affect the stability of the amide bond in a PEG-amine conjugate?
The rate of amide bond hydrolysis increases exponentially with rising temperature. While stable at recommended storage temperatures, prolonged exposure to elevated temperatures (e.g., room temperature or higher) will accelerate the rate of bond cleavage, leading to de-PEGylation of the conjugate. Studies on peptide hydrolysis have shown a significant energy of activation for this process, confirming its strong temperature dependence.
Q4: Can the polyethylene glycol (PEG) backbone itself degrade? At what temperatures?
Yes, the PEG backbone can undergo thermal and oxidative degradation. Studies have shown that PEG can be severely degraded when heated in the presence of air (oxygen). For example, significant degradation of PEG 4000 and 6000 was observed at 80°C in air. In the absence of oxygen (e.g., in a vacuum or under an inert gas), the PEG chain is remarkably stable at these temperatures. The degradation mechanism is believed to be a random chain scission via an oxidative pathway, which can be suppressed by the addition of antioxidants. Accelerated aging studies have shown that heating PEG 6000 at 63°C for several days can mimic the degradation seen over several years of natural aging at ambient temperatures.
Q5: Besides temperature, what other factors influence the stability of my conjugate?
Several factors beyond temperature can impact the stability of your this compound conjugate:
-
Moisture: Amines are hygroscopic and can absorb moisture from the air, which can lead to the hydrolysis of the conjugate linkage. This is especially critical for lyophilized products, where low residual moisture is key to long-term stability.
-
pH: The stability of the linkage can be pH-dependent. The reaction to form the amide bond is most efficient at a pH of 7-8. Deviations from neutral pH in the storage buffer can potentially increase the rate of hydrolysis.
-
Oxygen: The presence of oxygen can lead to the oxidative degradation of the PEG backbone, especially at elevated temperatures. Storing materials under an inert gas like argon or nitrogen is highly recommended.
-
Light: PEG Maleimide, Thiol, and Acrylate derivatives are particularly sensitive to light. While Amino-PEG may be less sensitive, it is good practice to store all PEG reagents and conjugates protected from light.
Troubleshooting Guide
Problem: I am observing a loss of biological activity or increased aggregation of my PEG-amine conjugate.
-
Potential Cause 1: Improper Storage.
-
Troubleshooting Step: Review your storage conditions. Was the conjugate stored at the recommended temperature (≤ -15°C for long-term)? Was it protected from light and moisture? Was the container purged with an inert gas? Ensure that vials are warmed to room temperature before opening to prevent water condensation.
-
-
Potential Cause 2: Hydrolysis of the Amide Linkage.
-
Troubleshooting Step: Analyze the conjugate using SDS-PAGE or Size Exclusion Chromatography (HP-SEC) to check for de-PEGylation (the appearance of a band or peak corresponding to the unconjugated molecule). If hydrolysis is confirmed, consider re-evaluating the pH of your formulation buffer.
-
-
Potential Cause 3: Oxidative Damage to the PEG Chain or Molecule.
-
Troubleshooting Step: If the conjugate was exposed to oxygen, especially at elevated temperatures, the PEG chain may have degraded. This can sometimes lead to aggregation. Consider de-gassing buffers and storing the final product under nitrogen or argon.
-
Problem: My SEC-HPLC analysis shows a new peak, suggesting my conjugate is degrading.
-
Potential Cause 1: De-PEGylation due to Linkage Hydrolysis.
-
Troubleshooting Step: The new peak may correspond to the unconjugated parent molecule. Confirm its identity by comparing the retention time to a standard of the unconjugated molecule. This indicates a stability issue with the amide linkage, likely accelerated by temperature or pH.
-
-
Potential Cause 2: Degradation of the PEG Backbone.
-
Troubleshooting Step: Thermal/oxidative degradation of the PEG chain can lead to fragmentation. This might appear as a broad peak or a shoulder on the main conjugate peak. Analyze the sample using NMR, as the appearance of new peaks can be indicative of PEG degradation.
-
-
Potential Cause 3: Instability of the Conjugated Molecule.
-
Troubleshooting Step: The conjugation process or the PEG moiety itself could, in rare cases, destabilize the attached molecule. Evaluate the stability of the unconjugated molecule under the same buffer and temperature conditions to see if the issue is inherent to the molecule itself.
-
Quantitative Data Summary: Factors Affecting PEG-Amine Conjugate Stability
| Parameter | Condition | Observation | Implication for Stability | Citations |
| Temperature | Storage at ≤ -15°C | Recommended for long-term storage. | High stability | |
| Storage at 4-8°C | Recommended for short-term storage. | Good stability | ||
| Storage below 30°C | General guideline to maintain amine stability. | Moderate stability, risk of volatility increases. | ||
| Heating at 63°C (in air) | Accelerated aging, degradation seen in days. | Low stability, leads to rapid degradation. | ||
| Heating at 80°C (in air) | Severe degradation of PEG backbone. | Very low stability, rapid chain scission. | ||
| Heating at 80°C (in vacuum) | Almost no degradation of PEG backbone observed. | High thermal stability in the absence of oxygen. | ||
| Atmosphere | Presence of Air/Oxygen | Promotes oxidative degradation of the PEG chain. | Reduces stability, especially at elevated temperatures. | |
| Inert Gas (N₂, Ar) | Prevents oxidative degradation. | Enhances long-term stability. | ||
| Moisture | High Humidity / Moisture | Promotes hydrolysis of the amide linkage. | Reduces stability. | |
| Desiccated / Dry | Prevents hydrolysis. | Enhances long-term stability. | ||
| Linkage Type | Amide Bond | More hydrolytically stable than ester bonds. | Inherently more stable conjugate. |
Experimental Protocols
Protocol: Accelerated Stability Study of a PEG-Amine Conjugate
This protocol outlines a method to assess the thermal stability of a purified Amino-PEG-amine conjugate.
1. Materials and Equipment:
-
Purified PEG-amine conjugate in its final formulation buffer.
-
Temperature-controlled incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Aliquots of the conjugate in appropriate vials (e.g., HPLC vials).
-
HP-SEC (Size Exclusion Chromatography) system.
-
SDS-PAGE system.
-
Assay for determining the biological activity of the conjugate (if applicable).
2. Methodology:
-
Sample Preparation: Prepare multiple identical aliquots of the purified conjugate. Ensure each aliquot has the same concentration and is in the same buffer. A "time zero" (T=0) sample should be immediately frozen at -80°C or analyzed.
-
Incubation:
-
Place sets of aliquots in incubators at the selected temperatures (e.g., 4°C as a control, 25°C for room temperature stability, and 40°C for accelerated stability).
-
Protect samples from light during incubation.
-
-
Time Points: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one aliquot from each temperature condition.
-
Analysis:
-
Visual Inspection: Note any changes in appearance, such as precipitation or color change.
-
Size Exclusion Chromatography (HP-SEC): Analyze the sample to quantify the percentage of intact conjugate versus any aggregates or degradation products (e.g., de-PEGylated molecule). The primary indicator of instability is often a decrease in the area of the main conjugate peak and an increase in the area of a peak corresponding to the unconjugated molecule.
-
SDS-PAGE: Run the samples on a gel to visually confirm the presence of the intact conjugate and look for the appearance of a lower molecular weight band corresponding to the unconjugated protein/peptide.
-
Functional Assay: Measure the biological activity of the conjugate to determine if the observed structural changes correlate with a loss of function.
-
-
Data Interpretation: Plot the percentage of intact conjugate (as determined by HP-SEC) versus time for each temperature. This will provide a rate of degradation at each temperature, allowing you to assess the overall thermal stability of your conjugate.
Visualizations
Caption: Troubleshooting workflow for diagnosing instability in Amino-PEG-amine conjugates.
Caption: Key environmental factors influencing the stability of PEG-amine conjugates.
References
avoiding non-specific binding of Amino-PEG6-amine conjugates
Welcome to the technical support center for Amino-PEG6-amine conjugates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges during bioconjugation experiments, with a focus on preventing non-specific binding (NSB).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments. Follow the logical workflow to diagnose and resolve the problem.
Problem: High Background Signal in Immunoassay (e.g., ELISA, Western Blot)
High background is a common issue that can obscure results and is often caused by non-specific binding of the PEGylated conjugate.[1]
Initial Diagnosis Questions:
-
Is the background uniformly high across the surface, or is it patchy?
-
Have you included a "no-conjugate" control to assess the background of the detection system itself?[1]
-
Was the conjugate sufficiently purified after the labeling reaction?
Potential Causes & Solutions
-
Inadequate Blocking: The blocking agent has failed to cover all non-specific binding sites on the assay surface.[1]
-
Suboptimal Buffer Composition: The pH, ionic strength, or components of your washing and incubation buffers may be promoting NSB.
-
Solution:
-
Adjust Ionic Strength: Increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer to disrupt electrostatic interactions causing NSB.
-
Add a Surfactant: Include a non-ionic surfactant like Tween-20 (typically 0.05%) in wash buffers to reduce hydrophobic interactions.
-
Check pH: Ensure the buffer pH does not increase the net charge of your conjugate in a way that promotes binding to a charged surface.
-
-
-
Conjugate Aggregation: The purified conjugate may have formed aggregates, which are prone to high levels of non-specific binding.
-
Solution: Centrifuge your conjugate solution at high speed (e.g., >10,000 x g) for 15-20 minutes before use and carefully pipette the supernatant. For persistent issues, consider re-purifying the conjugate using Size Exclusion Chromatography (SEC) to remove aggregates.
-
-
Excessive Conjugate Concentration: Using too high a concentration of the PEGylated conjugate increases the likelihood of non-specific interactions.
-
Solution: Perform a titration experiment (checkerboard titration) to determine the lowest effective concentration of your conjugate that still provides a strong specific signal but minimizes background.
-
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern with this compound conjugates?
A1: Non-specific binding is the unintended adhesion of a molecule, such as your conjugate, to surfaces or other biomolecules that are not the intended target. This binding is typically driven by weaker, multivalent forces like hydrophobic or electrostatic interactions. While the PEG6 linker is included specifically to be hydrophilic and reduce NSB, other parts of the conjugate (e.g., the attached protein or drug) can still have hydrophobic or charged regions that mediate these unwanted interactions. NSB is a critical issue because it leads to high background noise, reduced assay sensitivity, false-positive results, and poor experimental reproducibility.
Q2: How does the this compound linker itself help reduce non-specific binding?
A2: The polyethylene glycol (PEG) component of the linker is highly hydrophilic and flexible. When conjugated to a molecule, it creates a hydration shell, effectively forming a physical and chemical shield. This "stealth" effect sterically hinders the conjugate from making unwanted hydrophobic or electrostatic interactions with other surfaces and proteins, thereby reducing non-specific adsorption and aggregation.
Q3: Which type of blocking agent is most effective for assays involving PEGylated conjugates?
A3: The choice of blocking agent is application-dependent.
-
Protein-based blockers like Bovine Serum Albumin (BSA) (1-5% w/v) and non-fat dry milk (1-5% w/v) are common, cost-effective, and efficient for many applications. However, milk should be avoided when detecting phosphoproteins or using biotin-streptavidin systems.
-
Fish gelatin is a good alternative as it has low cross-reactivity with mammalian antibodies.
-
Synthetic polymer blockers , which can include polyethylene glycol (PEG) itself, are useful when protein-based blockers interfere with the assay. They provide a non-proteinaceous surface that is resistant to binding.
Q4: What are the best practices for purifying my this compound conjugate to remove contaminants that cause NSB?
A4: Proper purification after the conjugation reaction is critical. The goal is to remove unreacted PEG linker, excess labeling reagents, and any aggregates formed.
-
Size Exclusion Chromatography (SEC): This is one of the most effective methods. It separates molecules based on their hydrodynamic radius, efficiently removing smaller, unreacted components and larger aggregates from the desired conjugate.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can be used to separate differently PEGylated species from the unmodified protein.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. It can be effective at removing aggregates, which are often more hydrophobic than monomers. Adding PEG to the chromatography buffers can sometimes enhance the separation of monomers from aggregates.
-
Dialysis / Ultrafiltration: These methods are useful for removing small molecule impurities but are generally less effective at removing aggregates or unreacted protein.
Data & Protocols
Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio
The following data represents a typical ELISA experiment designed to measure the effectiveness of different blocking agents in reducing non-specific binding of a hypothetical horseradish peroxidase (HRP)-PEG6-Amine conjugate.
| Blocking Agent | Concentration | Incubation Time | Signal (Antigen Well) | Background (No-Antigen Well) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1% (w/v) | 2 hours @ RT | 2.15 O.D. | 0.18 O.D. | 11.9 |
| 5% Non-Fat Dry Milk | 5% (w/v) | 2 hours @ RT | 2.09 O.D. | 0.11 O.D. | 19.0 |
| Fish Gelatin | 0.5% (w/v) | 2 hours @ RT | 2.11 O.D. | 0.15 O.D. | 14.1 |
| Commercial PEG Blocker | 1X | 2 hours @ RT | 2.23 O.D. | 0.09 O.D. | 24.8 |
| No Blocker (PBS only) | N/A | 2 hours @ RT | 2.35 O.D. | 1.89 O.D. | 1.2 |
Data is illustrative. Optimal conditions should be determined empirically.
Experimental Protocol: Optimizing Buffer Additives to Reduce NSB
This protocol provides a method for testing the effect of salt and surfactant concentration on reducing non-specific binding in an immunoassay.
Objective: To determine the optimal concentration of NaCl and Tween-20 in the wash buffer to maximize the signal-to-noise ratio.
Materials:
-
Coated & blocked microplate
-
This compound conjugate
-
Wash Buffer Base (e.g., 1X PBS, pH 7.4)
-
Stock solutions: 5M NaCl, 10% Tween-20
-
Detection substrate and stop solution
-
Plate reader
Procedure:
-
Prepare a Matrix of Wash Buffers:
-
In separate tubes, prepare a series of wash buffers from the stock solutions. Create a matrix covering a range of concentrations, for example:
-
NaCl: 150 mM (standard), 250 mM, 500 mM
-
Tween-20: 0.05% (standard), 0.1%, 0.2%
-
-
Include a control buffer with no additives.
-
-
Run Assay:
-
Add your this compound conjugate to all wells (except for "no-conjugate" controls) and incubate according to your standard protocol.
-
Wash the plate. For each column or set of replicate wells, use a different wash buffer from the matrix prepared in Step 1.
-
Perform a consistent number of washes (e.g., 4 cycles) for all conditions.
-
-
Detection:
-
Add detection reagents (e.g., secondary antibody, substrate) according to your standard protocol.
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Analysis:
-
For each wash buffer condition, calculate the average signal in specific binding wells and the average background in non-specific binding control wells.
-
Calculate the signal-to-noise ratio (Signal / Background).
-
Identify the buffer composition that yields the highest signal-to-noise ratio without significantly compromising the specific signal.
-
Visual Guides
Diagram 1: Troubleshooting Workflow for High Background
Caption: A step-by-step decision tree for troubleshooting high background signals.
Diagram 2: Mechanism of Non-Specific vs. Specific Binding
Caption: Conceptual model of specific vs. non-specific molecular interactions.
References
Validation & Comparative
A Comparative Guide to the Characterization of Amino-PEG6-amine Conjugates by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of Amino-PEG6-amine. Detailed experimental protocols and supporting data are presented to offer an objective analysis of each method's performance in elucidating the structure, purity, and identity of this versatile linker, which is crucial in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Structural and Purity Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and purity of a sample. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its identity and assessing its quality.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their relative abundance in a molecule. In the case of this compound, the spectrum is characterized by distinct signals corresponding to the protons of the ethylene glycol repeating units and the terminal aminoethyl groups.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum will show characteristic peaks for the carbons in the PEG backbone and the terminal amine-bearing carbons.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H₂N-CH₂ - | ~2.85 (t) | ~40.5 |
| -CH₂ -NH₂ | ~3.55 (t) | ~72.5 |
| -O-CH₂ -CH₂-O- (PEG backbone) | ~3.65 (s) | ~70.5 |
| -CH₂ -O-CH₂- | ~3.70 (m) | ~70.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled based on typical values for similar PEG compounds and analysis of commercially available spectra. t = triplet, s = singlet, m = multiplet.
Comparison with Alternative Characterization Techniques
While NMR is a powerful tool, a multi-faceted approach using orthogonal techniques is often recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are common complementary methods.
Table 2: Comparison of Analytical Techniques for this compound Characterization
| Parameter | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Measures the mass-to-charge ratio of ionized molecules. |
| Information Provided | Detailed structural information, absolute purity (qNMR), and quantification of components. | Purity assessment, quantification of impurities, and separation of isomers. | Molecular weight confirmation and structural information through fragmentation patterns. |
| Strengths | Non-destructive, provides unambiguous structural elucidation, and is a primary ratio method for quantification.[1][2] | High sensitivity, excellent for separating complex mixtures, and widely available.[1][3] | Extremely high sensitivity, provides accurate mass determination, and can identify unknown impurities.[4] |
| Limitations | Lower sensitivity compared to MS and HPLC, potential for signal overlap in complex mixtures. | Requires a chromophore for UV detection (derivatization may be needed for PEG-amines), and quantification of unknown impurities is challenging. | Can be destructive, may not distinguish between isomers, and quantification can be complex. |
| Application to this compound | Confirmation of structure, determination of absolute purity, and monitoring of conjugation reactions. | Purity analysis (e.g., presence of shorter or longer PEG chains), and monitoring reaction completion. | Confirmation of molecular weight (324.4 g/mol ) and identification of potential side products. |
Experimental Protocols
Protocol 1: NMR Spectroscopy of this compound
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent will depend on the solubility of the conjugate and the desired chemical shift dispersion.
-
For quantitative NMR (qNMR), a certified internal standard with a known concentration should be added to the sample.
2. Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
For quantitative analysis, ensure a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) is used to allow for complete relaxation of all protons, ensuring accurate integration.
-
Acquire the ¹³C NMR spectrum. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.
3. Data Processing and Analysis:
-
Process the raw data (FID) by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons giving rise to each signal.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.
Protocol 2: HPLC Analysis of this compound
1. Sample and Mobile Phase Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Prepare the mobile phase, which will typically consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition will depend on the column and the desired separation.
2. Chromatographic Conditions:
-
Use a suitable reversed-phase column (e.g., C18).
-
Set the column temperature (e.g., 25-40 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
As this compound lacks a strong UV chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often used. Alternatively, the amine groups can be derivatized with a UV-active label.
3. Data Analysis:
-
Inject the sample onto the HPLC system.
-
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow and Relationships
Caption: Workflow for the characterization of this compound by NMR spectroscopy.
Caption: Logical relationship of orthogonal techniques for this compound characterization.
References
Amino-PEG6-Amine vs. Amino-PEG8-Amine in PROTACs: A Comparative Guide for Researchers
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the most utilized linkers are polyethylene glycol (PEG) chains, valued for their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of two commonly employed PEG linkers, Amino-PEG6-amine and Amino-PEG8-amine, supported by experimental data to aid researchers, scientists, and drug development professionals in their PROTAC design strategies.
The length of the PEG linker is a crucial determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is essential, as a linker that is too short may lead to steric hindrance, while one that is too long can result in a non-productive complex.[1] Systematic evaluation of different linker lengths is, therefore, a key step in the development of a potent PROTAC.[2]
Performance Comparison in PROTACs
The choice between an this compound and an Amino-PEG8-amine linker can significantly impact the degradation efficiency of a PROTAC, which is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While the optimal linker length is highly dependent on the specific target protein and E3 ligase combination, general trends and specific case studies can inform the selection process.
Anecdotal evidence in the field suggests that a PEG6 linker is often a robust starting point, considered a "workhorse" in PROTAC design, while a PEG8 linker may be employed to overcome specific challenges such as the "hook effect" or to improve pharmacokinetic properties.[3]
Case Study: Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
A structure-activity relationship (SAR) study of PROTACs designed to degrade Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies, provides insight into the differential effects of PEG6 and PEG8 linkers. In this study, a series of PROTACs were synthesized with varying linker lengths, including those incorporating this compound and Amino-PEG8-amine.
While direct degradation data (DC50/Dmax) from a single comparative study is often proprietary or presented within a broader context, the reported biological activity, such as cytotoxicity in BTK-dependent cell lines, can serve as a surrogate for efficacy. In one such study, PROTACs utilizing longer PEG8 and PEG6 linkers demonstrated weak to moderate cytotoxicity against BTK/ITK-positive cell lines. This suggests that for this particular scaffold and target, these linker lengths resulted in biologically active molecules, though further optimization might be required to achieve high potency.
To illustrate a more direct comparison of degradation, the following table presents a hypothetical but representative dataset for BTK-targeting PROTACs, drawing upon typical results seen in linker optimization studies.
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| This compound | 50 | 90 |
| Amino-PEG8-amine | 85 | 85 |
This is a hypothetical table created for illustrative purposes based on general trends observed in PROTAC linker optimization studies.
In this representative example, the PROTAC with the this compound linker exhibits a lower DC50 value, indicating higher potency in inducing protein degradation, and a slightly higher Dmax, suggesting a greater extent of degradation compared to the PROTAC with the Amino-PEG8-amine linker. This hypothetical data aligns with the concept that an optimal linker length exists for each PROTAC system, and deviations from this optimum can lead to reduced efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs with different PEG linkers.
Synthesis of an Amide-Linked PROTAC
This protocol describes the coupling of a carboxylic acid-functionalized component (either the target protein ligand or the E3 ligase ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.
Step 1: Amide Coupling of Component A with Amine-PEGn-Boc
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (n=6 or 8) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
DCM
-
TFA (20-50% v/v)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Step 3: Amide Coupling with Component B
-
This step is analogous to Step 1, using the deprotected Component A-PEGn-NH2 and a carboxylic acid-functionalized Component B.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing the PROTAC Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to target protein ubiquitination and subsequent degradation by the proteasome.
Caption: A systematic workflow for the evaluation of PROTAC efficacy, from synthesis to quantitative analysis of protein degradation.
Conclusion
The selection of the appropriate linker is a critical step in the design of an effective PROTAC. Both this compound and Amino-PEG8-amine are valuable tools in the PROTAC designer's toolbox, with the optimal choice being highly dependent on the specific biological context. While a PEG6 linker often serves as a reliable starting point, a PEG8 linker may offer advantages in specific scenarios, such as mitigating the hook effect or improving pharmacokinetic properties. The decision should be guided by empirical data from systematic linker optimization studies. The protocols and workflows provided in this guide offer a framework for the rigorous evaluation of PROTACs with varying linker lengths, ultimately enabling the development of more potent and selective targeted protein degraders.
References
A Head-to-Head Comparison of ADC Linker Stability: Amino-PEG6-amine vs. SMCC
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, profoundly influencing its stability, efficacy, and toxicity. This guide provides an objective comparison of two widely used linker technologies: the hydrophilic Amino-PEG6-amine linker and the hydrophobic succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. By examining their chemical properties, impact on ADC stability, and mechanisms of action, this document aims to provide the necessary data and protocols to inform linker selection in ADC design.
Executive Summary of Key Differences
The choice between a hydrophilic PEGylated linker and a hydrophobic SMCC linker represents two distinct strategies in ADC development. This compound, a short-chain polyethylene glycol (PEG) linker, is designed to increase the hydrophilicity of the ADC, which can mitigate aggregation, improve pharmacokinetics, and potentially allow for higher drug-to-antibody ratios (DARs)[1][2]. In contrast, the SMCC linker is a non-cleavable, hydrophobic crosslinker known for its high stability in plasma[3][4]. The maleimide group within the SMCC linker, however, can be susceptible to deconjugation via a retro-Michael reaction, a potential liability that has driven the development of more stable maleimide derivatives[3].
| Feature | This compound Linker | SMCC Linker |
| Hydrophilicity | High | Low |
| ADC Solubility | Generally increased, mitigating aggregation | Can lead to aggregation, especially with hydrophobic payloads |
| Drug-to-Antibody Ratio (DAR) | May allow for higher DARs without compromising stability | Limited DAR to avoid aggregation and maintain solubility |
| In Vivo Half-Life | Can be extended, though the effect of short PEG chains may be modest compared to longer chains | Generally provides good in vivo stability |
| Plasma Stability | Generally high due to the stable amide bond | High, as it is a non-cleavable linker, but susceptible to retro-Michael deconjugation |
| Payload Release Mechanism | Dependent on the cleavable or non-cleavable nature of the entire linker construct | Relies on the complete degradation of the antibody in the lysosome to release the payload-amino acid conjugate |
In-Depth Performance Comparison
Stability and Pharmacokinetics
The stability of an ADC in systemic circulation is paramount to prevent the premature release of its cytotoxic payload, which can lead to off-target toxicity. Non-cleavable linkers like SMCC are designed to offer high plasma stability. However, the thiosuccinimide bond formed from the reaction of the maleimide group of SMCC with a thiol on the payload is known to be susceptible to a retro-Michael reaction, leading to payload deconjugation.
PEGylation, the incorporation of PEG chains, is a well-established strategy to improve the pharmaceutical properties of bioconjugates. Even short PEG linkers like this compound can increase the hydrophilicity of the ADC, which can help to overcome aggregation issues associated with hydrophobic payloads and linkers. This improved solubility and reduced aggregation can lead to a more favorable pharmacokinetic (PK) profile.
While extensive quantitative data directly comparing this compound to SMCC is limited, studies on longer PEG chains provide valuable insights. For instance, a study comparing a ZHER2 affibody conjugated to MMAE via an SMCC linker versus 4kDa and 10kDa PEG linkers demonstrated a significant extension in the conjugate's half-life, with 2.5-fold and 11.2-fold increases, respectively. Although the effect of a shorter PEG6 chain is expected to be less pronounced, it still contributes to a more hydrophilic character of the ADC.
Table 1: Comparative In Vivo Stability Data of Different Linker Technologies
| Linker Type | ADC Construct | Species | Half-life (t½) | % Deconjugation (Time) | Reference |
| SMCC | Trastuzumab-DM1 | Mice | ~10.4 days | 29% (7 days) | |
| SMCC-based | MD linker-containing ADC | Human Plasma | - | 3% (120 h) vs. 38% for SMCC | |
| PEG (4kDa) | ZHER2-PEG4K-MMAE | Not Specified | 2.5-fold > SMCC | Not Specified | |
| PEG (10kDa) | ZHER2-PEG10K-MMAE | Not Specified | 11.2-fold > SMCC | Not Specified |
Note: This table includes data for longer PEG chains to illustrate the general impact of PEGylation. Direct comparative data for this compound was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from different species.
Methodology:
-
Incubate the ADC (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Separate the ADC from plasma proteins using methods like affinity chromatography (e.g., Protein A/G) or size-exclusion chromatography (SEC).
-
Quantify the average drug-to-antibody ratio (DAR) of the purified ADC at each time point using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Alternatively, quantify the amount of free payload in the plasma supernatant using LC-MS/MS.
-
The rate of deconjugation is determined by the decrease in DAR or the increase in free payload over time.
Lysosomal Stability Assay
Objective: To evaluate the release of the payload from the ADC in a simulated lysosomal environment.
Methodology:
-
Isolate lysosomes from cultured cells or use commercially available lysosomal fractions.
-
Incubate the ADC with the lysosomal preparation at 37°C in an appropriate acidic buffer (pH 4.5-5.5).
-
Collect samples at different time points.
-
Analyze the samples by LC-MS to identify and quantify the released payload and any metabolic products.
-
For cleavable linkers, this assay helps determine the rate and efficiency of payload release. For non-cleavable linkers like SMCC, it confirms the generation of the active payload-linker-amino acid catabolite.
In Vivo Stability Assessment
Objective: To determine the pharmacokinetic profile and in vivo stability of the ADC.
Methodology:
-
Administer the ADC intravenously to a relevant animal model (e.g., mice, rats).
-
Collect blood samples at various time points post-administration.
-
Process the blood to obtain plasma.
-
Quantify the concentration of total antibody, intact ADC (conjugated antibody), and free payload in the plasma samples using validated analytical methods such as ELISA and LC-MS/MS.
-
Pharmacokinetic parameters, including half-life, clearance, and volume of distribution, are calculated for each analyte to assess the in vivo stability of the ADC.
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
References
A Researcher's Guide to Validating Amino-PEG6-amine Conjugation Sites on Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a proven method for enhancing the therapeutic properties of proteins, improving their stability, solubility, and pharmacokinetic profiles.[1][2] When using reagents like Amino-PEG6-amine, which primarily targets primary amines, validating the precise location of conjugation is critical for ensuring product consistency, understanding structure-activity relationships, and meeting regulatory requirements.[3][4] This guide provides an objective comparison of common analytical methods for identifying these conjugation sites and offers detailed protocols for the most robust techniques.
Comparison of Key Validation Methodologies
The choice of analytical technique depends on several factors, including the complexity of the PEGylated protein, the required level of detail, and available instrumentation. Mass spectrometry-based peptide mapping is the industry gold standard, offering unparalleled precision. However, other methods can provide complementary information.
Data Presentation: Comparative Analysis of Validation Techniques
| Method | Principle | Resolution | Advantages | Limitations |
| LC-MS/MS Peptide Mapping | Enzymatic digestion of the protein followed by liquid chromatography and tandem mass spectrometry to identify modified peptides.[5] | Single amino acid | Gold Standard. Provides definitive site-specific identification and can quantify site occupancy. High sensitivity and accuracy. | Requires complex sample preparation and sophisticated instrumentation. Data analysis can be challenging for highly heterogeneous samples. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Single amino acid | Can definitively identify N-terminal conjugation. Less complex than MS. | Only applicable to the N-terminus; will not work if the N-terminus is blocked. Limited to ~30-50 residues. Cannot identify modifications on internal residues (e.g., lysine). |
| Amino Acid Analysis (AAA) | Acid hydrolysis of the protein followed by quantification of constituent amino acids. | Protein level | Can determine the number of modified lysine residues by comparing the lysine content of the native vs. PEGylated protein. | Destructive method that does not provide site-specific information (i.e., which lysine is modified). Provides an average degree of PEGylation. |
| Intact Mass Analysis (MS) | Mass spectrometry of the undigested protein to determine its total molecular weight. | Protein level | Quickly confirms the degree of PEGylation (number of attached PEG molecules). Useful for assessing overall conjugation efficiency and heterogeneity. | Does not provide site-specific information. Resolution may be insufficient for large, polydisperse PEGs. |
| Nuclear Magnetic Resonance (NMR) | Spectroscopy that provides detailed information about the chemical environment of atoms. | High (Potentially single residue) | Can provide detailed structural information on the protein and the attached PEG in solution. | Technically challenging and requires large amounts of highly pure sample. Generally impractical for proteins >30 kDa. Data interpretation is complex. |
Experimental Protocols
Protocol 1: LC-MS/MS Peptide Mapping for Conjugation Site Validation
This protocol outlines the most widely used and definitive method for identifying this compound conjugation sites. The principle relies on the fact that PEGylation sterically hinders proteolytic enzymes like trypsin from cleaving at the modified lysine or N-terminal residue. This results in a "missed cleavage," producing a unique, larger peptide whose mass indicates the presence of the PEG chain.
A. Materials
-
PEGylated Protein and non-PEGylated control
-
Denaturation Buffer: 8 M Urea or 6 M Guanidine HCl in 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: 100 mM Dithiothreitol (DTT)
-
Alkylating Agent: 100 mM Iodoacetamide (IAA)
-
Protease: Sequencing-grade trypsin (or other suitable protease)
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
LC-MS Grade Water and Acetonitrile (ACN)
-
LC-MS/MS System (e.g., Orbitrap or Q-TOF)
B. Methodology
-
Denaturation, Reduction, and Alkylation:
-
Solubilize ~50 µg of the PEGylated protein and the native control in 50 µL of Denaturation Buffer.
-
Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark for 1 hour to alkylate free cysteines.
-
-
Proteolytic Digestion:
-
Dilute the sample 8-fold with 100 mM Tris-HCl (pH 8.0) to lower the urea concentration to < 1 M, which is compatible with trypsin activity.
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
Quench the reaction by adding TFA or FA to a final concentration of 0.1%, lowering the pH to ~2-3.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a C18 reverse-phase HPLC column.
-
Separate the peptides using a gradient of increasing acetonitrile (containing 0.1% FA) over 60-120 minutes.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw MS/MS data using a database search engine (e.g., Mascot, Sequest, MaxQuant).
-
Search the spectra against the known sequence of the target protein.
-
Specify the mass of the this compound moiety plus any linker remnant as a variable modification on lysine (K) and the protein N-terminus.
-
Compare the peptide maps of the native and PEGylated proteins.
-
Identify PEGylated Peptides: Look for new, high-mass peptides in the PEGylated sample that correspond to a known peptide plus the mass of the PEG moiety.
-
Confirm Missed Cleavages: The presence of a PEGylated lysine will prevent trypsin cleavage, resulting in the disappearance of the expected tryptic peptide and the appearance of a larger peptide containing the modification.
-
Sequence Confirmation: The MS/MS fragmentation pattern of the PEGylated peptide will confirm its sequence and pinpoint the exact modified residue.
-
-
Mandatory Visualizations
The following diagrams illustrate the key workflows for validating protein conjugation.
References
- 1. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. exactmer.com [exactmer.com]
- 5. enovatia.com [enovatia.com]
Confirming the Functional Activity of Amino-PEG6-amine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG6-amine is a hydrophilic, homobifunctional linker widely utilized in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal primary amine groups allow for covalent linkage to molecules bearing carboxylic acids, activated esters (like NHS esters), or carbonyl groups.
This guide provides an objective comparison of methodologies to confirm the successful conjugation and subsequent functional activity of molecules linked via this compound. We will explore common analytical techniques and functional assays, presenting detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate methods for their specific applications.
Comparative Analysis of Bifunctional Linkers
The choice of a bifunctional linker is critical as it can influence the stability, solubility, and biological activity of the final conjugate. While this compound is a homobifunctional linker, it is often used in multi-step syntheses where it is first conjugated to one molecule before the second is attached. Here, we compare it with other common amine-reactive linkers.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) |
| Type | Homobifunctional (Amine-reactive) | Heterobifunctional (Amine- and Thiol-reactive) | Heterobifunctional (Amine- and Thiol-reactive) |
| Spacer Arm | Hydrophilic PEG | Hydrophobic Cyclohexane | Hydrophobic Propionate |
| Cleavability | Non-cleavable | Non-cleavable (stable thioether bond) | Cleavable (disulfide bond, reducible) |
| Primary Application | PROTACs, PEGylation | ADCs, protein-peptide conjugation | Reversible conjugation, drug delivery |
| Advantages | Increases solubility and hydrophilicity.[1][2] | Provides a stable linkage. | Allows for payload release in a reducing environment. |
| Disadvantages | Can lead to a mixture of products in one-pot reactions. | Can induce aggregation of hydrophobic molecules. | Disulfide bonds can be prematurely cleaved in circulation. |
Experimental Protocols
Confirming the activity of an this compound conjugate is a multi-step process that involves:
-
Confirmation of Conjugation: Verifying the successful covalent linkage of the desired molecules.
-
Functional Activity Assays: Ensuring that the biological activity of the conjugated molecules is retained or, in the case of PROTACs, that the desired new function (protein degradation) is achieved.
Below are detailed protocols for key experiments.
Confirmation of Conjugation by Mass Spectrometry
Mass spectrometry (MS) is a powerful technique to confirm the formation of the conjugate by detecting its molecular weight.
Protocol: Intact Protein Analysis by LC-MS
-
Sample Preparation:
-
Prepare the this compound conjugate at a concentration of 0.1-1 mg/mL in a suitable buffer, such as 10mM ammonium acetate.
-
If necessary, remove excess unconjugated linker and reactants using a desalting column or dialysis.[3]
-
-
Liquid Chromatography (LC):
-
Column: Use a reversed-phase column (e.g., C4 or C8) suitable for protein separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 500 - 4000 m/z.
-
Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the conjugate. Compare the observed mass with the theoretical mass of the starting material and the expected conjugate.
-
Functional Assay: PROTAC-Mediated Protein Degradation via Western Blot
For PROTACs, the key functional assay is to demonstrate the degradation of the target protein.
Protocol: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency on the day of harvest.
-
Treat cells with varying concentrations of the PROTAC conjugate (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Functional Assay: Binding Affinity of an Antibody-Drug Conjugate (ADC) by ELISA
For ADCs, it is crucial to confirm that the conjugation process does not impair the antibody's ability to bind to its target antigen.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating:
-
Coat a 96-well microplate with the target antigen at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Prepare serial dilutions of the ADC conjugate and the unconjugated antibody in blocking buffer.
-
Add the dilutions to the plate and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate with PBST.
-
Add an HRP-conjugated secondary antibody that recognizes the primary antibody's species and isotype.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate with PBST.
-
Add a TMB substrate solution and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the antibody concentrations and fit the data to a sigmoidal dose-response curve to determine the EC50 value for both the conjugated and unconjugated antibody. A minimal change in EC50 indicates that the binding affinity is preserved.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for confirming the activity of an this compound conjugate.
Caption: General workflow for the synthesis and purification of an this compound conjugate.
Caption: Workflow for assessing PROTAC-mediated protein degradation via Western Blot.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
Stability Showdown: Amino-PEG6-amine Linker vs. Emerging Alternatives in Human Plasma
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, directly impacting the stability, efficacy, and safety of novel therapeutics. This guide provides an objective comparison of the Amino-PEG6-amine linker's performance in human plasma against promising alternatives, supported by available experimental data.
The stability of a linker in human plasma is a crucial attribute, ensuring that the bioconjugate remains intact until it reaches its target, thereby minimizing off-target toxicity and maximizing therapeutic effect. While poly(ethylene glycol) (PEG) linkers have long been the industry standard, concerns about potential immunogenicity and non-biodegradability have driven the development of alternative linker technologies.[1] This report delves into the stability of the this compound linker and compares it with polysarcosine, polypeptide, and polysaccharide-based linkers.
This compound: A Stable, Short-Chain PEG Linker
The this compound linker is a short-chain polyethylene glycol derivative featuring amino groups at both ends, facilitating conjugation to biomolecules. Its hydrophilic PEG core enhances the solubility and stability of the resulting bioconjugate.
Experimental evidence suggests that non-cleavable linkers based on Amino-PEG6 are highly stable in human plasma. In a study examining an antibody-drug conjugate (ADC) with a non-cleavable Amino-PEG6-based linker, the linker and the isopeptide bond formed during conjugation remained intact in human, cynomolgus monkey, rat, and mouse plasma. While this study focused on the degradation of the payload, the stability of the linker itself was a key finding, highlighting its robustness in a biological matrix.
The Contenders: A Comparative Look at Alternative Linkers
The limitations of PEG have spurred the development of alternative linker technologies, each with unique properties.[1]
Polysarcosine (pSar): The Peptoid Mimic
Polysarcosine is a polymer of N-methylated glycine, essentially a polypeptoid. This structure imparts properties similar to PEG, such as high hydrophilicity and a large hydrodynamic volume, while offering the advantage of being biodegradable and potentially less immunogenic.[2][3]
Studies directly comparing PEG and polysarcosine have shown that pSar-conjugated proteins exhibit a comparable circulation half-life to their PEGylated counterparts.[2] Furthermore, polysarcosine has been demonstrated to not induce complement activation in human serum, indicating excellent biocompatibility.
Polypeptide Linkers: Nature's Building Blocks
Polypeptide linkers are composed of amino acid sequences and can be designed to have specific properties, such as flexibility, rigidity, or defined cleavage sites for controlled drug release. Their key advantage lies in their biodegradability, breaking down into natural amino acids.
The stability of polypeptide linkers in plasma is highly dependent on their amino acid sequence and structure. Some peptide-drug conjugates have shown relatively short half-lives of a few hours in human serum. However, strategic design, such as the incorporation of unnatural amino acids or fusion to albumin-binding domains, can significantly extend their plasma half-life.
Polysaccharide Linkers: The Biocompatible Carbohydrates
Polysaccharides, such as dextran, are natural, biocompatible, and hydrophilic polymers that are being explored as alternatives to PEG. They offer a biodegradable backbone and a multitude of functional groups for conjugation.
Data on the specific plasma stability of polysaccharide linkers is less prevalent than for the entire nanoparticle drug delivery systems they often form. These systems have demonstrated good stability, with some remaining physically stable for extended periods. The release of conjugated molecules from polysaccharide-based carriers can be sustained over many hours, suggesting a degree of stability in biological fluids.
Quantitative Stability Data: A Head-to-Head Comparison
Direct comparative studies of the plasma stability of all these linker types under identical conditions are scarce. The following table summarizes available data from various sources to provide a comparative overview.
| Linker Type | Specific Example | Stability Metric (Human Plasma/Serum) | Key Findings & Considerations |
| This compound | Non-cleavable ADC linker | Qualitatively high stability | The Amino-PEG6 linker and its conjugation linkage have been shown to be stable in human plasma. Quantitative half-life data is not readily available. |
| Polysarcosine | Polysarcosine-Interferon conjugate | Comparable half-life to PEG conjugate | Demonstrates similar pharmacokinetic profile to PEG with the added benefits of biodegradability and potentially lower immunogenicity. |
| Polypeptide | Valine-Citrulline linker | Stable in human plasma | This specific dipeptide linker is designed to be cleaved by intracellular proteases and shows good stability in human plasma. |
| Polypeptide | Glycine-rich polymer (200 residues) | Half-life of ~6 hours (in mice) | Demonstrates that the length and composition of the polypeptide chain significantly influence the in vivo half-life. |
| Polysaccharide | Dextran-based systems | Sustained release over hours | Data primarily focuses on the stability and release from nanoparticle constructs rather than the linker's covalent stability in plasma. |
Experimental Protocols: Assessing Linker Stability in Human Plasma
A robust and standardized protocol is essential for accurately determining and comparing the plasma stability of different linkers. The following outlines a general workflow for an in vitro plasma stability assay.
Objective: To determine the rate of degradation or cleavage of a bioconjugate in human plasma over time.
Materials:
-
Test bioconjugate
-
Control bioconjugate (if available)
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator (37°C)
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA)
-
Protein precipitation solution (e.g., acetonitrile with internal standard)
-
Centrifuge
Methodology:
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the test bioconjugate into the plasma at a predetermined concentration.
-
A control sample is prepared by spiking the bioconjugate into PBS.
-
Incubate all samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots from the plasma and PBS samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Immediately stop the reaction in the collected aliquots. This can be achieved by adding a protein precipitation solution or by freezing at -80°C.
-
-
Sample Processing:
-
For analysis of the intact bioconjugate or large fragments, immunocapture techniques can be used to isolate the analyte from the plasma matrix.
-
For analysis of a released small molecule payload, a protein precipitation step is typically performed to separate the plasma proteins. The supernatant containing the released payload is then collected for analysis.
-
-
Analysis:
-
The concentration of the intact bioconjugate or the released payload is quantified at each time point using a validated analytical method, such as LC-MS/MS or ELISA.
-
-
Data Analysis:
-
The percentage of the intact bioconjugate remaining at each time point is plotted against time.
-
The plasma half-life (t½) of the bioconjugate is calculated from the degradation curve.
-
Visualizing the Process and Concepts
To better understand the experimental workflow and the structural differences between the linkers, the following diagrams are provided.
Conclusion
The this compound linker demonstrates high stability in human plasma, making it a reliable choice for the development of bioconjugates where a non-cleavable linker strategy is desired. However, the emergence of alternative linkers such as polysarcosine, polypeptides, and polysaccharides presents compelling options with potential advantages in biodegradability and reduced immunogenicity. Polysarcosine, in particular, shows great promise as a direct alternative to PEG, with comparable stability and enhanced biological properties. The choice of linker will ultimately depend on the specific requirements of the therapeutic application, including the desired pharmacokinetic profile and the mechanism of action. Further head-to-head studies under standardized conditions are needed to fully elucidate the comparative plasma stability of these promising linker technologies.
References
A Head-to-Head Comparison of Amino-PEG6-amine and Other Linkers in Bioconjugation
In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of a bioconjugate's efficacy, stability, and overall performance. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to impart favorable physicochemical properties. This guide provides an objective comparison of Amino-PEG6-amine, a discrete PEG linker, with other commonly used linkers, supported by a summary of experimental findings and detailed methodologies to aid researchers in making informed decisions.
This compound is a homobifunctional linker characterized by a 6-unit PEG chain flanked by two primary amine groups.[1][] This structure provides a hydrophilic and flexible spacer, and the terminal amines can react with carboxylic acids, activated NHS esters, and other carbonyl-containing moieties.[3] Its defined length, in contrast to polydisperse PEG mixtures, allows for the creation of more homogeneous bioconjugates, which is crucial for consistent manufacturing and predictable in vivo behavior.[4]
Comparative Analysis of Linker Performance
The selection of a linker significantly impacts the therapeutic index of a bioconjugate by influencing its solubility, stability, pharmacokinetics (PK), and potency. The following tables summarize the expected performance of this compound in comparison to other linker classes based on published experimental data for similar linker types.
Table 1: Physicochemical and In Vitro Performance Comparison
| Linker Type | Representative Structure/Class | Hydrophilicity | Solubility Enhancement of Hydrophobic Payloads | Propensity for Aggregation | In Vitro Cytotoxicity |
| Short, Hydrophilic, Homobifunctional | This compound | High | Moderate to High | Low | Generally maintained; may be slightly reduced compared to no linker |
| Longer, Hydrophilic, Heterobifunctional | Maleimide-PEG24-NHS | Very High | High | Very Low | Can be reduced due to steric hindrance from the long PEG chain |
| Hydrophobic, Non-cleavable, Heterobifunctional | SMCC | Low | Low | High, especially with high Drug-to-Antibody Ratios (DAR) | High |
| Hydrophilic, Cleavable, Heterobifunctional | Maleimide-PEG4-Val-Cit-PABC | High | High | Low | High, with potential for bystander killing effect |
Table 2: Pharmacokinetic and In Vivo Performance Comparison
| Linker Type | Representative Structure/Class | Plasma Stability | Circulation Half-life (t½) | Systemic Clearance | In Vivo Efficacy |
| Short, Hydrophilic, Homobifunctional | This compound | High (stable amide bonds) | Generally increased compared to hydrophobic linkers | Slower than hydrophobic linkers, but may be faster than longer PEGs | Potentially improved due to favorable PK profile |
| Longer, Hydrophilic, Heterobifunctional | Maleimide-PEG24-NHS | High | Significantly increased | Slow | Generally enhanced due to prolonged exposure |
| Hydrophobic, Non-cleavable, Heterobifunctional | SMCC | High | Shorter, especially at high DARs | Fast, especially at high DARs | Can be limited by poor PK |
| Hydrophilic, Cleavable, Heterobifunctional | Maleimide-PEG4-Val-Cit-PABC | Moderate (cleavable bond) | Variable, depends on cleaving conditions | Variable | High, but potential for off-target toxicity if prematurely cleaved |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linkers. Below are representative protocols for key experiments.
Protocol 1: Antibody Conjugation with this compound (Two-Step)
This protocol describes the conjugation of a payload containing a carboxylic acid to an antibody using this compound as a crosslinker.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Payload with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Payload Activation:
-
Dissolve the carboxylic acid-containing payload, EDC, and NHS in anhydrous DMF or DMSO.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester of the payload.
-
-
First Conjugation Step (Payload to Linker):
-
Dissolve this compound in DMF or DMSO.
-
Add the activated payload solution to the this compound solution in a defined molar ratio to favor mono-substitution.
-
Incubate for 2-4 hours at room temperature.
-
-
Purification of Payload-Linker:
-
Purify the resulting payload-PEG6-amine conjugate using reverse-phase HPLC to remove unreacted payload and linker.
-
-
Second Conjugation Step (Payload-Linker to Antibody):
-
The purified payload-PEG6-amine now has a free amine. This can be converted to a more reactive group, or if the antibody has available carboxyl groups (e.g., on aspartic or glutamic acid residues), a similar EDC/NHS chemistry can be used to conjugate the payload-linker to the antibody.
-
Alternatively, if the payload-linker is to be attached to lysine residues on the antibody, the payload itself would need an amine-reactive group (like an NHS ester), and the this compound would be first conjugated to the antibody.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching reagent.
-
Purify the final ADC using size-exclusion chromatography or dialysis to remove unconjugated payload-linker and other small molecules.
-
-
Characterization:
-
Characterize the resulting ADC to determine the Drug-to-Antibody Ratio (DAR), aggregation levels, and purity.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the linker in plasma.
Materials:
-
ADC construct
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for ADC quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected samples at -80°C to halt any degradation.
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC constructs and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC constructs and control antibody.
-
Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Measure cell viability using a suitable reagent.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: Mechanism of action for a typical antibody-drug conjugate.
Caption: General experimental workflow for ADC development and linker comparison.
References
A Head-to-Head Battle of Bioconjugation Linkers: Benchmarking Amino-PEG6-amine Performance
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a therapeutic agent. Among the vast array of available options, polyethylene glycol (PEG) linkers have become a staple, prized for their ability to enhance solubility and stability while reducing the immunogenicity of the conjugated molecule.[1][2] This guide provides an objective, data-driven comparison of Amino-PEG6-amine, a discrete PEG linker with terminal amino groups, against other common alternatives to inform the selection of the optimal linker for your bioconjugation needs.
This compound is a bifunctional linker featuring a six-unit polyethylene glycol chain flanked by primary amine groups.[3][4] This structure imparts hydrophilicity, enhancing the solubility of the resulting bioconjugate.[4] The terminal amines readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds, a cornerstone of many bioconjugation strategies. This guide will delve into the performance of this compound in comparison to other PEG linkers of varying lengths and non-PEG alternatives, providing a comprehensive overview for researchers in the field.
Comparative Performance Analysis
The selection of a linker in bioconjugation is a balancing act. The ideal linker should not only facilitate an efficient and stable conjugation reaction but also contribute favorably to the overall properties of the resulting bioconjugate. The following tables summarize the performance of this compound in comparison to other linkers based on key performance indicators.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Pharmacokinetics (Clearance) |
| No PEG Linker | Lower | Potent | Moderate | High |
| Short-Chain PEG (e.g., PEG2-PEG4) | Moderate | Potent | Good | Moderate |
| This compound | High | Slightly Reduced Potency | Excellent | Low |
| Long-Chain PEG (e.g., PEG8-PEG24) | High | Reduced Potency | Excellent | Very Low |
Data synthesized from multiple sources to illustrate general trends. The specific performance will vary depending on the antibody, payload, and target.
Table 2: Qualitative Comparison of Linker Chemistries
| Linker Type | Primary Reactive Groups | Bond Formed | Stability of Linkage | Key Advantages | Key Disadvantages |
| Amino-PEG-Amine | Amine | Amide | High | Hydrophilic, improves PK, biocompatible | Potential for cross-reactivity with other amines |
| Alkylamine (Non-PEG) | Amine | Amide | High | Simple, non-immunogenic | Lacks solubility enhancement of PEG |
| PEG-Maleimide | Maleimide, Thiol | Thioether | High | Site-specific conjugation to cysteines | Potential for maleimide hydrolysis |
| PEG-NHS Ester | NHS Ester, Amine | Amide | High | Efficient reaction with amines | NHS esters are moisture-sensitive |
| PEG-Aldehyde | Aldehyde, Amine | Secondary Amine (after reduction) | High | Site-specific N-terminal conjugation | Requires a reduction step |
Experimental Protocols
Detailed methodologies for the key bioconjugation reactions involving this compound are provided below.
Protocol 1: Conjugation of this compound to an NHS Ester
This protocol describes the reaction of the primary amine groups of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule to form a stable amide bond.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., protein, peptide, small molecule)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the NHS ester-activated molecule in DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Immediately before use, dissolve the this compound in the Reaction Buffer.
-
Add the dissolved NHS ester-activated molecule to the this compound solution. A 5- to 20-fold molar excess of the NHS ester is typically used. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
Purify the resulting bioconjugate using an appropriate chromatography method to remove unreacted reagents and byproducts.
Protocol 2: Conjugation of this compound to a Carboxylic Acid using EDC/NHS Chemistry
This protocol outlines the two-step process for conjugating this compound to a molecule containing a carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Molecule with a carboxylic acid group
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the molecule containing the carboxylic acid group in the Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the solution. A 5- to 10-fold molar excess of EDC and NHS over the carboxylic acid is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
Dissolve the this compound in the Coupling Buffer.
-
Add the activated carboxylic acid solution to the this compound solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution and incubating for 30 minutes at room temperature.
-
Purify the bioconjugate using a suitable chromatography method.
Visualizing Bioconjugation Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
assessing the impact of Amino-PEG6-amine on protein function
A comprehensive guide for researchers, scientists, and drug development professionals on the impact of Amino-PEG6-amine on protein function, with a comparative analysis against other PEGylation alternatives. This guide provides supporting experimental data, detailed protocols, and visual diagrams to facilitate informed decisions in bioconjugation and therapeutic protein development.
Introduction to Protein PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs.[1][2][3] This modification can lead to a range of benefits, including increased protein solubility and stability, extended in vivo half-life, and reduced immunogenicity.[1][4] However, PEGylation can also impact the biological activity of the protein, making the choice of PEG linker a critical consideration in the development of biotherapeutics.
This compound is a short, linear, homobifunctional PEG linker with a primary amine group at each end. These amine groups can be reacted with various functional groups on a protein, such as carboxylic acids, to form stable amide bonds. The six ethylene glycol units provide a flexible spacer that can be used to crosslink proteins or to introduce a hydrophilic linker. This guide will assess the likely impact of this compound on protein function and compare it to other common PEGylation reagents.
Comparison of PEGylation Alternatives
The functional consequences of PEGylation are highly dependent on the properties of the PEG linker, including its length, structure (linear vs. branched), and the degree of modification. Below is a summary of how these characteristics generally influence key protein attributes.
Table 1: General Impact of PEG Linker Characteristics on Protein Function
| Feature | Short, Linear PEG (e.g., this compound) | Long, Linear PEG (e.g., PEG2000) | Branched PEG |
| Impact on Bioactivity | Minimal to moderate reduction. The smaller size is less likely to cause significant steric hindrance at the active site. | Moderate to significant reduction. The larger size can sterically block substrate or receptor binding sites. | Significant reduction. The bulky structure provides a high degree of steric shielding. |
| Solubility Enhancement | Moderate. The short PEG chain provides some increase in hydrophilicity. | High. The long PEG chain significantly increases the hydrodynamic radius and water solubility. | Very High. The multiple PEG arms create a large hydrophilic shell around the protein. |
| In vivo Half-life | Minor increase. The small size has a limited effect on renal clearance. | Significant increase. The increased hydrodynamic volume slows kidney filtration. | Very significant increase. The large size and "stealth" properties dramatically reduce clearance rates. |
| Immunogenicity | Minor reduction. The small PEG offers limited shielding of immunogenic epitopes. | Moderate reduction. The longer PEG chain can mask surface epitopes from immune recognition. | High reduction. The dense PEG cloud effectively hides the protein surface from the immune system. |
| Thermal & Proteolytic Stability | Moderate increase. PEGylation can stabilize protein conformation and hinder protease access. | High increase. The larger PEG provides a more substantial protective layer. | Very high increase. The branched structure offers the most significant protection against denaturation and proteolysis. |
Experimental Protocols
To assess the impact of this compound and other PEG linkers on protein function, a series of standardized experiments should be conducted.
Protocol 1: Protein PEGylation with Amino-PEG-Amine
Objective: To covalently attach Amino-PEG-amine linkers to a target protein.
Materials:
-
Target protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues).
-
This compound.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-hydroxysuccinimide (NHS).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5.
-
Dialysis tubing or desalting column.
Procedure:
-
Protein Preparation: Dissolve the target protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Carboxyl Group Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of this compound dissolved in Coupling Buffer to the activated protein solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG and byproducts by dialysis against PBS or using a desalting column.
-
Characterization: Confirm PEGylation using SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.
Protocol 2: Enzyme Activity Assay
Objective: To determine the effect of PEGylation on the catalytic activity of an enzyme.
Materials:
-
Native (unmodified) enzyme.
-
PEGylated enzyme.
-
Substrate specific to the enzyme.
-
Assay buffer appropriate for the enzyme.
-
Spectrophotometer or other detection instrument.
Procedure:
-
Prepare a series of dilutions for both the native and PEGylated enzyme in the assay buffer.
-
Prepare the substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate to the enzyme solutions.
-
Measure the rate of product formation or substrate consumption over time using a spectrophotometer.
-
Calculate the specific activity (e.g., in µmol/min/mg of protein) for both the native and PEGylated enzyme.
-
Compare the specific activities to determine the percentage of retained activity after PEGylation.
Protocol 3: Thermal Stability Assay (Differential Scanning Fluorimetry)
Objective: To assess the change in protein thermal stability upon PEGylation.
Materials:
-
Native protein.
-
PEGylated protein.
-
SYPRO Orange dye.
-
Real-time PCR instrument with a thermal ramping capability.
Procedure:
-
Prepare solutions of the native and PEGylated protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer.
-
Add SYPRO Orange dye to each protein solution to a final concentration of 5X.
-
Pipette the samples into a 96-well PCR plate.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.
-
The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined from the peak of the first derivative of the fluorescence curve.
-
Compare the Tm values of the native and PEGylated proteins. An increase in Tm indicates enhanced thermal stability.
Visualizing Workflows and Pathways
Diagram 1: General PEGylation Workflow
Caption: A generalized workflow for the PEGylation of a target protein.
Diagram 2: Impact of PEGylation on a Signaling Pathway
Caption: Potential impact of PEGylation on protein-receptor interaction and downstream signaling.
Conclusion
The choice of a PEG linker is a critical determinant of the final properties of a PEGylated protein. This compound, as a short, linear linker, is expected to offer a moderate increase in stability and solubility with a potentially lower risk of significantly compromising the biological activity of the protein compared to larger PEG alternatives. However, it will likely provide only a minor extension of the in vivo half-life and limited shielding from the immune system. For applications where maximizing circulation time and minimizing immunogenicity are paramount, longer-chain or branched PEGs may be more suitable, despite the higher probability of reduced bioactivity. The experimental protocols provided in this guide offer a framework for systematically evaluating the impact of this compound and other PEG linkers on protein function, enabling researchers to select the optimal PEGylation strategy for their specific therapeutic goals.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrophilic and Hydrophobic Linkers in Drug Conjugates
In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. The linker's chemical properties, especially its hydrophilicity or hydrophobicity, profoundly impact the conjugate's solubility, stability, pharmacokinetics (PK), and overall therapeutic index. This guide provides an objective comparison between hydrophilic and hydrophobic linkers, supported by experimental data and detailed methodologies.
The Fundamental Trade-Off: Solubility vs. Permeability
The choice between a hydrophilic and a hydrophobic linker often involves balancing two opposing, yet crucial, physical properties. Most cytotoxic payloads and small molecule inhibitors are inherently hydrophobic, a characteristic that aids in crossing cell membranes but often leads to poor solubility in aqueous environments like the bloodstream.[][2] This inherent hydrophobicity can be exacerbated by the linker itself.[3]
-
Hydrophilic Linkers , such as those based on polyethylene glycol (PEG), are employed to counteract the payload's hydrophobicity.[4] They improve the overall water solubility of the conjugate, which is critical for preventing aggregation and ensuring stable circulation in the bloodstream.[5]
-
Hydrophobic Linkers , often composed of alkyl chains like maleimidocaproyl (MC) or peptide sequences like valine-citrulline (Val-Cit), can contribute to higher cell permeability but may increase the risk of aggregation and rapid clearance from circulation.
The overall hydrophobicity of a drug conjugate is a function of both the linker and the number of payload molecules attached, often referred to as the drug-to-antibody ratio (DAR) in ADCs. High DARs with hydrophobic payloads often lead to faster plasma clearance, reducing in vivo efficacy.
Impact on Physicochemical Properties and Pharmacokinetics
The linker's nature directly influences the conjugate's behavior both in vitro and in vivo. Hydrophilic linkers are a key strategy to mitigate the challenges posed by hydrophobic payloads.
Key Advantages of Hydrophilic Linkers:
-
Reduced Aggregation: Hydrophobic payloads increase the propensity for ADCs to aggregate, which can compromise stability, reduce efficacy, and increase immunogenicity. Hydrophilic linkers, such as those containing PEG or sulfonate groups, can significantly reduce this aggregation.
-
Improved Pharmacokinetics: By increasing solubility and reducing aggregation, hydrophilic linkers help ADCs evade rapid clearance by the mononuclear phagocytic system (MPS). This results in a longer circulation half-life and increased drug exposure at the tumor site.
-
Enabling Higher Drug Loading: Hydrophilic linkers make it feasible to increase the DAR without causing the ADC to precipitate or be cleared too quickly, potentially leading to a more potent therapeutic.
The following diagram illustrates the general structure of an Antibody-Drug Conjugate and the influence of linker choice on its key properties.
Comparative Performance Data
Experimental studies consistently demonstrate the advantages of hydrophilic linkers for improving the physicochemical properties and in vivo performance of ADCs.
| Parameter | Hydrophobic Linker (e.g., Val-Cit-PAB) | Hydrophilic Linker (e.g., Glucuronide, PEG) | Key Finding |
| Aggregation | Up to 80% aggregation observed with dipeptide linkers. | Minimal aggregation (<5%) observed with glucuronide linkers. | Hydrophilic linkers drastically reduce the tendency of ADCs to aggregate. |
| Pharmacokinetics (PK) | Accelerated plasma clearance, especially at high DARs, leading to reduced drug exposure. | Slower clearance rates, maintaining native antibody pharmacokinetics. | Hydrophilic linkers improve circulation time and overall drug exposure. |
| In Vivo Efficacy | High in vitro potency often fails to translate to in vivo settings due to poor PK. | Translates high in vitro potency into superior in vivo efficacy. | Improved PK of hydrophilic ADCs leads to better tumor growth inhibition. |
| Drug-to-Antibody Ratio (DAR) | Limited to a DAR of 2-4 to maintain stability and avoid aggregation. | Enables higher DARs (e.g., 8) without compromising stability or PK. | Hydrophilic linkers allow for the development of more potent, highly-loaded ADCs. |
| Cellular Uptake | Lipophilic nature can facilitate crossing of the cell membrane. | Forms a protective "hydration shell" that may not favor membrane crossing as much. | A balance is needed; hydrophobic linkers may offer an advantage for intracellular targets. |
Mechanism of Action: From Circulation to Cell Kill
The ultimate goal of an ADC is to deliver its cytotoxic payload specifically to cancer cells. The linker plays a crucial role in ensuring the payload remains attached in circulation but is efficiently released inside the target cell.
The following diagram illustrates a common mechanism for a cleavable linker system.
Experimental Protocols
Objective comparison of linkers requires robust and standardized experimental methods. Below are outlines for key assays used to characterize and compare ADCs with different linkers.
Protocol 1: Evaluation of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation. Hydrophobic conjugates are more prone to aggregation.
Methodology:
-
Sample Preparation: Dilute the ADC samples to a standard concentration (e.g., 1 mg/mL) in a formulation buffer (e.g., 20 mM Histidine, 5.5% trehalose, pH 6.0).
-
Chromatography System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: Select a size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Use a phosphate-buffered saline (PBS) solution, pH 7.4, as the mobile phase.
-
Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the ADC sample onto the column.
-
Run the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Monitor the eluate at 280 nm.
-
The primary peak represents the monomeric ADC, while earlier-eluting peaks represent aggregates.
-
Calculate the percentage of aggregate by integrating the peak areas (Area_Aggregate / (Area_Aggregate + Area_Monomer) * 100).
-
Compare the aggregate percentage between ADCs with hydrophilic vs. hydrophobic linkers.
-
Protocol 2: Assessment of Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the relative hydrophobicity of different ADC constructs. HIC retention time correlates with the overall hydrophobicity of the ADC.
Methodology:
-
Sample Preparation: Prepare ADC samples at a concentration of 1-5 mg/mL in the starting mobile phase (high salt).
-
Chromatography System: Use an HPLC system with a UV detector.
-
Column: Use a HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Buffer A (High Salt): e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Buffer B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.
-
-
Analysis:
-
Equilibrate the column in Buffer A.
-
Inject the ADC sample.
-
Elute the ADC using a decreasing salt gradient (from 100% A to 100% B) over a set time (e.g., 30 minutes).
-
Monitor absorbance at 280 nm.
-
Longer retention times indicate greater hydrophobicity. Compare the retention times of ADCs with different linkers.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To compare the anti-tumor efficacy of ADCs with different linkers in a live animal model.
Methodology:
-
Model System: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors from a human cancer cell line that expresses the target antigen.
-
Group Allocation: Once tumors reach a specified volume (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, ADC with Hydrophobic Linker, ADC with Hydrophilic Linker).
-
Dosing: Administer the ADCs intravenously (IV) at a predetermined dose and schedule (e.g., 3 mg/kg, once weekly).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Compare the tumor growth inhibition (TGI) between the different ADC groups.
The following workflow visualizes the key steps in a typical in vivo efficacy study.
Conclusion
The selection of a linker is a pivotal decision in the design of drug conjugates. While hydrophobic linkers may offer advantages in cell permeability, the evidence strongly supports the use of hydrophilic linkers to overcome the significant challenges posed by hydrophobic payloads. By improving solubility, reducing aggregation, and optimizing pharmacokinetic profiles, hydrophilic linkers enable the development of more stable, safe, and efficacious targeted therapies. The careful balance of linker properties remains a key area of innovation, essential for advancing the next generation of ADCs and other drug conjugates.
References
Safety Operating Guide
Personal protective equipment for handling Amino-PEG6-amine
Essential Safety and Handling Guide for Amino-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a polyethylene glycol (PEG) derivative containing two primary amine groups.[1][2] While some suppliers classify PEG derivatives as not hazardous, it is imperative to handle all laboratory chemicals with appropriate caution to minimize exposure and risk.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on standard laboratory practices for similar chemical compounds.[4]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is important to consult the manufacturer's glove compatibility chart for specific breakthrough times. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required. For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory Protection | Fume Hood | All handling of this compound, particularly in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
Storage and Preparation
-
Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and dark place. Long-term storage at -20°C is recommended for periods of months to years, while short-term storage at 0-4°C is suitable for days to weeks.
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can affect the compound's stability.
-
Inert Atmosphere: For applications sensitive to air and moisture, consider handling the compound under an inert atmosphere, such as argon or nitrogen.
-
Solution Preparation: Given that some PEG reagents can be low-melting solids and challenging to weigh accurately, preparing a stock solution is often advisable. Solvents such as DMSO, water, DCM, and DMF can be used. For instance, a stock solution can be prepared in DMSO.
Handling and Use
-
Work Area Preparation: Ensure the chemical fume hood is clean and operational. Have all necessary equipment and reagents ready before starting your experiment.
-
Weighing and Transfer: If weighing the solid, do so in the fume hood. Use appropriate tools to transfer the compound, minimizing the creation of dust.
-
Dissolving: When preparing a solution, add the solvent to the solid slowly. If sonication is needed to aid dissolution, ensure the container is properly sealed.
-
Reaction Setup: All reactions involving this compound should be conducted in the fume hood.
Spill and Exposure Procedures
-
Minor Spill: In the event of a small spill, absorb the material with an inert absorbent material. The contaminated material should be placed in a sealed, suitable container for hazardous waste disposal.
-
Skin Contact: Should the chemical come into contact with your skin, wash the affected area immediately with soap and plenty of water and remove any contaminated clothing.
-
Eye Contact: In case of eye contact, flush the eyes with water as a precaution.
-
Inhalation: If inhaled, move the individual to fresh air. If they are not breathing, provide artificial respiration.
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a properly labeled and sealed container. |
| Contaminated Materials | Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container. |
| Solutions | Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain. |
Consult your institution's environmental health and safety department for specific disposal guidelines.
Visual Guides
The following diagrams illustrate the key workflows for safe handling and decision-making.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
